molecular formula C9H8F2O2 B1597123 Ethyl 2,3-difluorobenzoate CAS No. 773134-65-9

Ethyl 2,3-difluorobenzoate

Numéro de catalogue: B1597123
Numéro CAS: 773134-65-9
Poids moléculaire: 186.15 g/mol
Clé InChI: MBTGWZLPWWAHCU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 2,3-difluorobenzoate is a useful research compound. Its molecular formula is C9H8F2O2 and its molecular weight is 186.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

ethyl 2,3-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTGWZLPWWAHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375601
Record name ethyl 2,3-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773134-65-9
Record name Ethyl 2,3-difluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773134-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,3-difluoro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0773134659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,3-difluoro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name ethyl 2,3-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physical and chemical properties of Ethyl 2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2,3-difluorobenzoate

Introduction

This compound (CAS No. 773134-65-9) is a fluorinated aromatic ester of significant interest to the scientific community, particularly those in drug discovery and materials science.[1][2][3] As a synthetic building block, its unique substitution pattern—featuring two vicinal fluorine atoms on the benzene ring—imparts specific electronic and conformational properties to larger molecules. The strategic incorporation of fluorine atoms into bioactive molecules is a widely used strategy in medicinal chemistry to modulate key pharmacological parameters such as metabolic stability, lipophilicity, and binding affinity.[4] This guide serves as a comprehensive technical resource for researchers, providing in-depth information on the physicochemical properties, spectroscopic profile, synthesis, and safe handling of this compound.

Part 1: Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its application in experimental design, reaction optimization, and safety assessments. These properties are summarized below.

PropertyValueSource(s)
CAS Number 773134-65-9[1][2][3]
Molecular Formula C₉H₈F₂O₂[1][3]
Molecular Weight 186.16 g/mol [1][3]
Appearance Colorless to light yellow liquid[2]
Boiling Point 233.1 ± 30.0 °C (Predicted)[2]
Density 1.222 ± 0.06 g/cm³ (Predicted)[2]
Solubility Insoluble in water; miscible with most organic solvents.[5][6]
Storage Store in a cool, dry, well-ventilated place in a sealed container.[2][5]

Part 2: Spectroscopic & Analytical Profile

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. The following sections detail the expected spectral characteristics based on its molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct regions. The ethyl group will present as a quartet around 4.4 ppm (for the -OCH₂- protons) and a triplet around 1.4 ppm (for the -CH₃ protons). The aromatic region will display a complex multiplet pattern for the three protons on the benzene ring, resulting from both proton-proton (H-H) and proton-fluorine (H-F) coupling.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the ester carbonyl carbon (around 164 ppm), the carbons of the ethyl group (~62 ppm for -OCH₂- and ~14 ppm for -CH₃), and the aromatic carbons.[6][7] The signals for the fluorine-bearing carbons will appear as doublets due to carbon-fluorine (C-F) coupling.

Caption: Logical relationship for spectroscopic analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[8] The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) group.

  • C=O Stretch: A strong band is expected in the region of 1715-1730 cm⁻¹ for the aromatic ester carbonyl stretch.[9]

  • C-O Stretches: Two characteristic C-O stretching bands are anticipated in the 1300-1000 cm⁻¹ region.[9]

  • Aromatic C=C Stretches: Medium to weak absorptions between 1600 cm⁻¹ and 1400 cm⁻¹ correspond to the carbon-carbon stretching vibrations within the benzene ring.[10]

  • C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are found just below 3000 cm⁻¹.[11]

  • C-F Stretches: Strong absorptions corresponding to the carbon-fluorine bond stretches are expected in the 1350-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should exhibit a molecular ion peak at an m/z (mass-to-charge ratio) of 186, corresponding to the molecular weight of the compound.

  • Key Fragments: Common fragmentation pathways for benzoate esters include the loss of the ethoxy group (-OCH₂CH₃), which would result in a fragment at m/z 141 (the 2,3-difluorobenzoyl cation). Another expected fragment would be at m/z 157, corresponding to the loss of an ethyl radical (-CH₂CH₃).

Part 3: Synthesis & Chemical Reactivity

Synthetic Pathway: Fischer Esterification

This compound is most commonly synthesized via the Fischer esterification of 2,3-difluorobenzoic acid. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol. The equilibrium is driven towards the product (ester) by using excess alcohol and/or removing the water formed during the reaction.[12]

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction & Workup Acid 2,3-Difluorobenzoic Acid Reaction Reflux Reaction Mixture Acid->Reaction Alcohol Ethanol (Excess) Alcohol->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Neutralization & Extraction Reaction->Workup Cooling Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Reactivity Profile

The reactivity of this compound is primarily dictated by the ester functional group and the electron-deficient difluorinated aromatic ring.

  • Ester Hydrolysis: The ester can be hydrolyzed back to 2,3-difluorobenzoic acid and ethanol under either acidic or basic conditions.

  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of the two fluorine atoms and the ester group deactivates the aromatic ring towards electrophilic substitution.

  • Nucleophilic Aromatic Substitution: The presence of two fluorine atoms makes the ring susceptible to nucleophilic aromatic substitution, where a strong nucleophile can displace one of the fluorine atoms.

Part 4: Application in Drug Discovery

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[4] Fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate physicochemical properties like lipophilicity (LogP) and acidity (pKa).[4] this compound serves as a valuable intermediate, providing a difluorinated phenyl moiety that can be incorporated into more complex drug candidates to fine-tune their pharmacological profiles.

Part 5: Safety & Handling Protocols

Proper handling of this compound is essential for laboratory safety. It is classified as a combustible liquid and is toxic to aquatic life.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[5]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[13] Keep away from heat, sparks, open flames, and hot surfaces.

  • Fire Safety: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish. Vapors are heavier than air and may travel along the ground to an ignition source.

  • First Aid: In case of skin contact, remove contaminated clothing and rinse the skin with plenty of water. For eye contact, rinse out with plenty of water. If swallowed, make the victim drink water (two glasses at most) and consult a doctor if feeling unwell.

Part 6: Detailed Experimental Methodologies

Synthesis Protocol: Fischer Esterification

This protocol is a representative procedure for the synthesis of this compound.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,3-difluorobenzoic acid (1.0 eq).

  • Reagent Addition: Add an excess of absolute ethanol (approx. 10-20 eq) to the flask, followed by the slow, dropwise addition of a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 eq).[12]

  • Reaction: Heat the mixture to reflux and maintain stirring for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3x volumes). Combine the organic layers.[12]

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[12]

  • Purification: Purify the resulting crude product by silica gel column chromatography to obtain pure this compound.[12]

Analytical Protocol: ATR-FTIR Spectroscopy

This protocol describes a standard method for obtaining an IR spectrum of the liquid product.[8]

  • Instrument Preparation: Ensure the FTIR spectrometer and the Attenuated Total Reflectance (ATR) accessory are powered on and have stabilized.

  • Background Spectrum: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Acquire a background spectrum.

  • Sample Application: Place a small drop of the purified this compound directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Process the resulting spectrum (e.g., baseline correction) and identify the characteristic absorption bands as detailed in Section 2.2.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

References

An In-Depth Technical Guide to the Synthesis of Ethyl 2,3-Difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Benzoates

In the landscape of modern drug discovery and materials science, fluorinated organic compounds serve as indispensable building blocks. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly alter physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1] Ethyl 2,3-difluorobenzoate (CAS No. 773134-65-9) is a key intermediate, valued for the unique electronic signature imparted by its vicinal fluorine atoms on the aromatic ring. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from its corresponding carboxylic acid, grounded in the principles of the Fischer-Speier esterification. It is designed for researchers and process chemists seeking a robust and reproducible protocol.

Physicochemical Profiles of Key Reagents

A thorough understanding of the physical properties of the starting material and the final product is fundamental to designing an effective synthesis and purification strategy.

Property2,3-Difluorobenzoic AcidThis compound
CAS Number 4519-39-5[2][3]773134-65-9[4][5]
Molecular Formula C₇H₄F₂O₂[2]C₉H₈F₂O₂[4]
Molecular Weight 158.10 g/mol 186.16 g/mol [4]
Appearance White crystalline powder[1][3]Not specified, likely a liquid or low-melting solid
Melting Point 163-165 °C[2]Not available
Boiling Point 248.1 °C (Predicted)[2]Not available

The Synthetic Pathway: Mechanistic Insights into Fischer-Speier Esterification

The conversion of a carboxylic acid and an alcohol into an ester in the presence of an acid catalyst is known as the Fischer-Speier esterification.[6] This reaction is a cornerstone of organic synthesis due to its reliability and use of readily available materials.

The reaction is an equilibrium-controlled process.[7][8] To achieve high yields, the equilibrium must be shifted toward the products in accordance with Le Châtelier's principle.[9][10] This is typically accomplished by using a large excess of one of the reactants (in this case, ethanol) or by removing water as it is formed.[7][8][9]

The mechanism proceeds through a series of reversible steps:

  • Carbonyl Activation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the 2,3-difluorobenzoic acid. This crucial step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6][7][9][11]

  • Nucleophilic Attack: A molecule of ethanol, acting as the nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[6][12]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton transfer converts a hydroxyl group into a good leaving group (water).[6][8]

  • Elimination of Water: The newly formed water molecule is eliminated, and the tetrahedral intermediate collapses, reforming the carbonyl group and generating a protonated ester.[8]

  • Deprotonation: The protonated ester is deprotonated, typically by another molecule of the alcohol or the conjugate base of the catalyst, to yield the final this compound and regenerate the acid catalyst.[6][12]

Detailed Experimental Protocol

This protocol is a self-validating system designed for high fidelity and reproducibility.

Materials & Equipment
  • Chemicals:

    • 2,3-Difluorobenzoic acid (≥98%)

    • Absolute Ethanol (200 proof)

    • Concentrated Sulfuric Acid (98%)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

    • Ethyl Acetate (ACS grade)

    • Hexanes (ACS grade)

    • Deionized Water

  • Equipment:

    • Round-bottom flask

    • Reflux condenser with water lines

    • Heating mantle with magnetic stirrer and stir bar

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware (beakers, graduated cylinders)

    • TLC plates (silica gel) for reaction monitoring

Step-by-Step Methodology
  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-difluorobenzoic acid (1.0 equivalent) in a large excess of absolute ethanol (e.g., 10-20 equivalents). Ethanol serves as both a reactant and the solvent.[13]

    • Place the flask in an ice-water bath to control the initial exothermic reaction.

    • While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the solution.[13] Causality: Sulfuric acid is a strong dehydrating agent and a potent catalyst, but its addition to alcohol is highly exothermic and must be controlled to prevent splashing and overheating.[14]

  • Reaction Execution:

    • Attach a reflux condenser to the flask and secure the apparatus.

    • Heat the reaction mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-10 hours.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC), using a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate), by observing the disappearance of the starting carboxylic acid spot.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess ethanol using a rotary evaporator.[13]

    • Transfer the oily residue to a separatory funnel. Dilute the residue with ethyl acetate.

    • Carefully wash the organic layer with a saturated solution of sodium bicarbonate until CO₂ evolution ceases.[15] Causality: This step neutralizes the sulfuric acid catalyst and removes any unreacted 2,3-difluorobenzoic acid by converting it to its water-soluble sodium salt.

    • Wash the organic layer sequentially with deionized water and then with brine (saturated NaCl solution). Causality: The brine wash helps to remove residual water from the organic phase and aids in breaking any emulsions.

    • Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate.[13][16] Filter off the drying agent.

  • Purification and Characterization:

    • Concentrate the dried organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • If necessary, the crude product can be further purified by silica gel column chromatography.[13][16]

    • The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, GC-MS, and FT-IR spectroscopy.

Synthesis Workflow Visualization

The following diagram illustrates the logical flow of the synthesis protocol.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase cluster_purification Purification & Analysis reactants 1. Combine Reactants (2,3-Difluorobenzoic Acid + Excess Ethanol) catalyst 2. Catalyze (Add H₂SO₄ slowly) evaporation 4. Remove Excess Ethanol (Rotary Evaporation) reflux 3. Reflux (4-10 hours) extraction 5. Extraction & Neutralization (Ethyl Acetate + NaHCO₃ Wash) reflux->evaporation Cool to RT wash 6. Wash & Dry (Brine Wash + Dry over Na₂SO₄) concentrate 7. Concentrate (Crude Product) purify 8. Purify (Optional) (Column Chromatography) wash->concentrate Filter product Final Product (this compound)

Caption: Workflow for the synthesis of this compound.

Safety Considerations

  • 2,3-Difluorobenzoic acid: May cause skin, eye, and respiratory irritation.[2]

  • Concentrated Sulfuric Acid: Extremely corrosive and a strong oxidizer. Causes severe burns upon contact.[14] Handle with extreme care in a chemical fume hood.

  • Organic Solvents (Ethanol, Ethyl Acetate, Hexane): Flammable liquids. Ensure all heating is performed using a heating mantle, not an open flame, and that the work area is well-ventilated.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.

Conclusion

The Fischer-Speier esterification provides a direct, efficient, and scalable method for the synthesis of this compound from 2,3-difluorobenzoic acid. By leveraging an excess of ethanol and a strong acid catalyst, the reaction equilibrium is effectively driven to completion. The outlined protocol, including the crucial neutralization and extraction steps, offers a reliable pathway for obtaining this valuable synthetic intermediate in high purity. Adherence to the procedural details and safety precautions is paramount for a successful and safe synthesis.

References

A Technical Guide to the Spectroscopic Characterization of Ethyl 2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 2,3-difluorobenzoate (C₉H₈F₂O₂, CAS 773134-65-9) is an aromatic ester of significant interest in medicinal chemistry and materials science.[1][2] Its utility as a synthetic intermediate necessitates a robust and unambiguous analytical characterization. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed fingerprint of its molecular structure. This guide offers an in-depth analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and comparative data from related structures. While direct experimental spectra for this specific compound are not widely published, this document serves as a predictive framework for researchers involved in its synthesis and analysis.

Molecular Structure and Spectroscopic Rationale

A thorough understanding of the molecule's structure is paramount to interpreting its spectral data. The causality behind spectroscopic signals is rooted in the electronic environment of each atom and bond.

Diagram 1: Annotated Structure of this compound

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the substitution pattern of the aromatic ring. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum will feature signals from the aromatic protons and the ethyl group protons. The chemical shifts and coupling patterns are dictated by the electron-withdrawing effects of the ester group and the two fluorine atoms.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Labeled Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
H-6 ~7.8 - 7.9 ddd JH6-H5 ≈ 7-8, JH6-F2 ≈ 4-5, JH6-H4 ≈ 1-2 1H
H-4 ~7.2 - 7.3 dddd JH4-H5 ≈ 8, JH4-F3 ≈ 10, JH4-F2 ≈ 6, JH4-H6 ≈ 1-2 1H
H-5 ~7.5 - 7.6 ddd JH5-H4 ≈ 8, JH5-H6 ≈ 7-8, JH5-F3 ≈ 5 1H
-OCH₂ CH₃ (a) ~4.4 q Ja-b = 7.1 2H

| -OCH₂CH₃ (b) | ~1.4 | t | Jb-a = 7.1 | 3H |

Expertise & Experience:

  • Aromatic Region: The three aromatic protons will appear as complex multiplets due to proton-proton (ortho, meta) and proton-fluorine (ortho, meta, para) couplings. H-6 is expected to be the most downfield due to its ortho position relative to the electron-withdrawing carbonyl group. H-4 will exhibit the most complex splitting, being coupled to two other protons and two fluorine atoms. Spectral data for the parent 2,3-difluorobenzoic acid shows a similar complex pattern in this region.[3][4]

  • Ethyl Group: The ethyl group will present as a classic quartet and triplet. The quartet for the methylene protons (-CH₂-) at ~4.4 ppm is shifted downfield due to the deshielding effect of the adjacent oxygen atom. The terminal methyl protons (-CH₃) will appear as a triplet around 1.4 ppm.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all nine carbon atoms in the molecule. The signals will be influenced by the electronegativity of the attached atoms (O, F) and will exhibit splitting due to carbon-fluorine coupling (JC-F).

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 101 MHz)

Carbon Atom Predicted Chemical Shift (δ, ppm) C-F Coupling
C =O ~164 Expected as a triplet (J ≈ 3-4 Hz)
C-1 ~125 Expected as a doublet of doublets
C-2 ~152 Large ¹JC-F
C-3 ~149 Large ¹JC-F
C-4 ~124 Expected as a doublet of doublets
C-5 ~129 Expected as a doublet
C-6 ~128 Expected as a doublet
-OCH₂ CH₃ ~62 None

| -OCH₂CH₃ | ~14 | None |

Trustworthiness: The prediction of carbon-fluorine couplings is a self-validating system. The carbons directly bonded to fluorine (C-2, C-3) will exhibit very large one-bond coupling constants (¹JC-F > 240 Hz) and will appear as doublets (or a doublet of doublets if coupled to each other's fluorine). Other aromatic carbons will show smaller two-, three-, and four-bond couplings, which confirms the fluorine substitution pattern.[6]

¹⁹F NMR Spectroscopy

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms.

Expertise & Experience: The two fluorine atoms are in different chemical environments and will therefore appear as two distinct signals. They will be coupled to each other and to the aromatic protons.

  • Expected Chemical Shifts: For aryl fluorides, chemical shifts typically range from -100 to -170 ppm relative to CFCl₃.[7]

  • Coupling: A significant ortho F-F coupling constant (³JF2-F3) of approximately 20 Hz is expected. Each fluorine signal will also be split by nearby protons (H-4, H-5, H-6), resulting in complex multiplets.

II. Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity
~3100-3000 C-H (aromatic) stretch Medium
~2980 C-H (aliphatic) stretch Medium
~1730-1715 C=O (ester) stretch Strong, Sharp
~1600, ~1480 C=C (aromatic ring) stretch Medium-Strong
~1300-1250 C-O (ester, aryl-C=O) stretch Strong
~1150-1050 C-O (ester, O-alkyl) stretch Strong

| ~1200-1100 | C-F stretch | Strong |

Authoritative Grounding: The most prominent and diagnostic peak will be the strong carbonyl (C=O) stretch of the ester, expected around 1725 cm⁻¹. The presence of electronegative fluorine atoms on the ring, conjugated with the carbonyl group, typically holds this value in the expected range for α,β-unsaturated esters.[8] The presence of two strong C-O stretching bands and strong C-F stretching bands further confirms the structure. A detailed vibrational analysis of 2,3-difluorobenzoic acid supports the assignment of aromatic and C-F vibrations.[6]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Ion Interpretation
186 [M]⁺˙ Molecular Ion Peak
158 [M - C₂H₄]⁺˙ Loss of ethylene via McLafferty rearrangement
141 [M - OC₂H₅]⁺ Loss of the ethoxy radical

| 113 | [C₆H₃F₂]⁺ | Loss of the carboethoxy group (COOC₂H₅) |

Trustworthiness: The molecular formula of this compound is C₉H₈F₂O₂ with a molecular weight of 186.16 g/mol .[9] High-resolution mass spectrometry (HRMS) would provide a self-validating measurement of the exact mass, confirming the elemental composition. The fragmentation pattern, particularly the loss of the ethoxy group (m/z 141) and the characteristic peak for the difluorobenzoyl cation, would be definitive. This pattern is consistent with the fragmentation of similar ethyl esters of fluorinated benzoic acids.[10]

Experimental Protocols

To acquire the data discussed, standardized and well-calibrated methodologies are essential.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence with a spectral width of ~240 ppm, a relaxation delay of 2 seconds, and accumulate 512-1024 scans for adequate signal-to-noise.

  • ¹⁹F NMR Acquisition: Acquire data with a spectral width of ~200 ppm, using CFCl₃ as an external or internal reference (δ 0.0 ppm).

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the TMS signal (δ 0.00 ppm).

Protocol 2: FTIR Spectroscopy
  • Sample Preparation: As the compound is likely a liquid at room temperature, a thin film can be prepared by placing a single drop between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop directly on the crystal.

  • Background Collection: Obtain a background spectrum of the clean salt plates or ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Analysis: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform an automatic baseline correction and peak picking.

Diagram 2: General Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Proc Data Processing cluster_Analysis Structural Analysis Prep_NMR Dissolve in CDCl3 with TMS Acq_NMR ¹H, ¹³C, ¹⁹F NMR Spectrometer Prep_NMR->Acq_NMR Prep_IR Prepare Thin Film or use ATR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Prep_MS Dilute in Volatile Solvent (e.g., MeOH) Acq_MS Mass Spectrometer (EI/ESI) Prep_MS->Acq_MS Proc_NMR Fourier Transform Referencing Acq_NMR->Proc_NMR Proc_IR Background Subtraction Baseline Correction Acq_IR->Proc_IR Proc_MS Peak Identification Mass-to-Charge Plot Acq_MS->Proc_MS Analysis Correlate & Interpret Data Confirm Structure of This compound Proc_NMR->Analysis Proc_IR->Analysis Proc_MS->Analysis

References

An In-depth Technical Guide to the Solubility of Ethyl 2,3-difluorobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development. It governs critical processes such as reaction kinetics, purification, crystallization, and formulation. This guide provides a detailed examination of the solubility characteristics of Ethyl 2,3-difluorobenzoate, a key building block in medicinal chemistry. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on the foundational principles of its solubility, predictable behaviors based on its physicochemical properties, and a robust experimental protocol for determining its solubility in various organic solvents. This approach empowers researchers to generate the precise data required for their specific applications, ensuring process optimization and reproducibility.

Introduction: The Strategic Importance of this compound Solubility

Fluorinated organic compounds are of paramount importance in modern drug discovery. The introduction of fluorine atoms into a molecule can dramatically alter its metabolic stability, lipophilicity, and binding affinity. This compound (C₉H₈F₂O₂) serves as a crucial intermediate in the synthesis of a wide range of pharmacologically active molecules. A thorough understanding of its solubility is not merely an academic exercise; it is a critical prerequisite for:

  • Reaction Optimization: Ensuring the compound remains in solution is vital for achieving optimal reaction rates and yields.

  • Crystallization and Purification: Selecting an appropriate solvent system is the most critical factor in developing an efficient crystallization process for purification, controlling polymorphs, and achieving desired particle size distributions.

  • Formulation Development: For final drug products, solubility dictates the choice of excipients and the feasibility of different dosage forms.

This guide will provide the theoretical framework and practical methodology to approach the solubility of this compound in a scientifically rigorous manner.

Physicochemical Characterization: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces.[1][2] To predict the solubility of this compound, we must first understand its molecular properties and those of common organic solvents.

This compound Profile
  • Molecular Formula: C₉H₈F₂O₂[3][4]

  • Molecular Weight: 186.16 g/mol [3][4]

  • Structure:

    alt text

  • Key Structural Features & Predicted Properties:

    • Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic character.

    • Ester Group (-COOEt): This group introduces polarity and potential for dipole-dipole interactions. The oxygen atoms can act as hydrogen bond acceptors.

    • Difluoro Substitution: The two fluorine atoms are highly electronegative, creating a significant dipole moment on the aromatic ring and influencing its electronic properties. This increases the molecule's overall polarity compared to its non-fluorinated analog, ethyl benzoate.[5]

    • CAS Number: 773134-65-9[3][4][6]

    • Predicted Boiling Point: ~233.1 °C[4]

    • Predicted Density: ~1.222 g/cm³[4]

Overview of Relevant Organic Solvents

The choice of solvent is critical. Solvents are typically classified based on their polarity, which dictates their ability to dissolve a given solute.

Solvent ClassExamplesKey CharacteristicsPredicted Solubility for this compound
Nonpolar Hexane, TolueneDominated by van der Waals forces. Low dielectric constant.Low to Moderate. Toluene may show higher solubility due to π-π stacking interactions with the benzene ring.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)Possess significant dipole moments but lack O-H or N-H bonds. Cannot act as hydrogen bond donors.Good to Excellent. The polar ester and difluoro groups of the solute will interact favorably with the dipoles of these solvents.
Polar Protic Methanol, Ethanol, Isopropanol (IPA)Have O-H or N-H bonds, allowing them to be both hydrogen bond donors and acceptors.Moderate to Good. The solute can act as a hydrogen bond acceptor. Solubility will be influenced by the balance between polar interactions and the disruption of the solvent's hydrogen-bonding network.

Quantitative Solubility Data: A Data Gap

A comprehensive search of scientific literature and chemical databases did not yield publicly available, experimentally determined quantitative solubility data for this compound in a range of organic solvents. This highlights a common challenge in process development for novel or specialized intermediates. Therefore, the ability to determine this data in-house is a critical capability for any research and development team. The following section provides a detailed protocol for this purpose.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.[1] It is a robust method that ensures the solution has reached saturation.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., Hexane, Toluene, Acetone, Ethyl Acetate, Methanol, Ethanol)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a Gas Chromatography (GC) system.

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

  • Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to reach equilibrium. A preliminary time-course study can determine the minimum time required.

  • Phase Separation: After equilibration, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis (Optional but Recommended): Weigh the vial containing the filtered saturated solution. Then, carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature until a constant weight of the dissolved solid is achieved. The solubility can be calculated directly from the mass of the solid and the mass of the solvent.

  • Chromatographic Analysis (Primary Method): Accurately dilute a known volume of the filtered saturated solution with a suitable solvent in a volumetric flask. Analyze this diluted sample by a pre-validated HPLC or GC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound is required for this quantification.

  • Data Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mole fraction) based on the concentration determined from the chromatographic analysis and the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the isothermal shake-flask solubility determination method.

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis cluster_calc Finalization prep 1. Add Excess Solid to Vial add_solvent 2. Add Known Volume of Solvent prep->add_solvent equilibrate 3. Equilibrate (24-72h) in Shaker Bath at T°C add_solvent->equilibrate settle 4. Settle Undissolved Solid equilibrate->settle sample 5. Withdraw & Filter Supernatant settle->sample analyze 6. Analyze by HPLC/GC sample->analyze calculate 7. Calculate Solubility (e.g., mg/mL) analyze->calculate caption Workflow for Isothermal Shake-Flask Solubility Measurement.

Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.

Practical Implications in Drug Development

The data generated from the protocol above can be directly applied to several key areas:

  • Crystallization Solvent Selection: A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is ideal for crystallization. A mixture of a "good" solvent (e.g., Acetone) and an "anti-solvent" (e.g., Hexane or Water) can also be screened.

  • Reaction Chemistry: For reactions where this compound is a starting material, a solvent that can dissolve both it and the other reagents at the desired reaction temperature would be chosen. Aprotic polar solvents are often good candidates.

  • Pre-formulation Studies: Understanding the solubility in a range of pharmaceutically acceptable solvents is the first step in developing a liquid formulation or in selecting solvents for spray drying or other particle engineering techniques.

Conclusion

References

A Senior Application Scientist's Technical Guide to Ethyl 2,3-difluorobenzoate for Advanced Research & Development

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for modulating a compound's physicochemical and biological properties. Ethyl 2,3-difluorobenzoate (CAS No. 773134-65-9) emerges as a pivotal building block in this domain. Its unique substitution pattern—two vicinal fluorine atoms on the aromatic ring—imparts distinct electronic characteristics that can profoundly influence molecular conformation, pKa, lipophilicity, and metabolic stability of derivative compounds.[1] This guide provides an in-depth technical overview for researchers, covering the procurement, quality validation, and safe handling of this valuable synthetic intermediate.

I. Commercial Sourcing and Supplier Landscape

This compound is readily available from a range of commercial suppliers specializing in research chemicals and fine chemical intermediates. Procurement options typically span from small, research-scale quantities (grams) to bulk quantities (kilograms) for developmental projects. When selecting a supplier, researchers should prioritize vendors who provide comprehensive analytical data and demonstrate a commitment to quality and batch-to-batch consistency.

Table 1: Prominent Commercial Suppliers of this compound

SupplierTypical PurityAvailabilityNotes
Arctom Scientific>97%StockOffers various sizes for research and development.[2]
Key Organics>97%StockDistributed via partners like Bio-Connect for research use.
ChemWhatNot specifiedInquiryLists multiple synonyms and basic properties.[1]
ChemicalBookNot specifiedInquiryAggregates information and lists various suppliers.[3][4]

Disclaimer: This list is not exhaustive and represents a snapshot of the market. Researchers should conduct their own due diligence before procurement.

II. Quality Control & In-House Validation: A Self-Validating System

Upon receipt of this compound, it is imperative to perform in-house quality control to verify its identity and purity, ensuring the integrity of subsequent experimental work. The supplier's Certificate of Analysis (CoA) provides a baseline, but independent verification is a cornerstone of good laboratory practice.

Core Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the molecular structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing purity and identifying any volatile impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (ester carbonyl, C-F bonds).

Detailed Protocol 1: NMR Spectroscopic Analysis

This protocol outlines the steps for acquiring and interpreting the ¹H NMR spectrum of this compound.

Objective: To confirm the structural identity of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer (300 MHz or higher recommended)

Procedure:

  • Dissolve ~5-10 mg of the sample in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.

  • Cap the tube and invert several times to ensure a homogeneous solution.

  • Place the tube in the NMR spectrometer.

  • Acquire a ¹H NMR spectrum using standard acquisition parameters.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals and reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

Data Interpretation: The ¹H NMR spectrum should be consistent with the structure. The expected signals are:

  • A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

  • A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.

  • A complex multiplet pattern for the three aromatic protons, with chemical shifts influenced by the two fluorine atoms.

A reference ¹H NMR spectrum is available from sources like ChemicalBook, which can be used for comparison.[5]

Detailed Protocol 2: GC-MS Purity Assessment

Objective: To determine the purity of the sample and identify potential impurities.

Instrumentation & Conditions:

  • GC System: Agilent 7890B or equivalent.

  • MS System: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector: Split mode (e.g., 50:1), 250°C.

  • MSD: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

Procedure:

  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Inject 1 µL of the solution into the GC-MS.

  • Acquire the data.

  • Analyze the resulting chromatogram. Purity is determined by the area percentage of the main peak.

  • Analyze the mass spectrum of the main peak to confirm the molecular weight (186.16 g/mol ) and fragmentation pattern. Common fragments would include the loss of the ethoxy group (-OC₂H₅).

The following diagram illustrates the quality control workflow.

QC_Workflow cluster_procurement Procurement cluster_validation In-House Validation cluster_decision Decision start Identify Suppliers coa Request & Review CoA start->coa purchase Purchase Material coa->purchase receive Receive & Log Sample purchase->receive nmr ¹H & ¹³C NMR Analysis receive->nmr gcms GC-MS Purity Check receive->gcms ftir FTIR Functional Group ID receive->ftir compare Compare Data to Specs & Literature nmr->compare gcms->compare ftir->compare pass Release for R&D Use compare->pass Data Matches fail Reject Batch / Contact Supplier compare->fail Discrepancy Found Synthesis cluster_reactants Reactants acid 2,3-Difluorobenzoic Acid catalyst H₂SO₄ (cat.) Heat alcohol Ethanol (Excess) product This compound catalyst->product byproduct Water (H₂O) catalyst->byproduct

References

safety and handling precautions for Ethyl 2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Ethyl 2,3-difluorobenzoate

This guide provides comprehensive safety and handling protocols for this compound (CAS No. 773134-65-9), a fluorinated aromatic ester commonly utilized in synthetic chemistry and drug discovery pipelines. Given its specific chemical properties, a thorough understanding of its hazard profile and the implementation of rigorous safety measures are paramount for all laboratory personnel. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established chemical safety principles. The protocols herein are designed as a self-validating system to ensure maximum safety and experimental integrity.

Hazard Identification and Risk Assessment

While a dedicated Safety Data Sheet (SDS) for this compound is not extensively available, a reliable hazard assessment can be constructed by examining structurally analogous compounds such as other fluorinated benzoic acid esters and the parent 2,3-difluorobenzoic acid.[1] This approach allows us to anticipate its toxicological and physical hazards with a high degree of confidence.

The primary hazards associated with this compound are summarized below. The GHS (Globally Harmonized System) classifications are inferred from related chemical structures.[1][2][3]

Table 1: Inferred GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3]
Serious Eye Damage/IrritationCategory 2A/2H319: Causes serious eye irritation[1][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][3]
Hazardous to the Aquatic Environment (Acute)Category 2H401: Toxic to aquatic life

Causality of Hazards:

  • Combustibility: As an organic ester, this compound is a combustible liquid.[4] Its vapors can be heavier than air and may form explosive mixtures with air upon intense heating. Therefore, it must be kept away from heat, sparks, open flames, and other ignition sources.[4][5]

  • Irritation: The presence of the fluorinated aromatic ring and the ester functional group contributes to its irritant properties.[1][2] Similar to other benzoates, it can defat the skin upon prolonged contact, leading to irritation. Direct contact with the eyes is likely to cause significant irritation.[2] Inhalation of vapors or aerosols can irritate the respiratory tract.[1][2]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified, a multi-layered approach combining engineering controls and appropriate PPE is essential.

Engineering Controls:

  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified and properly functioning chemical fume hood to keep airborne concentrations low.[2]

  • Safety Shower and Eyewash Station: A readily accessible and operational eyewash station and safety shower are mandatory in any laboratory where this chemical is handled.[2]

Personal Protective Equipment (PPE): A robust PPE strategy is the final barrier between the researcher and the chemical.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Hand Protection Nitrile or Neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact and irritation. Always check for breakthrough times and dispose of contaminated gloves properly.
Eye Protection Chemical safety goggles or safety glasses with side-shields.Protects against splashes that can cause serious eye irritation.[1] A face shield may be required for larger quantities or splash-prone operations.
Skin & Body Protection Flame-retardant laboratory coat.Protects skin and personal clothing from contamination. Should be buttoned completely.
Respiratory Protection NIOSH/MSHA approved respirator.Required only if engineering controls are insufficient or during a large-scale spill where vapor/aerosol generation is significant.[2]

Standard Operating Procedure for Safe Handling

The following workflow provides a systematic approach to handling this compound, from procurement to disposal, ensuring safety at every stage.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Post-Handling & Disposal a Verify Chemical & SDS (CAS: 773134-65-9) b Don Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Prepare & Verify Fume Hood Operation b->c d Transfer Chemical (Use spark-free tools) c->d Proceed to Handling e Perform Experiment (Keep container closed when not in use) d->e f Decontaminate Glassware & Work Area e->f Experiment Complete g Segregate Waste (Label as Hazardous Organic Waste) f->g h Dispose via Approved Waste Management Vendor g->h i Remove PPE & Wash Hands h->i

Caption: Safe Handling Workflow for this compound.

Experimental Protocol: Step-by-Step Handling
  • Pre-Handling Verification:

    • Confirm the identity of the chemical by its label and CAS number (773134-65-9).

    • Review this guide and any available SDS for analogous compounds.[4][6]

    • Ensure all required PPE is available and in good condition.

    • Confirm the fume hood has a current certification and is functioning correctly.

  • Chemical Transfer and Use:

    • Place the chemical container in a secondary container to prevent spills during transport.

    • Inside the fume hood, carefully uncap the container. Avoid generating vapors or mists.[5]

    • Use spark-free tools and equipment when transferring the liquid to prevent ignition.[5]

    • Keep the primary container tightly closed when not in active use to minimize vapor release.

    • Avoid contact with incompatible materials such as strong oxidizing agents and strong bases.[1][4]

  • Post-Handling and Cleanup:

    • Upon completion of the work, tightly seal the chemical container.

    • Wipe down the work surface within the fume hood with an appropriate solvent and then soap and water.

    • Properly dispose of any contaminated materials (e.g., pipette tips, wipes) in a designated hazardous waste container.

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Table 3: Emergency Response Protocols

IncidentProtocol
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if irritation develops or persists.[6]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[4] Seek medical attention.
Ingestion Do NOT induce vomiting. Clean mouth with water and then have the person drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate non-essential personnel. Remove all ignition sources. Ventilate the area. Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect it in a sealed container for hazardous waste disposal.[5] Do not allow the spill to enter drains.
Fire Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[4] Do not use a direct stream of water. Water mist may be used to cool closed containers.[4] Firefighters should wear self-contained breathing apparatus (SCBA).

Storage and Disposal

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • The storage area should be away from heat, ignition sources, and direct sunlight.[4]

  • Store away from incompatible materials, particularly strong oxidizing agents and strong bases.[1][4]

Disposal:

  • This compound and any contaminated materials must be disposed of as hazardous waste.[7]

  • Do not mix with other waste streams.

  • All waste must be handled in accordance with federal, state, and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

potential hazards and toxicity of Ethyl 2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Hazards and Toxicity of Ethyl 2,3-difluorobenzoate

Abstract

Introduction and Physicochemical Properties

This compound belongs to the family of halogenated benzoic acid esters. Its chemical structure, featuring a difluorinated benzene ring, suggests that its reactivity and metabolic pathways may differ from its non-fluorinated analogs. The presence of fluorine atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological macromolecules, thereby influencing its toxicological profile.

While specific experimental data for this compound is scarce, we can infer some of its properties from related compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (CAS 773134-65-9)Ethyl 2,4-difluorobenzoate (CAS 108928-00-3)Ethyl benzoate (CAS 93-89-0)
Molecular Formula C₉H₈F₂O₂[1]C₉H₈F₂O₂[2][3]C₉H₈O₂
Molecular Weight 186.16 g/mol [1]186.16 g/mol [2][3]150.17 g/mol
Appearance Data not availableColorless to slightly pale yellow liquid[4][5]Light yellow liquid[6]
Boiling Point Data not available65-67°C at 15 mmHg[7]212 °C[6]
Melting Point Data not availableData not available-34 °C[6]
Density Data not available~1.24 g/cm³[4]1.045 g/cm³[6]
Water Solubility Predicted to have low solubilityData not availableInsoluble[6]

The structural similarity to Ethyl 2,4-difluorobenzoate suggests that this compound is likely a liquid at room temperature with a relatively high boiling point and low water solubility. These properties indicate a potential for dermal absorption and persistence in the environment.

Hazard Identification Based on Surrogate Structures

In the absence of specific toxicological data for this compound, a common and scientifically accepted approach is to evaluate data from structurally related compounds (analogs or surrogates). The safety data sheet (SDS) for the isomeric Ethyl 2,4-difluorobenzoate provides valuable insights into the potential hazards.

Based on the information available for Ethyl 2,4-difluorobenzoate, the following hazards should be anticipated for this compound until specific data is generated:

  • Skin Irritation: Likely to cause skin irritation upon direct contact.[7][8][9]

  • Eye Irritation: Expected to cause serious eye irritation.[7][8][9]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[7][8]

Additionally, other ethyl benzoate derivatives are classified as combustible liquids, and some may cause allergic skin reactions.[10] Therefore, it is prudent to handle this compound as a combustible substance and be aware of its potential as a skin sensitizer.

Proposed Tiered Toxicological Assessment Strategy

A tiered approach to toxicological testing is recommended to efficiently and ethically characterize the hazards of this compound. This strategy begins with computational and in vitro methods, progressing to more complex in vivo studies only if necessary, thereby aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.[11]

G cluster_0 Tier 1: In Silico & In Vitro Assessment cluster_1 Tier 2: Acute In Vivo Studies (if warranted) cluster_2 Tier 3: Repeated Dose & Specific Endpoints T1_QSAR QSAR Modeling (Toxicity Prediction) T1_Ames Bacterial Reverse Mutation Test (Ames Test for Mutagenicity) T1_Cyto In Vitro Cytotoxicity Assays (e.g., MTT, Neutral Red Uptake) T1_Irri In Vitro Skin/Eye Irritation Models (e.g., EpiDerm™, EpiOcular™) Decision1 Mutagenicity or High Cytotoxicity? T1_Irri->Decision1 T2_Oral Acute Oral Toxicity Study (OECD TG 423) T2_Dermal Acute Dermal Toxicity Study (OECD TG 402) T2_Inhal Acute Inhalation Toxicity Study (OECD TG 403) Decision2 Significant Acute Toxicity Observed? T2_Inhal->Decision2 T3_Sub Repeated Dose Toxicity Study (28-day, Oral, OECD TG 407) T3_Sens Skin Sensitization (e.g., LLNA, OECD TG 429) Decision1->T2_Oral Yes/Uncertain Decision1->T3_Sens No Decision2->T3_Sub Yes G start Receive & Pre-incubate RhE Tissues apply Apply Test Chemical, Positive & Negative Controls start->apply expose Expose for 60 min at 37°C apply->expose wash Thoroughly Wash Tissue Surface expose->wash incubate Incubate in Fresh Medium for 42 hours wash->incubate mtt Assess Viability with MTT Assay incubate->mtt end Quantify & Classify (Irritant if Viability ≤ 50%) mtt->end

References

Ethyl 2,3-Difluorobenzoate: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth overview of Ethyl 2,3-difluorobenzoate, a key fluorinated building block in modern medicinal and materials chemistry. The strategic placement of fluorine atoms on the aromatic ring imparts unique electronic properties that are increasingly leveraged by researchers in the development of novel pharmaceuticals and advanced materials. This document details the physicochemical properties, synthesis, reactivity, and applications of this compound, offering a comprehensive resource for scientists and professionals in drug discovery and organic synthesis.

Introduction: The Strategic Importance of Fluorine in Molecular Design

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1] this compound is a valuable synthon that capitalizes on these attributes. The ortho-difluoro substitution pattern creates a distinct electronic environment on the benzene ring, influencing the reactivity of both the aromatic system and the ethyl ester functionality. This guide serves as a comprehensive technical resource for researchers looking to harness the potential of this versatile building block.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis.

Physicochemical Properties

While specific, experimentally determined data for this compound is not widely published, data for closely related isomers and the parent compound, 2,3-difluorobenzoic acid, provide valuable insights.

PropertyValueSource/Comment
IUPAC Name This compound
CAS Number 773134-65-9[2]
Molecular Formula C₉H₈F₂O₂[2]
Molecular Weight 186.16 g/mol [2]
Appearance Colorless to light yellow liquid (Predicted)Based on similar compounds
Boiling Point 233.1 ± 30.0 °C (Predicted)
Density 1.222 ± 0.06 g/cm³ (Predicted)
Solubility Insoluble in water; soluble in common organic solventsBased on general ester properties

Note: Some physical properties are predicted and should be confirmed experimentally.

Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons of the ethyl group around 1.4 ppm and a quartet for the methylene protons around 4.4 ppm. The aromatic region will display complex multiplets due to proton-proton and proton-fluorine coupling.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester (around 165 ppm), the carbons of the ethyl group, and the aromatic carbons. The aromatic carbon signals will exhibit splitting due to C-F coupling. For example, in ethyl 2-fluorobenzoate, the carbon attached to fluorine shows a large one-bond C-F coupling constant.[3]

  • IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the C=O stretching of the ester group, typically in the range of 1720-1740 cm⁻¹. C-F stretching vibrations will appear in the fingerprint region, usually between 1000 and 1300 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 186. Key fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅) and the ethyl group (-C₂H₅).

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the Fischer esterification of 2,3-difluorobenzoic acid. This acid-catalyzed reaction is a robust and scalable method.

Fischer Esterification Workflow

G cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_purification Purification 2_3_Difluorobenzoic_Acid 2,3-Difluorobenzoic Acid Reaction_Mixture Combine and Reflux 2_3_Difluorobenzoic_Acid->Reaction_Mixture Ethanol Ethanol (Excess) Ethanol->Reaction_Mixture Sulfuric_Acid Sulfuric Acid (Catalyst) Sulfuric_Acid->Reaction_Mixture Neutralization Neutralize with NaHCO₃ Reaction_Mixture->Neutralization Cool Extraction Extract with Ethyl Acetate Neutralization->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product This compound Distillation->Product

Caption: Fischer esterification workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2,3-Difluorobenzoic acid (1 equivalent)

  • Anhydrous ethanol (10-20 equivalents, serves as reactant and solvent)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-difluorobenzoic acid and anhydrous ethanol.

  • Stir the mixture until the acid dissolves completely.

  • Carefully add the concentrated sulfuric acid dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice-cold water.

  • Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Justification of Experimental Choices:

  • Excess Ethanol: Using a large excess of ethanol shifts the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.

  • Sulfuric Acid Catalyst: A strong acid like sulfuric acid is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by ethanol.

  • Neutralization and Extraction: The neutralization step removes the acidic catalyst and any unreacted carboxylic acid. Subsequent extraction with an organic solvent isolates the ester from the aqueous phase.

  • Vacuum Distillation: Purification by vacuum distillation is suitable for liquid products with relatively high boiling points, as it allows for distillation at a lower temperature, preventing potential decomposition.

Reactivity and Synthetic Applications

The presence of two ortho-fluorine atoms significantly influences the reactivity of this compound.

Reactivity Profile
  • Electrophilic Aromatic Substitution: The fluorine atoms are deactivating and ortho, para-directing. However, the strong electron-withdrawing nature of the two fluorine atoms and the ethyl ester group makes electrophilic aromatic substitution on the ring challenging.

  • Nucleophilic Aromatic Substitution (SNA_r): The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the fluorine atoms.

  • Ortho-Litiation: The C-H bond ortho to a fluorine atom can be selectively deprotonated using a strong base, enabling further functionalization at that position. The reactivity of C-H bonds ortho to fluorine substituents with metal centers is enhanced relative to meta and para positions.[4][5]

  • Ester Group Transformations: The ethyl ester group can undergo typical ester reactions such as hydrolysis, transesterification, amidation, and reduction to an alcohol.

Role as a Synthetic Building Block

This compound is a valuable precursor for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The difluorinated phenyl ring is a common motif in many biologically active compounds.

Example Application in Medicinal Chemistry:

While specific examples detailing the use of this compound are not abundant in readily available literature, its structural motif is present in various developmental drugs. For instance, fluorinated benzoic acid derivatives are key intermediates in the synthesis of indole derivatives with therapeutic applications.[6] The 2,3-difluorophenyl moiety can be incorporated into larger molecules to modulate their biological activity and pharmacokinetic properties.

G Ethyl_2_3_difluorobenzoate This compound Amidation Amidation (R-NH₂) Ethyl_2_3_difluorobenzoate->Amidation Reduction Reduction (e.g., LiAlH₄) Ethyl_2_3_difluorobenzoate->Reduction Hydrolysis Hydrolysis (Acid/Base) Ethyl_2_3_difluorobenzoate->Hydrolysis Amide N-Substituted 2,3-Difluorobenzamide Amidation->Amide Alcohol (2,3-Difluorophenyl)methanol Reduction->Alcohol Carboxylic_Acid 2,3-Difluorobenzoic Acid Hydrolysis->Carboxylic_Acid Further_Functionalization Further Functionalization Amide->Further_Functionalization Alcohol->Further_Functionalization Carboxylic_Acid->Further_Functionalization

Caption: Key synthetic transformations of this compound.

Safety and Handling

  • General Hazards: Assumed to be irritating to the eyes, respiratory system, and skin. May be harmful if swallowed or absorbed through the skin.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.

    • Hand Protection: Wear appropriate chemical-resistant gloves.

    • Skin and Body Protection: Wear a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique electronic properties, conferred by the ortho-difluoro substitution, make it an attractive starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, synthesis, and reactivity, enabling researchers to effectively utilize this compound in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for Ethyl 2,3-difluorobenzoate in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorination in Modern Agrochemicals

The incorporation of fluorine atoms into active pharmaceutical and agrochemical ingredients is a cornerstone of modern chemical design. The unique physicochemical properties of fluorine—high electronegativity, small atomic radius, and the remarkable strength of the carbon-fluorine bond—can profoundly modulate a molecule's metabolic stability, lipophilicity, binding affinity, and overall biological efficacy. Ethyl 2,3-difluorobenzoate, a readily available difluorinated aromatic building block, presents a significant opportunity for the development of novel pesticides with enhanced performance characteristics. The specific substitution pattern of the fluorine atoms on the benzoate ring offers a unique electronic and steric profile for chemists to explore in the quest for next-generation herbicides, fungicides, and insecticides.

This guide provides detailed application notes and synthetic protocols for leveraging this compound in the design and synthesis of innovative agrochemicals. We will explore its potential in creating potent benzoylphenylurea insecticides, pyrazole carboxamide fungicides, and novel strobilurin analogs. The methodologies are presented to be both scientifically rigorous and practically applicable in a research and development setting.

Application I: Synthesis of Novel Benzoylphenylurea Insecticides

Scientific Rationale: Benzoylphenylureas (BPUs) are a class of insect growth regulators that interfere with chitin synthesis, a process vital for the formation of the insect exoskeleton.[1] This disruption of the molting process is a highly specific mode of action, leading to low toxicity in non-target organisms, including mammals.[1] The introduction of a difluorobenzoyl moiety, as seen in commercial successes like diflubenzuron and teflubenzuron, is a proven strategy for enhancing insecticidal activity.[2][3] Here, we propose a synthetic pathway to a novel BPU insecticide starting from this compound.

Synthetic Pathway Overview

The overall strategy involves the conversion of this compound into the key intermediate, 2,3-difluorobenzoyl isocyanate. This reactive intermediate can then be coupled with a substituted aniline to yield the target benzoylphenylurea.

BPU_Synthesis A This compound B 2,3-difluorobenzoic acid A->B 1. Saponification (NaOH, EtOH/H2O) C 2,3-difluorobenzoyl chloride B->C 2. Acyl Chloride Formation (SOCl2 or Oxalyl Chloride) D 2,3-difluorobenzoyl azide C->D 3. Azide Formation (NaN3, Acetone) E 2,3-difluorobenzoyl isocyanate D->E 4. Curtius Rearrangement (Toluene, Heat) G Novel Benzoylphenylurea Insecticide E->G 5. Urea Formation F 4-trifluoromethoxyaniline F->G SDHI_Synthesis cluster_0 From this compound A 2,3-difluorobenzoic acid B 2,3-difluorobenzoyl chloride A->B SOCl2 D Novel Pyrazole Carboxamide Fungicide (SDHI) B->D Amide Coupling (Pyridine, DCM) C 3-(difluoromethyl)-1-methyl- 1H-pyrazol-4-amine C->D Strobilurin_Synthesis A 1-(2,3-difluorophenyl)ethan-1-one B 1-(2,3-difluorophenyl)ethan-1-one oxime A->B Hydroxylamine D Novel Strobilurin Analog B->D Ether Synthesis (Base, e.g., K2CO3) C Strobilurin Pharmacophore (e.g., methyl (E)-2-(bromomethyl)phenyl (methoxyimino)acetate) C->D

References

Application Notes and Protocols for the Reaction of Ethyl 2,3-Difluorobenzoate with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2,3-difluorobenzoate is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. The presence of two vicinal fluorine atoms on the aromatic ring, coupled with an electron-withdrawing ethyl ester group, imparts unique reactivity to the molecule. This application note provides a comprehensive guide to the reactions of this compound with various nucleophiles. We will delve into the underlying principles governing its reactivity, focusing on the regioselectivity of nucleophilic aromatic substitution (SNAr) and the competition with reactions at the ester carbonyl. Detailed, field-proven protocols for reactions with common classes of nucleophiles—amines, alkoxides, and thiols—are presented to enable researchers to confidently and successfully utilize this valuable building block in their synthetic endeavors. The strategic functionalization of this scaffold opens avenues to novel molecular architectures with potentially enhanced biological activity and material properties.

Understanding the Reactivity of this compound

The reactivity of this compound is dominated by two primary electrophilic sites: the aromatic ring, which is activated towards nucleophilic aromatic substitution (SNAr), and the carbonyl carbon of the ester group, which can undergo nucleophilic acyl substitution. The outcome of a reaction with a given nucleophile is a delicate interplay of electronic effects, steric hindrance, and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): A Mechanistic Overview

The SNAr reaction is a two-step addition-elimination process.[1] The electron-deficient aromatic ring of this compound is susceptible to attack by a nucleophile, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] Subsequently, a fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

The rate-determining step is typically the initial nucleophilic attack.[1] The presence of electron-withdrawing groups, such as the ester and fluorine atoms, is crucial as they stabilize the negative charge of the Meisenheimer complex, thereby lowering the activation energy of this step. In the context of SNAr, fluoride is an excellent leaving group, a consequence of the high electronegativity of fluorine which strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[1]

Regioselectivity: The Predominance of 2-Substitution

A critical consideration in the reaction of this compound is the regioselectivity of the nucleophilic attack. The two fluorine atoms at the C2 and C3 positions present two potential sites for substitution. Experimental evidence and theoretical considerations strongly indicate that nucleophilic attack occurs preferentially at the C2 position (ortho to the ester group) .

This preference is governed by both electronic and steric factors:

  • Electronic Stabilization: The electron-withdrawing ester group (-COOEt) can more effectively stabilize the negative charge of the Meisenheimer intermediate through resonance when the nucleophile attacks the ortho (C2) position. This is because the negative charge can be delocalized onto the carbonyl oxygen of the ester.

  • Steric Hindrance: While the C2 position is ortho to the ester group, the ethyl ester is not excessively bulky, and the approach of the nucleophile is generally not significantly hindered.

The preferential substitution at the C2 position is a key synthetic handle, allowing for the regioselective introduction of a wide range of functionalities.

Chemoselectivity: SNAr versus Nucleophilic Acyl Substitution

A significant challenge in the chemistry of this compound is controlling the chemoselectivity of the reaction. Nucleophiles can potentially attack either the aromatic ring (SNAr) or the ester carbonyl (nucleophilic acyl substitution, e.g., amidation or saponification). The choice of nucleophile, solvent, temperature, and base plays a pivotal role in directing the reaction towards the desired pathway.

  • Hard and Soft Nucleophiles: Hard nucleophiles (e.g., hydroxide, alkoxides) have a higher propensity to attack the hard electrophilic center of the carbonyl carbon. Soft nucleophiles (e.g., thiolates) tend to favor attack at the softer carbon of the aromatic ring.

  • Reaction Temperature: Higher temperatures generally favor the higher activation energy pathway of SNAr over competing side reactions.

  • Basicity and Nucleophilicity: For amine nucleophiles, a careful balance is required. Highly basic conditions can lead to deprotonation of the amine, increasing its nucleophilicity for SNAr. However, strongly basic and protic conditions can also promote saponification of the ester.

The following diagram illustrates the competing reaction pathways:

G cluster_0 Reaction Pathways of this compound Start This compound + Nucleophile (Nu⁻) SNAr_Product 2-Substituted-3-fluorobenzoate (SNAr Product) Start->SNAr_Product Attack at C2 of Aromatic Ring Acyl_Sub_Product Acyl Substitution Product (e.g., Amide, Carboxylate) Start->Acyl_Sub_Product Attack at Carbonyl Carbon

Caption: Competing reaction pathways for this compound with nucleophiles.

Experimental Protocols

The following protocols are designed to be robust and reproducible. However, optimization may be necessary for specific substrates and scales. Standard laboratory safety precautions should always be observed.

Protocol 1: Reaction with Amine Nucleophiles (Amination)

This protocol describes the regioselective amination of this compound at the C2 position. The use of a non-nucleophilic base is crucial to deprotonate the amine without competing in the nucleophilic attack.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine, benzylamine)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add the amine nucleophile (1.1 - 1.5 eq) and the base (K₂CO₃ or DIPEA, 2.0 eq).

  • Add the anhydrous solvent (DMF or DMSO) to achieve a concentration of 0.2-0.5 M.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF and DMSO are used to dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged Meisenheimer intermediate.

  • Base: A non-nucleophilic base is used to deprotonate the amine, increasing its nucleophilicity for the SNAr reaction, without directly participating in the reaction.

  • Temperature: Elevated temperatures are often required to overcome the activation energy for the SNAr reaction.

Protocol 2: Reaction with Alkoxide Nucleophiles (Alkoxylation)

This protocol details the synthesis of 2-alkoxy-3-fluorobenzoate derivatives. The alkoxide is typically generated in situ using a strong base.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, benzyl alcohol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend NaH (1.2 eq) in anhydrous THF or DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the alcohol (1.5 eq) to the suspension and stir for 30 minutes at 0 °C to form the alkoxide.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the alkoxide solution.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is critical as strong bases like NaH and t-BuOK are moisture-sensitive.

  • In situ Alkoxide Formation: Generating the alkoxide in situ ensures its reactivity and prevents decomposition.

  • Quenching: Careful quenching with a mild acid like NH₄Cl neutralizes the excess base and protonates any remaining alkoxide.

Protocol 3: Reaction with Thiol Nucleophiles (Thiolation)

This protocol outlines the synthesis of 2-thioether-3-fluorobenzoate derivatives. Similar to alkoxides, thiolates are often generated in situ.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous THF or DMF

  • Saturated aqueous NH₄Cl solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) or K₂CO₃ (2.0 eq) in anhydrous THF or DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Causality Behind Experimental Choices:

  • Thiolate Generation: Thiols are more acidic than alcohols, so a weaker base like K₂CO₃ can sometimes be sufficient for deprotonation, offering a milder alternative to NaH.

  • Room Temperature Reaction: Thiolates are generally strong nucleophiles and can often react efficiently at room temperature, minimizing potential side reactions.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the SNAr of this compound. Yields are indicative and may vary depending on the specific nucleophile and reaction scale.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Yield (%)
Amines MorpholineK₂CO₃DMF10085-95
BenzylamineDIPEADMSO12080-90
Alkoxides Sodium methoxideNaHTHF6075-85
Potassium benzyloxidet-BuOKDMF8070-80
Thiols ThiophenolNaHTHFRT90-98
Benzyl mercaptanK₂CO₃DMFRT88-95

Visualization of Experimental Workflow

G cluster_workflow General SNAr Workflow Setup Reaction Setup: - this compound - Nucleophile - Base - Anhydrous Solvent Reaction Reaction: - Stir at specified temperature - Monitor by TLC/LC-MS Setup->Reaction Workup Aqueous Work-up: - Quench reaction - Extract with organic solvent - Wash and dry Reaction->Workup Purification Purification: - Concentrate solvent - Flash column chromatography Workup->Purification Product Pure 2-Substituted-3-fluorobenzoate Purification->Product

Caption: General experimental workflow for SNAr reactions of this compound.

Conclusion

This compound is a valuable substrate for nucleophilic aromatic substitution, offering a reliable platform for the regioselective synthesis of 2-substituted-3-fluorobenzoic acid derivatives. By carefully selecting the nucleophile and controlling the reaction conditions, researchers can effectively manage the chemoselectivity between SNAr and nucleophilic acyl substitution. The protocols and mechanistic insights provided in this application note are intended to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this versatile fluorinated building block.

References

Application Note & Protocol: Large-Scale Synthesis of Ethyl 2,3-Difluorobenzoate for Industrial Use

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of Ethyl 2,3-difluorobenzoate, a key intermediate in the pharmaceutical and agrochemical industries. The protocol details an optimized Fischer-Speier esterification process, emphasizing scalability, safety, and high-yield production. This guide is intended for researchers, chemists, and process engineers involved in industrial chemical manufacturing and drug development. It covers the reaction mechanism, detailed step-by-step protocols for a 100 L scale reaction, process optimization, quality control, and critical safety procedures.

Introduction and Significance

This compound is a crucial building block in organic synthesis. The presence of two fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable precursor for creating complex active pharmaceutical ingredients (APIs) and agrochemicals. The efficient and cost-effective large-scale production of this ester is therefore of critical importance.

This application note outlines a robust and scalable method based on the Fischer-Speier esterification of 2,3-difluorobenzoic acid with ethanol, using concentrated sulfuric acid as a catalyst.[1][2] The primary advantage of this method is its use of readily available, low-cost starting materials and a straightforward reaction pathway that is amenable to industrial equipment.[2]

Chemical Principles and Reaction Mechanism

The synthesis proceeds via the Fischer-Speier esterification, a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[1][3]

Reaction: C₇H₄F₂O₂ (2,3-Difluorobenzoic Acid) + C₂H₅OH (Ethanol) ⇌ C₉H₈F₂O₂ (this compound) + H₂O

The mechanism involves several equilibrium steps:

  • Protonation of the Carbonyl: The sulfuric acid catalyst protonates the carbonyl oxygen of the 2,3-difluorobenzoic acid, which significantly increases the electrophilicity of the carbonyl carbon.[1][3]

  • Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The intermediate eliminates a molecule of water, and the resulting protonated ester is stabilized by resonance.

  • Deprotonation: The final step is the deprotonation of the carbonyl oxygen, which regenerates the acid catalyst and yields the final ester product, this compound.

To ensure a high yield, the equilibrium must be shifted towards the product side. In this large-scale protocol, this is achieved by using an excess of ethanol, which acts as both a reagent and a solvent.[1][3]

Process Workflow Overview

The overall industrial process can be visualized as a sequence of distinct unit operations.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & QC P1 Raw Material QC (2,3-Difluorobenzoic Acid, Ethanol, H2SO4) P2 Reactor Inerting (Nitrogen Purge) P1->P2 R1 Charge Reactor: Ethanol & Acid P2->R1 R2 Catalyst Addition: Conc. H2SO4 R1->R2 R3 Heat to Reflux (approx. 78-82°C) R2->R3 R4 Monitor Reaction (GC/TLC) R3->R4 W1 Cool Reaction Mixture R4->W1 W2 Quench with Water/Ice W1->W2 W3 Neutralization (Sat. NaHCO3 soln.) W2->W3 W4 Phase Separation: Collect Organic Layer W3->W4 W5 Wash Organic Layer (Brine) W4->W5 F1 Drying (Anhydrous Na2SO4) W5->F1 F2 Solvent Removal (Rotary Evaporation) F1->F2 F3 Vacuum Distillation F2->F3 F4 Final Product QC (GC, NMR, Karl Fischer) F3->F4 F5 Packaging F4->F5

Caption: High-level workflow for the industrial synthesis of this compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberGradePuritySupplier Example
2,3-Difluorobenzoic Acid4519-39-5Technical≥98%SynQuest Labs[4]
Ethanol (Anhydrous)64-17-5Reagent≥99.5%Lab Pro Inc.
Sulfuric Acid (H₂SO₄)7664-93-9Reagent95-98%Fisher Scientific
Sodium Bicarbonate (NaHCO₃)144-55-8Technical≥99%Standard Supplier
Sodium Chloride (NaCl)7647-14-5Technical≥99%Standard Supplier
Sodium Sulfate (Na₂SO₄), Anhydrous7757-82-6TechnicalGranularStandard Supplier
Toluene (for azeotropic removal, optional)108-88-3Technical≥99.5%Standard Supplier
Industrial Equipment
  • 150 L Glass-Lined Steel Reactor with overhead stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.

  • Heating/Cooling Mantle or Jacket for the reactor.

  • 200 L Quenching/Neutralization Tank (Polypropylene or Glass-Lined).

  • Liquid transfer pumps suitable for corrosive and flammable materials.

  • Vacuum distillation unit with fractionating column, condenser, and receiver flasks.

  • Appropriate Personal Protective Equipment (PPE): Acid-resistant gloves (butyl rubber, Viton®), chemical splash goggles, face shield, and chemical-resistant apron or suit.[5]

Detailed Large-Scale Synthesis Protocol (100 L Scale)

This protocol is designed for a target output of approximately 10-12 kg of this compound.

Step 1: Reactor Preparation and Charging
  • Inerting: Ensure the 150 L reactor is clean, dry, and inert. Purge the vessel with dry nitrogen for at least 30 minutes to displace oxygen and moisture.

  • Solvent Charge: Charge the reactor with 60 L (approx. 47.5 kg) of anhydrous ethanol. Maintain a slow nitrogen blanket.

  • Acid Charge: With moderate agitation, add 10.0 kg (63.2 mol) of 2,3-Difluorobenzoic Acid to the ethanol. Stir until the solid is fully dissolved. An endotherm may be observed.

    • Causality: Dissolving the solid acid in the excess reagent/solvent before adding the catalyst ensures a homogeneous reaction mixture, preventing localized heating and side reactions upon catalyst introduction.

Step 2: Catalysis and Reaction
  • Catalyst Addition: Cool the mixture to 15-20°C. Slowly and carefully add 2.5 L (approx. 4.6 kg) of concentrated sulfuric acid via a charging port, ensuring the addition stream is below the surface of the liquid. The temperature will rise; maintain the internal temperature below 40°C using the reactor's cooling jacket.

    • Expert Insight: This is a highly exothermic step. Slow, subsurface addition prevents splashing and localized boiling of the ethanol. Pre-cooling the batch provides a thermal buffer, enhancing safety and control.

  • Heating to Reflux: Once the catalyst addition is complete, slowly heat the reaction mixture to reflux temperature (approximately 78-82°C).

  • Reaction Monitoring: Maintain reflux for 6-10 hours. Monitor the reaction progress every hour after the first 2 hours using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is considered complete when the area % of the starting carboxylic acid is <2%.[6]

Step 3: Work-up and Neutralization
  • Cooling: Once the reaction is complete, cool the mixture to 20-25°C.

  • Quenching: Transfer the reaction mixture slowly into a separate 200 L tank containing 50 kg of crushed ice and 50 L of water with vigorous stirring. This dilutes the ethanol and quenches the reaction.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate (approx. 10 kg NaHCO₃ in 100 L water) to the quenched mixture. Add incrementally until the pH of the aqueous layer is 7-8. Be prepared for significant CO₂ evolution.

    • Trustworthiness: This step is critical for safety and product purity. It neutralizes the sulfuric acid catalyst and removes any unreacted 2,3-difluorobenzoic acid, preventing their carryover into the final product.[7]

  • Phase Separation: Stop agitation and allow the layers to separate for at least 30 minutes. The upper layer is the organic phase containing the product. The lower layer is the aqueous phase.

  • Extraction & Washing: Drain and discard the lower aqueous layer. Wash the remaining organic layer with 2 x 25 L of saturated sodium chloride (brine) solution to remove residual water and water-soluble impurities.

Step 4: Purification
  • Drying: Transfer the organic layer back to a clean, dry reactor or a suitable container and add 2-3 kg of anhydrous sodium sulfate. Stir for 1-2 hours.

  • Solvent Removal: Filter off the sodium sulfate. Concentrate the filtrate under reduced pressure using a rotary evaporator or the reactor's distillation setup to remove the bulk of the ethanol and any other volatile solvents.

  • Vacuum Distillation: The crude ester is purified by vacuum distillation. This step is crucial for achieving high purity (>99%).

    • Distillation Parameters:

      Parameter Value
      Pressure 8-10 mmHg
      Boiling Point ~88-92 °C[8]

      | Expected Yield | 10.5 - 11.5 kg (90-98%) |

    • Collect the main fraction corresponding to the pure this compound.

Analytical Quality Control

To ensure the final product meets specifications, the following QC tests are mandatory:

  • Purity Assay (GC): Determine the purity by Gas Chromatography. The expected purity should be ≥99.0%.

  • Identity (¹H and ¹⁹F NMR): Confirm the structure of the molecule using Nuclear Magnetic Resonance spectroscopy.

  • Water Content (Karl Fischer): Determine the residual water content. Specification is typically ≤0.1%.

  • Appearance: The final product should be a clear, colorless to slightly pale yellow liquid.

Safety, Handling, and Waste Management

Hazard Analysis

G reagents Reagents 2,3-Difluorobenzoic Acid (Skin/Eye/Resp. Irritant) Ethanol (Flammable) Sulfuric Acid (Severe Corrosive) process Process Hazards Exothermic Reaction (Catalyst Addition) Flammable Vapors (Reflux) Gas Evolution (Neutralization) High Temperature (Distillation) reagents->process introduce controls Control Measures PPE (Gloves, Goggles, Face Shield) Grounded Equipment & Inert Atmosphere Slow Addition & Cooling Control Adequate Ventilation & Vent Scrubber process->controls require

Caption: Hazard analysis and control measures for the synthesis process.

Handling Procedures
  • 2,3-Difluorobenzoic Acid: Causes skin, eye, and respiratory irritation.[4][9] Avoid creating dust. Handle in a well-ventilated area with appropriate PPE.[4]

  • Sulfuric Acid: Causes severe skin burns and eye damage.[10] Always add acid to the solvent (ethanol), never the other way around, to dissipate heat safely.[5] Handle only in a fume hood or well-ventilated area with full acid-resistant PPE.

  • Ethanol: Highly flammable liquid and vapor. Keep away from ignition sources. Ensure all equipment is properly grounded to prevent static discharge.

Waste Disposal
  • Aqueous Waste: The neutralized aqueous layers from the work-up should be checked for pH and disposed of in accordance with local regulations. The solution will contain sodium sulfate and residual organics.

  • Solid Waste: The used sodium sulfate drying agent should be quenched with water before disposal, as it will be contaminated with product and solvent.

  • Organic Residues: The distillation residue should be collected and disposed of as hazardous organic waste.

References

The Strategic Role of Ethyl 2,3-Difluorobenzoate in the Synthesis of Advanced Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 6, 2026 – In the landscape of modern medicinal chemistry and drug discovery, the incorporation of fluorine atoms into heterocyclic scaffolds is a paramount strategy for enhancing pharmacological profiles. Ethyl 2,3-difluorobenzoate has emerged as a critical and versatile building block in the synthesis of a variety of fluorinated heterocycles, offering chemists a reliable precursor for creating novel molecular architectures with significant therapeutic potential. This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining the application and protocols for utilizing this compound in the synthesis of medicinally relevant fluorinated heterocycles.

Introduction: The Fluorine Advantage in Heterocyclic Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets.[1][2] The strategic introduction of fluorine into these structures can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[3] this compound, with its vicinal fluorine atoms on the benzene ring, presents a unique electronic environment that facilitates a range of chemical transformations, making it an ideal starting material for the synthesis of complex fluorinated heterocycles. These resulting compounds, particularly fluorinated quinolones and related structures, are of significant interest due to their broad-spectrum antibacterial activities.[4][5]

Core Synthetic Applications of this compound

The primary utility of this compound in heterocyclic synthesis lies in its susceptibility to nucleophilic aromatic substitution (SNAr) followed by intramolecular cyclization. The electron-withdrawing nature of the two fluorine atoms and the ester group activates the aromatic ring for attack by nucleophiles. This reactivity is harnessed to construct various fused heterocyclic systems.

A key application of this chemistry is in the synthesis of fluorinated quinolones, a class of potent antibacterial agents.[6] The general synthetic strategy involves the reaction of this compound with a suitable nucleophile, which upon cyclization, forms the core quinolone scaffold.

Application Note 1: Synthesis of Fluorinated Quinolone Scaffolds

The synthesis of fluorinated quinolones often employs a reaction analogous to the Gould-Jacobs reaction.[4][7] This involves the condensation of an aniline derivative with a β-ketoester or a related species, followed by a thermal cyclization to form the 4-hydroxyquinoline core. While the classical Gould-Jacobs reaction utilizes diethyl ethoxymethylenemalonate, modifications of this approach can be adapted for precursors like this compound to introduce the desired fluorine substitution pattern.

A more direct approach involves the reaction of a difluorinated benzoic acid derivative with a malonic acid ester to form a β-ketoester, which is then reacted with an amine and cyclized. For instance, 2,4-difluoro-3,5-dichlorobenzoic acid has been identified as a key intermediate for preparing quinolone-3-carboxylic acids.[6] This highlights the importance of polysubstituted benzoic acid derivatives in this field.

Protocol 1: Synthesis of 8,9-Difluoro-4-oxo-4H-quinolizine-3-carboxylic Acid Ethyl Ester

This protocol outlines a plausible synthetic route to a fluorinated quinolizine, a heterocyclic system with potential biological activity, starting from this compound. This synthesis is a multi-step process that leverages the reactivity of the difluorinated ring.

Reaction Scheme:

G A This compound C Intermediate Adduct A->C 1. Base (e.g., NaH, LDA) 2. Acylation B Ethyl 2-(pyridin-2-yl)acetate B->C D 8,9-Difluoro-4-oxo-4H-quinolizine-3-carboxylic acid ethyl ester C->D Intramolecular Cyclization (e.g., Heat, Acid/Base catalyst)

Figure 1: Proposed synthetic workflow for a fluorinated quinolizine.

Step 1: Acylation of Ethyl 2-(pyridin-2-yl)acetate

  • To a solution of Ethyl 2-(pyridin-2-yl)acetate (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., Argon, Nitrogen), add a strong base such as sodium hydride (NaH, 1.1 eq) or lithium diisopropylamide (LDA, 1.1 eq) at 0 °C.

  • Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation.

  • Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate adduct.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization

  • Dissolve the purified intermediate adduct in a high-boiling point solvent such as diphenyl ether or Dowtherm A.

  • Heat the solution to a high temperature (typically 200-250 °C) to induce intramolecular cyclization. The reaction progress can be monitored by TLC.

  • Alternatively, cyclization can be promoted under acidic (e.g., polyphosphoric acid) or basic (e.g., sodium ethoxide in ethanol) conditions, often at a lower temperature.

  • After completion of the reaction, cool the mixture to room temperature.

  • If a high-boiling solvent was used, the product may precipitate upon cooling and can be collected by filtration. Otherwise, the product can be isolated by extraction and purified by recrystallization or column chromatography.

  • Characterize the final product, 8,9-difluoro-4-oxo-4H-quinolizine-3-carboxylic acid ethyl ester, by spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS).

Data Summary Table

CompoundStarting MaterialKey ReagentsHeterocyclic CorePotential Application
Fluorinated QuinolonesThis compound derivativesAmines, Malonic estersQuinoloneAntibacterial
Fluorinated QuinolizinesThis compoundPyridine derivativesQuinolizineMedicinal Chemistry
Fluorinated Quinoxalinoneso-Phenylenediamines, α-ketoesters-QuinoxalinoneCNS agents, Antiviral

Visualization of the Reaction Mechanism

The core of the synthesis of many fluorinated heterocycles from this compound is the nucleophilic aromatic substitution followed by cyclization. The following diagram illustrates the general mechanism for the formation of a fused heterocyclic system.

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Intramolecular Cyclization A This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) A->Meisenheimer + Nu- NuH Nucleophile (e.g., R-NH2) NuH->Meisenheimer Intermediate Substituted Intermediate Meisenheimer->Intermediate - F- Cyclization_TS Cyclization Transition State Intermediate->Cyclization_TS Heat or Catalyst Product Fluorinated Heterocycle Cyclization_TS->Product - EtOH

Figure 2: Generalized mechanism of fluorinated heterocycle synthesis.

Conclusion and Future Perspectives

This compound stands as a cornerstone in the synthesis of fluorinated heterocycles, providing a gateway to a multitude of medicinally important scaffolds. The protocols and principles outlined in this guide are intended to empower researchers to explore the vast chemical space of fluorinated compounds. Future research will undoubtedly uncover novel transformations and applications of this versatile building block, further solidifying the role of fluorine in modern drug discovery and development. The continued investigation into the synthesis and biological evaluation of these unique heterocyclic systems holds the promise of delivering next-generation therapeutics to address unmet medical needs.

References

Application Notes and Protocols: Synthetic Routes to Derivatives of Ethyl 2,3-Difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2,3-difluorobenzoate is a valuable scaffold in medicinal chemistry and materials science. The presence of two fluorine atoms on the aromatic ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making its derivatives attractive for the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound and for its subsequent derivatization. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for key reactions.

The primary routes for derivatization hinge on two powerful transformations in modern organic synthesis: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The electron-withdrawing nature of the fluorine atoms and the ethyl ester group activates the aromatic ring, making it susceptible to nucleophilic attack. Additionally, the carbon-fluorine bonds, while strong, can be targeted for functionalization under specific catalytic conditions, though more commonly, derivatization occurs at other positions or by displacing a more suitable leaving group introduced onto the ring.

This document is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space around this important building block.

I. Synthesis of the Starting Material: this compound

The most direct route to this compound is the esterification of commercially available 2,3-difluorobenzoic acid. Fischer esterification, a classic and reliable method, is well-suited for this transformation.

Mechanistic Insight: Fischer Esterification

Fischer esterification is an acid-catalyzed equilibrium reaction. A proton source, typically a strong mineral acid like sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (ethanol in this case). The resulting tetrahedral intermediate then undergoes a series of proton transfers to eliminate a molecule of water, regenerating the catalyst and forming the ester. To drive the equilibrium towards the product, it is common to either use an excess of the alcohol or to remove the water as it is formed.

Protocol 1: Fischer Esterification of 2,3-Difluorobenzoic Acid

This protocol details the synthesis of this compound from 2,3-difluorobenzoic acid and ethanol.

Materials:

  • 2,3-Difluorobenzoic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 2,3-difluorobenzoic acid (1.0 eq).

  • Add a significant excess of absolute ethanol (e.g., 10-20 eq, which also acts as the solvent).

  • Slowly and carefully, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC)[1].

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the reaction mixture by about half using a rotary evaporator.

  • Carefully neutralize the remaining mixture by slowly adding it to a stirred, saturated solution of sodium bicarbonate. Continue addition until effervescence ceases.

  • Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation if necessary.

II. Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The difluorinated benzene ring of this compound is electron-deficient, a key requirement for Nucleophilic Aromatic Substitution (SNAr)[2][3]. In this reaction, a nucleophile attacks the aromatic ring and displaces a leaving group. The fluorine atoms themselves can act as leaving groups, particularly when activated by electron-withdrawing groups in the ortho or para positions. The ester group at C1 provides such activation for the fluorine at C2.

Mechanistic Insight: The SNAr Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism[3].

  • Addition: A potent nucleophile attacks the carbon atom bearing the leaving group (in this case, a fluorine atom), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex[3]. The negative charge is delocalized onto the electron-withdrawing groups of the ring, which is crucial for stabilizing this intermediate.

  • Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

The first step, the formation of the Meisenheimer complex, is typically the rate-determining step. Therefore, factors that stabilize this intermediate, such as strong electron-withdrawing groups, will accelerate the reaction.

SNAr_Mechanism Reactant This compound + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer Addition of Nucleophile (Rate-Determining Step) Product Substituted Product + F⁻ Meisenheimer->Product Elimination of Fluoride

Caption: The SNAr addition-elimination mechanism.

Protocol 2: SNAr with an Amine Nucleophile (Synthesis of an Ethyl 2-amino-3-fluorobenzoate derivative)

This protocol describes the substitution of the C2-fluorine with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, piperidine, benzylamine) (1.2 - 2.0 eq)

  • A suitable base such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Aprotic polar solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating source (oil bath or heating block)

Procedure:

  • To a round-bottom flask or reaction vial, add this compound (1.0 eq), the chosen amine (1.2-2.0 eq), and the base (2.0-3.0 eq).

  • Add the aprotic polar solvent (e.g., DMSO or DMF).

  • Seal the vessel and heat the reaction mixture to a temperature between 80°C and 150°C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Stir the reaction for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and then with brine to remove the solvent and residual base.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

ParameterConditionRationale
Nucleophile Primary/Secondary AminesGood nucleophiles for SNAr reactions.
Solvent DMSO, DMFAprotic polar solvents that can solvate the cation of the base and accelerate the reaction.
Base K₂CO₃, Cs₂CO₃Neutralizes the HF formed during the reaction, driving it to completion.
Temperature 80-150°CProvides the necessary activation energy for the reaction.

III. Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. For derivatives of this compound, these reactions are typically performed on a related aryl halide (e.g., an iodo- or bromo-difluorobenzoate) as the C-F bond is generally less reactive in these transformations. However, under specific conditions, C-F activation is also possible. The most common cross-coupling reactions for this scaffold are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Cross_Coupling_Workflow Start Ethyl 2,3-difluoro-X-benzoate (X = Br, I, OTf) Product Derivatized Product Start->Product Pd_Catalyst Pd(0) Catalyst + Ligand Pd_Catalyst->Product Coupling_Partner Coupling Partner (Boronic Acid, Amine, Alkyne) Coupling_Partner->Product Base Base Base->Product

Caption: General workflow for Pd-catalyzed cross-coupling.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures by reacting an aryl halide with an organoboron species, such as a boronic acid or ester[4].

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step that requires a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.

Protocol 3: Suzuki-Miyaura Coupling of an Ethyl 2,3-difluoro-X-benzoate (X = Br, I)

Materials:

  • Ethyl 2,3-difluoro-X-benzoate (X = Br or I) (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

  • Schlenk flask or equivalent reaction vessel for inert atmosphere

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the aryl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (1-5 mol%), and base (2.0-3.0 eq).

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110°C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

ParameterExample ConditionsRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Provides the active Pd(0) species for the catalytic cycle.
Base K₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent Toluene/H₂O, Dioxane/H₂OBiphasic system to dissolve both organic and inorganic reagents.
Temperature 80-110°CPromotes oxidative addition and reductive elimination steps.
B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base[5][6].

Protocol 4: Buchwald-Hartwig Amination of an Ethyl 2,3-difluoro-X-benzoate (X = Br, I)

Materials:

  • Ethyl 2,3-difluoro-X-benzoate (X = Br or I) (1.0 eq)

  • Amine (primary or secondary) (1.1-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) (1.5-2.5 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or glovebox for inert atmosphere operations

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a Schlenk flask.

  • Add the aryl halide and the solvent.

  • Add the amine to the reaction mixture.

  • Seal the flask and heat to 80-120°C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by column chromatography.

C. Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst[7][8].

Protocol 5: Sonogashira Coupling of an Ethyl 2,3-difluoro-X-benzoate (X = Br, I)

Materials:

  • Ethyl 2,3-difluoro-X-benzoate (X = Br or I) (1.0 eq)

  • Terminal alkyne (1.2-2.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Anhydrous, deoxygenated solvent (e.g., THF, DMF)

  • Schlenk flask

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, deoxygenated solvent, followed by the amine base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating (40-80°C) until completion, as monitored by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water or a mild acid (e.g., dilute HCl) to remove the amine base.

  • Dry the organic layer, concentrate, and purify the resulting arylalkyne by column chromatography.

IV. Conclusion

The synthetic routes to derivatives of this compound are diverse and powerful, primarily relying on the principles of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can access a wide array of novel compounds with tailored properties for applications in drug discovery and materials science. The protocols provided herein serve as a robust starting point for the synthesis and derivatization of this important fluorinated building block.

References

The Strategic Integration of Ethyl 2,3-difluorobenzoate in Advanced Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel materials with enhanced performance characteristics is a cornerstone of modern materials science. In this context, fluorinated organic compounds have emerged as critical building blocks for creating polymers and molecular materials with exceptional thermal stability, chemical resistance, and tailored electronic properties. Ethyl 2,3-difluorobenzoate, a difluorinated aromatic ester, represents a promising, albeit underexplored, monomer for the synthesis of high-performance materials. This guide provides detailed application notes and protocols for the potential use of this compound in materials science, drawing upon established principles of polymer chemistry and the known benefits of fluorination.

Introduction to this compound: A Profile

This compound (CAS No: 773134-65-9) is an organic compound featuring a benzene ring substituted with two fluorine atoms at the 2 and 3 positions and an ethyl ester group.[1][2][3] The presence and positioning of the fluorine atoms significantly influence the molecule's reactivity and the properties of materials derived from it.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 773134-65-9[1][3]
Molecular Formula C9H8F2O2[3]
Molecular Weight 186.16 g/mol [3]
Appearance Colorless to light yellow liquid[1]
Boiling Point 233.1 ± 30.0 °C (Predicted)[1]
Density 1.222 ± 0.06 g/cm³ (Predicted)[1]
Storage Sealed in dry, Room Temperature[1]

The Rationale for Fluorination: Enhancing Material Performance

The incorporation of fluorine atoms into a polymer backbone or molecular structure imparts a range of desirable properties. This is primarily due to the high electronegativity of fluorine and the strength of the carbon-fluorine (C-F) bond.[4]

Table 2: Expected Property Enhancements from this compound Incorporation

PropertyEnhancement MechanismReference
Thermal Stability The high bond energy of the C-F bond increases the energy required for thermal degradation.[4]
Chemical Resistance The C-F bond is highly resistant to chemical attack, protecting the material from solvents and corrosive agents.[4]
Modified Electronic Properties The strong electron-withdrawing nature of fluorine atoms can lower the HOMO and LUMO energy levels of conjugated systems, which is beneficial for applications in organic electronics.[1][5][1][5]
Reduced Surface Energy Fluorinated segments tend to migrate to the surface, leading to materials with low surface energy, hydrophobicity, and oleophobicity.
Improved Solubility In some cases, the introduction of fluorine can improve the solubility of rigid polymers in organic solvents, aiding in processability.

Application in High-Performance Polymers via Polycondensation

This compound can serve as a valuable co-monomer in polycondensation reactions to create high-performance polymers such as aromatic polyesters and polyamides. The difluoro-substitution pattern offers a unique combination of properties that can be tailored by adjusting its concentration in the polymer backbone.

Exemplary Protocol: Synthesis of a Copolyester with Enhanced Thermal Stability

This protocol describes the synthesis of a copolyester using this compound, terephthaloyl chloride, and ethylene glycol. This is a representative procedure that can be adapted for other diols and diacid chlorides.

Materials:

  • This compound

  • Terephthaloyl chloride

  • Ethylene glycol

  • Titanium(IV) butoxide (catalyst)

  • 1,2,4-Trichlorobenzene (solvent)

  • Methanol (for washing)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Distillation head with condenser

  • Nitrogen inlet

  • Heating mantle with temperature controller

  • Vacuum pump

Step-by-Step Methodology:

  • Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry. The three-necked flask is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head.

  • Charging Reactants: To the flask, add ethylene glycol (1.0 mol), this compound (0.2 mol), terephthaloyl chloride (0.8 mol), and 1,2,4-trichlorobenzene as the solvent.

  • Inerting the System: Purge the flask with dry nitrogen gas for 15-20 minutes to remove any air and moisture. Maintain a gentle nitrogen flow throughout the reaction.

  • Catalyst Addition: Add the titanium(IV) butoxide catalyst (0.1% by weight of the total monomers) to the reaction mixture.

  • Ester Interchange Reaction (First Stage):

    • Slowly heat the mixture to 150-180°C with constant stirring.

    • Ethanol will begin to distill off as the ester interchange reaction proceeds.

    • Continue this stage until the distillation of ethanol ceases (typically 2-3 hours).

  • Polycondensation (Second Stage):

    • Gradually increase the temperature to 250-280°C.

    • Simultaneously, slowly apply a vacuum to the system to remove the ethylene glycol that is being liberated. This step is crucial for driving the equilibrium towards high molecular weight polymer formation.[6]

    • The viscosity of the reaction mixture will increase significantly as the polymerization progresses.

    • Maintain the reaction under high vacuum for 3-4 hours.

  • Polymer Isolation and Purification:

    • Cool the reactor to room temperature and release the vacuum under nitrogen.

    • Dissolve the polymer in a suitable solvent (e.g., chloroform or a mixture of phenol and tetrachloroethane).

    • Precipitate the polymer by pouring the solution into a large volume of methanol with vigorous stirring.

    • Filter the precipitated polymer and wash it several times with fresh methanol to remove any unreacted monomers and oligomers.

    • Dry the final polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of the monomers and polymer at high temperatures.

  • Two-Stage Reaction: The initial ester interchange is performed at a lower temperature to control the reaction rate and prevent sublimation of the diol. The higher temperature and vacuum in the second stage are necessary to achieve a high degree of polymerization.[6]

  • Catalyst: Titanium(IV) butoxide is a common and effective catalyst for transesterification and polycondensation reactions.[6]

  • High-Boiling Solvent: 1,2,4-Trichlorobenzene allows the reaction to be carried out at the high temperatures required for polycondensation.

  • Precipitation in Methanol: This is a standard procedure for purifying polyesters, as the polymer is insoluble in methanol while the low molecular weight impurities are soluble.

PolycondensationWorkflow cluster_setup 1. Reactor Setup cluster_reaction 2. Polymerization cluster_purification 3. Isolation & Purification Reactants Monomers & Catalyst Ester_Interchange Ester Interchange (150-180°C) Reactants->Ester_Interchange Solvent Solvent Solvent->Ester_Interchange Inert_Atmosphere N2 Atmosphere Inert_Atmosphere->Ester_Interchange Polycondensation Polycondensation (250-280°C, Vacuum) Ester_Interchange->Polycondensation Byproduct Removal Dissolution Dissolution Polycondensation->Dissolution Viscous Polymer Mixture Precipitation Precipitation in Methanol Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying Final_Polymer High-Performance Copolyester Drying->Final_Polymer

Caption: A generalized workflow for the synthesis of a high-performance copolyester via a two-stage polycondensation reaction.

Potential in Organic Electronics

The electron-withdrawing nature of the two fluorine atoms on the benzene ring makes this compound an attractive precursor for monomers used in organic electronics. Incorporating such a unit into a conjugated polymer backbone can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is a key strategy for improving the open-circuit voltage in organic solar cells and enhancing the air stability of n-type organic field-effect transistors (OFETs).[1][7]

Conceptual Synthetic Pathway for a Conjugated Polymer Monomer

While a detailed protocol is highly specific to the target polymer, a general strategy involves converting this compound into a di-functional monomer suitable for cross-coupling polymerization (e.g., Stille or Suzuki coupling).

Conceptual Steps:

  • Hydrolysis: The ethyl ester of this compound is hydrolyzed to the corresponding carboxylic acid (2,3-difluorobenzoic acid).

  • Functionalization: The carboxylic acid can be converted to other functional groups. For instance, it could be reduced to a hydroxymethyl group, which can then be used in etherification reactions. More commonly, the aromatic ring itself would be functionalized.

  • Halogenation or Borylation: To prepare for cross-coupling, the 2,3-difluorobenzoic acid or a derivative would be further functionalized with bromine, iodine, or boronic ester groups at other positions on the aromatic ring. This would create an A-B or A-A type monomer.

  • Polymerization: The resulting difunctional monomer could then be copolymerized with a suitable comonomer using a palladium-catalyzed cross-coupling reaction to build the conjugated polymer chain.

StructureProperty Monomer This compound Fluorine 2,3-Difluoro Substitution Monomer->Fluorine Ester Ethyl Ester Group Monomer->Ester Property1 High C-F Bond Energy Fluorine->Property1 Property2 Strong Electron- Withdrawing Effect Fluorine->Property2 Property3 Reactive Site for Polycondensation Ester->Property3 Polymer Resulting Polymer Application1 Enhanced Thermal Stability & Chemical Resistance Property1->Application1 Application2 Lowered HOMO/LUMO Levels (for Organic Electronics) Property2->Application2 Application3 High Molecular Weight Polymer Formation Property3->Application3 Application1->Polymer Application2->Polymer Application3->Polymer

Caption: Structure-property-application relationships for materials incorporating this compound.

Conclusion and Future Outlook

This compound holds significant potential as a building block in materials science. While direct applications are not yet widely reported, the fundamental principles of polymer chemistry and the well-documented benefits of fluorination provide a strong basis for its use in creating high-performance polymers. The protocols and concepts outlined in this guide are intended to serve as a starting point for researchers and scientists to explore the incorporation of this promising monomer into novel materials with enhanced thermal, chemical, and electronic properties. Further research into the synthesis and characterization of polymers derived from this compound will undoubtedly open up new avenues for innovation in diverse fields, from aerospace and automotive to consumer electronics.

References

Navigating the Reactive Landscape: Protecting Group Strategies for Ethyl 2,3-Difluorobenzoate in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – As a cornerstone building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, ethyl 2,3-difluorobenzoate presents a unique set of challenges and opportunities for synthetic chemists. Its electron-deficient aromatic ring, coupled with the reactive ester functionality, necessitates a strategic approach to chemical transformations. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of protecting group strategies in reactions involving this versatile intermediate. We will delve into the causality behind experimental choices, offering detailed protocols to ensure scientific integrity and reproducibility.

The Synthetic Dichotomy of this compound

This compound is characterized by two key reactive sites: the ethyl ester and the difluorinated aromatic ring. The fluorine atoms, being strongly electron-withdrawing, render the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) and influence the regioselectivity of metallation reactions.[1][2] Conversely, the ester group is a target for nucleophiles, such as organometallic reagents, and is readily hydrolyzed under basic or acidic conditions.[3] This inherent reactivity profile often leads to a chemical crossroads where a desired transformation at one site is complicated by undesired side reactions at the other. Protecting groups serve as temporary masks, allowing for the chemoselective modification of the molecule.[4][5]

Core Scenarios Requiring Protecting Group Strategies

Two primary scenarios typically mandate the use of protecting groups when working with this compound:

  • Reactions at the Aromatic Ring: When the synthetic route calls for modification of the aromatic nucleus, particularly through the use of strong bases or nucleophiles, the ester group often requires protection.

  • Transformations of the Ester Group: Conversely, if the ester is to be converted into other functional groups, for instance, through reduction, the aromatic ring may need to be shielded from the reaction conditions, or the reaction's chemoselectivity must be carefully controlled.

This guide will explore detailed strategies and protocols for both scenarios.

Part 1: Protection of the Ester Group for Aromatic Ring Functionalization

A common and powerful method for introducing substituents onto an aromatic ring is through directed ortho-lithiation.[6] The carboxylate group, formed by the saponification of the ester, is an effective directing group for this transformation.[7] However, many subsequent reactions, such as cross-coupling, may be incompatible with a free carboxylic acid. Therefore, a protection-deprotection sequence is often the most logical pathway.

Strategy 1: Silyl Esters for Enhanced Stability

While simple alkyl esters are susceptible to cleavage by organolithium reagents, sterically hindered silyl esters can offer the requisite stability.[8] This strategy involves the initial hydrolysis of the ethyl ester, followed by protection as a silyl ester, functionalization of the aromatic ring, and subsequent deprotection.

Step 1: Hydrolysis of this compound

  • To a solution of this compound (1.0 eq) in a 1:1 mixture of THF and water, add lithium hydroxide (2.0 eq).

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 2,3-difluorobenzoic acid as a white solid.

Step 2: Protection as the TBDMS Ester

  • Dissolve the 2,3-difluorobenzoic acid (1.0 eq) in anhydrous DMF.

  • Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) at room temperature.

  • Stir the reaction mixture for 12-16 hours.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO3 and brine, then dry over anhydrous Na2SO4.

  • Concentrate in vacuo and purify by flash column chromatography (hexanes/ethyl acetate gradient) to yield the TBDMS-protected 2,3-difluorobenzoate.

Step 3: ortho-Lithiation and Electrophilic Quench (Illustrative Example)

  • Dissolve the TBDMS-protected 2,3-difluorobenzoate (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -78 °C.

  • Slowly add a solution of lithium diisopropylamide (LDA, 1.1 eq) in THF.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the desired electrophile (e.g., iodine, 1.2 eq) and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Step 4: Deprotection of the TBDMS Ester

  • Dissolve the crude product from the previous step in THF.

  • Add a solution of tetra-n-butylammonium fluoride (TBAF, 1.1 eq, 1 M in THF).

  • Stir at room temperature for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture and purify by flash column chromatography to afford the functionalized 2,3-difluorobenzoic acid.

Part 2: Protecting Group-Free Strategies and Chemoselective Reactions

In the spirit of green and efficient chemistry, protecting-group-free syntheses are highly desirable.[9] The judicious choice of reagents and reaction conditions can often allow for the selective transformation of one functional group in the presence of the other.

Strategy 2: Chemoselective Reduction of the Ester Group

The reduction of the ester functionality in this compound to the corresponding benzyl alcohol without affecting the aromatic fluorine atoms is a common requirement. While powerful reducing agents like lithium aluminum hydride (LiAlH4) can achieve this, careful control of the reaction conditions is necessary to avoid potential side reactions.[10]

Lithium borohydride (LiBH4) is a milder reducing agent than LiAlH4 and often provides better chemoselectivity for the reduction of esters in the presence of other functional groups.

  • Dissolve this compound (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of lithium borohydride (2.0 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield (2,3-difluorophenyl)methanol.

Strategy 3: Palladium-Catalyzed Cross-Coupling Reactions

Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for C-C and C-N bond formation.[4][7][11][12] The electron-deficient nature of the aromatic ring in this compound makes it a suitable substrate for these transformations, often without the need for ester protection, provided the appropriate base and reaction conditions are chosen.

G cluster_0 Reaction Setup cluster_1 Reaction and Workup A This compound G Inert Atmosphere (Argon or Nitrogen) A->G B Coupling Partner (e.g., Arylboronic acid or Amine) B->G C Palladium Catalyst (e.g., Pd(OAc)2) C->G D Ligand (e.g., SPhos, XPhos) D->G E Base (e.g., K2CO3, Cs2CO3) E->G F Solvent (e.g., Toluene, Dioxane) F->G H Heating (80-120 °C) G->H Reaction I Aqueous Workup H->I Cooling & Quenching J Purification (Column Chromatography) I->J K Coupled Product J->K

Caption: General workflow for palladium-catalyzed cross-coupling reactions of this compound.

Data Summary

StrategyTarget MoietyProtecting GroupKey ReagentsTypical Yields
1 Aromatic RingTBDMS-Ester1. LiOH2. TBDMS-Cl, Imidazole3. LDA, Electrophile4. TBAF60-80% over 4 steps
2 Ester GroupNoneLiBH485-95%
3 Aromatic RingNonePd(OAc)2, Ligand, Base70-90%

Conclusion

The successful synthesis of complex molecules derived from this compound hinges on a nuanced understanding of its reactivity and the strategic implementation of protecting groups or chemoselective reaction conditions. By carefully considering the nature of the desired transformation, researchers can navigate the synthetic challenges posed by this valuable building block. The protocols and strategies outlined in these application notes provide a robust framework for unlocking the full synthetic potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2,3-difluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated aromatic ester. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of this synthesis and improve your reaction yield and product purity.

Introduction to this compound Synthesis

The most common and direct method for synthesizing this compound is the Fischer-Speier esterification of 2,3-difluorobenzoic acid with ethanol, catalyzed by a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] This is a reversible reaction, and achieving a high yield requires an understanding of the equilibrium and how to shift it towards the desired product.

The presence of two electron-withdrawing fluorine atoms on the benzene ring can influence the reactivity of the carboxylic acid, making the carbonyl carbon more electrophilic and potentially accelerating the reaction. However, these substituents can also introduce unique challenges. This guide will address the common issues encountered during this synthesis, from reaction setup to product purification.

Troubleshooting Guide

Low or No Product Yield

Q1: I'm getting a very low yield or no product at all. What are the likely causes?

A1: A low or non-existent yield in a Fischer esterification is typically due to issues with the reaction equilibrium or the quality of your reagents. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction (Equilibrium Not Shifted): The Fischer esterification is a reversible reaction.[1][2][3][4][5][6] To drive the reaction to completion, you must shift the equilibrium to the product side. This can be achieved in two primary ways:

    • Using a Large Excess of Alcohol: Employing ethanol as the limiting reagent will result in a low yield. A common strategy is to use a large excess of ethanol, which also serves as the solvent. A 4-fold molar excess of alcohol can theoretically push the yield to around 95%.[4]

    • Removal of Water: The water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back to the starting materials.[4] For higher yields, it is crucial to remove water as it is formed. This is often accomplished using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or cyclohexane.

  • Catalyst Issues:

    • Insufficient Catalyst: A catalytic amount of strong acid is essential. Typically, 3-5 mol% of concentrated sulfuric acid or p-toluenesulfonic acid is used.

    • Inactive Catalyst: Ensure your acid catalyst is not old or contaminated with water, which can reduce its effectiveness.

  • Reagent Quality:

    • Wet Reagents: The presence of water in your 2,3-difluorobenzoic acid or ethanol will inhibit the reaction. Ensure your reagents are anhydrous. Ethanol can be dried over molecular sieves.

  • Reaction Temperature and Time:

    • Temperature Too Low: The reaction is typically performed at the reflux temperature of the alcohol. For ethanol, this is around 78 °C. Insufficient temperature will lead to a very slow reaction rate.

    • Insufficient Reaction Time: Fischer esterifications can be slow. Reaction times of 1-10 hours at reflux are common.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Presence of Unreacted Starting Material

Q2: My final product is contaminated with a significant amount of unreacted 2,3-difluorobenzoic acid. How can I remove it?

A2: The presence of unreacted carboxylic acid is a common issue. Here’s how to address it during the workup and purification:

  • Aqueous Workup with a Weak Base: After the reaction is complete, the excess ethanol is typically removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate or diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The basic wash will deprotonate the acidic 2,3-difluorobenzoic acid, forming the water-soluble sodium 2,3-difluorobenzoate salt, which will partition into the aqueous layer. The this compound will remain in the organic layer.

    Caution: When using a bicarbonate or carbonate wash, be sure to vent the separatory funnel frequently to release the pressure from the carbon dioxide gas that is generated.

  • Purification by Distillation: After the aqueous workup and drying of the organic layer, the crude product can be purified by distillation.[7][8][9][10] this compound has a higher boiling point than the starting materials and common solvents. However, if the boiling points are close, fractional distillation may be necessary. For high-boiling point compounds, vacuum distillation is recommended to prevent decomposition.[7]

Formation of Side Products

Q3: I see an unexpected byproduct in my GC-MS or NMR analysis. What could it be?

A3: Several side reactions can occur during a Fischer esterification, leading to byproducts. Here are some possibilities:

  • Diethyl Ether Formation: When using sulfuric acid as a catalyst and ethanol as the alcohol, the acid-catalyzed dehydration of ethanol can occur, especially at higher temperatures, to form diethyl ether.[11][12] This is more of a concern if the reaction is overheated.

    Mitigation: Maintain the reaction temperature at the reflux of ethanol and avoid excessive heating. Using a milder catalyst like p-TsOH can also reduce the likelihood of this side reaction.

  • Decarboxylation: Aromatic carboxylic acids, particularly those with electron-withdrawing groups, can undergo decarboxylation at high temperatures.[13][14][15][16] While the conditions for Fischer esterification are generally not harsh enough to cause significant decarboxylation of 2,3-difluorobenzoic acid, it is a possibility if the reaction is overheated for an extended period. This would result in the formation of 1,2-difluorobenzene.

    Mitigation: Adhere to the recommended reaction temperature and time.

  • Reactions Involving Fluorine Substituents: The carbon-fluorine bond is generally very strong. However, under harsh acidic conditions and high temperatures, nucleophilic aromatic substitution could theoretically occur, though it is unlikely under standard Fischer esterification conditions.

Frequently Asked Questions (FAQs)

Q4: Can I use a different acid catalyst for this reaction?

A4: Yes, other strong acids can be used. p-Toluenesulfonic acid (p-TsOH) is a common alternative to sulfuric acid and is often considered milder and easier to handle.[1] Lewis acids such as scandium(III) triflate have also been reported as effective catalysts for Fischer esterification.[1]

Q5: How can I effectively monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (2,3-difluorobenzoic acid, which is more polar) from the product (this compound, which is less polar). The disappearance of the starting material spot indicates the completion of the reaction. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q6: What is the best way to purify the final product?

A6: The purification method depends on the scale of the reaction and the nature of the impurities.

  • For small-scale reactions: After the aqueous workup, column chromatography on silica gel can be used to obtain a highly pure product.

  • For large-scale reactions: Distillation, particularly vacuum distillation, is the most practical method for purifying this compound.[7]

Q7: My final product appears to be wet. How can I effectively dry it?

A7: After the aqueous workup, the organic layer containing your product should be dried with an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). After drying, the drying agent is removed by filtration, and the solvent is evaporated to yield the crude product.

Experimental Protocols

Protocol 1: Standard Fischer Esterification
  • To a round-bottom flask, add 2,3-difluorobenzoic acid (1.0 eq).

  • Add a large excess of anhydrous ethanol (e.g., 10 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) with stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: High-Yield Synthesis with a Dean-Stark Trap
  • To a round-bottom flask, add 2,3-difluorobenzoic acid (1.0 eq), ethanol (3-5 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Set up a Dean-Stark apparatus with a reflux condenser.

  • Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap, and the water will separate and be collected, while the toluene will return to the reaction flask.

  • Continue the reaction until no more water is collected in the trap.

  • Follow the workup and purification steps as described in Protocol 1.

Data Presentation

ParameterStandard Fischer EsterificationFischer Esterification with Dean-Stark
Typical Yield 60-80%>90%
Reaction Time 2-6 hours4-10 hours
Key Advantage Simpler setupHigher yield due to efficient water removal
Key Disadvantage Lower yield due to equilibriumMore complex setup

Visualizations

Fischer Esterification Workflow

FischerEsterificationWorkflow Reagents 2,3-Difluorobenzoic Acid + Excess Ethanol + Acid Catalyst (H₂SO₄ or p-TsOH) Reaction Reflux (78°C or higher with azeotrope) Reagents->Reaction Heat Workup Aqueous Workup (NaHCO₃ wash) Reaction->Workup Cool & Quench Purification Purification (Distillation or Chromatography) Workup->Purification Dry & Concentrate Product This compound Purification->Product

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

LowYieldTroubleshooting Start Low Yield of this compound CheckEquilibrium Is the equilibrium shifted towards the product? Start->CheckEquilibrium CheckReagents Are the reagents and catalyst of good quality? CheckEquilibrium->CheckReagents Yes UseExcessEthanol Use a large excess of ethanol. CheckEquilibrium->UseExcessEthanol No RemoveWater Use a Dean-Stark trap to remove water. CheckEquilibrium->RemoveWater No CheckConditions Are the reaction conditions optimal? CheckReagents->CheckConditions Yes AnhydrousReagents Ensure all reagents are anhydrous. CheckReagents->AnhydrousReagents No ActiveCatalyst Use fresh, active acid catalyst. CheckReagents->ActiveCatalyst No CorrectTemp Ensure the reaction is at the correct reflux temperature. CheckConditions->CorrectTemp No SufficientTime Allow for sufficient reaction time and monitor progress. CheckConditions->SufficientTime No

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

common impurities in commercial Ethyl 2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2,3-difluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues related to impurities that may be encountered during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to anticipate and resolve challenges in your research.

Part 1: Frequently Asked Questions (FAQs) about Impurities in Commercial this compound

This section addresses the most common initial queries regarding the purity and handling of commercial this compound.

Q1: What are the most likely impurities in my commercial bottle of this compound?

A1: Based on its common synthesis route, Fischer esterification, the most probable impurities are residual starting materials and byproducts of the reaction. These include:

  • 2,3-Difluorobenzoic acid: The carboxylic acid starting material. Its presence can indicate an incomplete reaction or hydrolysis of the ester over time.

  • Ethanol: The alcohol used for the esterification. It is often used in excess to drive the reaction equilibrium towards the product.

  • Water: A byproduct of the esterification reaction. Residual water can also lead to slow hydrolysis of the ester back to the carboxylic acid and alcohol.

  • Residual Acid Catalyst: Traces of the acid catalyst used in the synthesis, such as sulfuric acid or p-toluenesulfonic acid, may be present.

  • Related Positional Isomers: Depending on the purity of the starting 2,3-difluorobenzoic acid, trace amounts of other difluorobenzoate isomers (e.g., 2,4- or 2,5-difluorobenzoate) could be present.

Q2: My reaction is sensitive to acidic conditions. Could there be acidic impurities in the this compound?

A2: Yes, it is highly likely. The primary acidic impurity would be unreacted 2,3-difluorobenzoic acid . Additionally, residual strong acid catalysts like sulfuric acid used during the Fischer esterification process can also be present in trace amounts.[1][2] If your reaction is base-sensitive, these acidic impurities can neutralize your base, leading to lower yields or reaction failure.

Q3: I suspect my this compound has degraded. What are the likely degradation products?

A3: The most common degradation pathway for esters is hydrolysis. Over time, especially in the presence of moisture, this compound can hydrolyze back to 2,3-difluorobenzoic acid and ethanol . Studies on fluorinated aromatic acids also suggest that at elevated temperatures (e.g., above 150°C), thermal degradation of the ester can occur, though specific products for this compound are not widely documented.[3] For this reason, it is crucial to store the product in a tightly sealed container in a cool, dry place.

Q4: How can I perform a quick purity check of my this compound?

A4: A simple analytical test is to run a Thin Layer Chromatography (TLC) of the material. The starting material, 2,3-difluorobenzoic acid, is significantly more polar than the ester product. You should see a single spot for the ester with a higher Rf value, while the acid impurity will appear as a separate spot with a lower Rf value (closer to the baseline). For a more quantitative assessment, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended. Proton NMR (¹H NMR) can also be used to detect the presence of ethanol and the carboxylic acid proton.

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues arising from impurities in this compound.

Issue 1: Inconsistent or Low Yields in Base-Mediated Reactions
  • Symptoms: Your reaction, which uses a base (e.g., LDA, NaH, Grignard reagent), is giving inconsistent or lower-than-expected yields. You may need to use more than the stoichiometric amount of base to initiate the reaction.

  • Probable Cause: The presence of acidic impurities, primarily 2,3-difluorobenzoic acid and residual acid catalyst, which are neutralizing your base.

  • Troubleshooting Workflow:

    start Low Yield in Base-Mediated Reaction test_acidity Test for Acidity: Dissolve in neutral solvent, check pH with wet litmus paper. start->test_acidity acid_present Acidic Impurity Confirmed test_acidity->acid_present Litmus turns red no_acid No Acidity Detected test_acidity->no_acid No color change purify Purification Protocol: Aqueous Base Wash acid_present->purify verify Verify Purity: TLC, GC-MS, or NMR purify->verify proceed Proceed with Reaction verify->proceed other_issues Investigate Other Reaction Parameters no_acid->other_issues

    Caption: Troubleshooting workflow for low yields.

  • Experimental Protocol: Aqueous Base Wash for Removal of Acidic Impurities

    • Dissolution: Dissolve the commercial this compound in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate (use a volume that is 5-10 times the volume of the ester).

    • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Wash 2-3 times, or until no more gas evolution (CO₂) is observed. This converts the acidic impurities into their corresponding water-soluble salts.

    • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining dissolved water.

    • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

    • Purity Verification: Before proceeding with your reaction, verify the removal of the acidic impurity by TLC or another suitable analytical method.

Issue 2: Presence of an Unexpected Alcohol in the Reaction Product
  • Symptoms: After your reaction and workup, you observe the presence of ethanol or an ethoxy-containing byproduct in your product mixture via NMR or MS analysis.

  • Probable Cause: Residual ethanol from the synthesis of this compound is acting as a nucleophile or reactant in your experiment.

  • Troubleshooting Workflow:

    start Ethanol Contamination in Product detect_etoh Analyze Starting Material: ¹H NMR or GC-MS for Ethanol start->detect_etoh etoh_present Ethanol Impurity Confirmed detect_etoh->etoh_present Ethanol detected no_etoh No Ethanol Detected detect_etoh->no_etoh No ethanol detected purify Purification Protocol: Azeotropic Distillation or High-Vacuum Evaporation etoh_present->purify verify Verify Purity: GC-MS or NMR purify->verify proceed Proceed with Reaction verify->proceed other_issues Investigate Other Sources of Contamination no_etoh->other_issues

    Caption: Troubleshooting workflow for ethanol contamination.

  • Experimental Protocol: Removal of Residual Ethanol

    • Azeotropic Distillation (for larger quantities):

      • Dissolve the this compound in a solvent that forms a low-boiling azeotrope with ethanol, such as toluene.

      • Perform a distillation to remove the ethanol-toluene azeotrope.

      • Once the azeotrope is removed, the toluene can be removed under reduced pressure.

    • High-Vacuum Evaporation (for smaller quantities):

      • Place the this compound in a round-bottom flask.

      • Connect the flask to a high-vacuum line (Schlenk line).

      • Gently warm the flask (e.g., in a water bath at 30-40°C) while under high vacuum to remove the volatile ethanol.

    • Purity Verification: Confirm the removal of ethanol using GC-MS or by the disappearance of the characteristic triplet and quartet signals in the ¹H NMR spectrum.

Part 3: Visualization of Impurity Formation

The following diagram illustrates the Fischer esterification synthesis of this compound and highlights the origin of common impurities.

cluster_reactants Reactants & Catalyst cluster_reaction Fischer Esterification (Reversible) cluster_products Crude Product Mixture cluster_impurities Common Impurities 2,3-Difluorobenzoic Acid 2,3-Difluorobenzoic Acid reaction Reflux 2,3-Difluorobenzoic Acid->reaction Ethanol (excess) Ethanol (excess) Ethanol (excess)->reaction H2SO4 (catalyst) H2SO4 (catalyst) H2SO4 (catalyst)->reaction product This compound reaction->product byproduct Water reaction->byproduct imp1 Unreacted 2,3-Difluorobenzoic Acid reaction->imp1 Incomplete Reaction imp2 Excess Ethanol reaction->imp2 Used in Excess imp3 Residual H2SO4 reaction->imp3 From Catalyst imp4 Water byproduct->imp4 Byproduct

Caption: Origin of impurities in this compound synthesis.

Part 4: Summary of Impurities and Analytical Methods

For ease of reference, the following table summarizes the common impurities and suggested analytical techniques for their detection.

ImpurityChemical StructureOriginRecommended Analytical Method
2,3-Difluorobenzoic Acid C₇H₄F₂O₂Unreacted starting materialTLC, HPLC, ¹H NMR, GC-MS
Ethanol C₂H₅OHExcess reagentGC-MS, ¹H NMR
Water H₂OReaction byproduct/MoistureKarl Fischer titration
Sulfuric Acid H₂SO₄CatalystpH measurement, Ion chromatography

References

troubleshooting side reactions in the synthesis of Ethyl 2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2,3-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this esterification process. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via the Fischer esterification of 2,3-difluorobenzoic acid with ethanol, utilizing an acid catalyst. This reaction, while straightforward in principle, is governed by an equilibrium that can be influenced by various factors, leading to potential side reactions and purification challenges. Understanding these nuances is critical for obtaining a high yield of the desired product.

The overall reaction is as follows:

Reaction Scheme for the Fischer Esterification of 2,3-difluorobenzoic acid

Figure 1. Fischer Esterification of 2,3-difluorobenzoic Acid to this compound.

This guide will address specific issues you may encounter in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.

Troubleshooting Guide & FAQs

Issue 1: Low Yield of this compound

Q: My reaction has resulted in a low yield of the desired ester. What are the likely causes and how can I improve the yield?

A: A low yield in a Fischer esterification is most often due to the reversible nature of the reaction.[1][2][3] The equilibrium between the reactants (2,3-difluorobenzoic acid and ethanol) and the products (this compound and water) may not be sufficiently shifted towards the product side.

Causality and Solutions:

  • Le Chatelier's Principle: To drive the equilibrium forward, you can either use a large excess of one of the reactants or remove one of the products as it is formed.[1][3]

    • Excess Reactant: The most common and practical approach is to use ethanol as both the reactant and the solvent. A large molar excess of ethanol will shift the equilibrium towards the formation of the ester.[3]

    • Water Removal: The continuous removal of water as it is formed is a highly effective method to drive the reaction to completion. This is typically achieved using a Dean-Stark apparatus with a suitable azeotropic solvent like toluene or benzene.[3][4][5][6]

Recommended Protocol Adjustments for Improved Yield:

ParameterStandard ConditionOptimized Condition for Higher Yield
Ethanol 2-3 equivalentsUse as solvent (10-20 equivalents or more)
Water Removal NoneUse of a Dean-Stark apparatus with toluene[3][6]
Catalyst Sulfuric acid (catalytic)Ensure anhydrous conditions for the catalyst
Reaction Time 4-6 hoursMay need to be extended (monitor by TLC)
Issue 2: Presence of Unreacted 2,3-difluorobenzoic Acid in the Product

Q: After my work-up, I'm seeing a significant amount of the starting carboxylic acid in my NMR/TLC analysis. Why is this happening and how can I remove it?

A: The presence of unreacted 2,3-difluorobenzoic acid is a direct consequence of an incomplete reaction, as discussed in the previous point. However, it can also be exacerbated by the work-up procedure if not performed correctly.

Causality and Solutions:

  • Incomplete Reaction: As mentioned, the equilibrium may not have been sufficiently pushed to the product side. Review the recommendations in Issue 1 to improve the initial reaction conversion.

  • Ineffective Work-up: The acidic nature of the starting material allows for its removal through a basic wash during the work-up.

    • Neutralization: After the reaction, the mixture should be neutralized with a weak base like a saturated sodium bicarbonate (NaHCO₃) solution.[6] This will deprotonate the unreacted 2,3-difluorobenzoic acid, forming the water-soluble sodium 2,3-difluorobenzoate salt, which can then be separated in the aqueous layer.

Detailed Work-up Protocol:

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add a saturated solution of sodium bicarbonate with stirring. Caution: Carbon dioxide gas will be evolved.

  • Continue adding the bicarbonate solution until the effervescence ceases, indicating that all the acid has been neutralized.

  • Transfer the mixture to a separatory funnel and extract the ester with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water and water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

Issue 3: Hydrolysis of the Ester Product

Q: I suspect my purified this compound is hydrolyzing back to the carboxylic acid over time or during work-up. How can I prevent this?

A: Ester hydrolysis is the reverse of Fischer esterification and can occur under both acidic and basic conditions in the presence of water.[7]

Causality and Solutions:

  • Acid-Catalyzed Hydrolysis: If the acid catalyst is not completely removed during the work-up, it can catalyze the hydrolysis of the ester back to the carboxylic acid and ethanol, especially if water is present.[7]

    • Prevention: Thorough neutralization with a base (as described in Issue 2) is crucial to remove the acid catalyst.

  • Base-Catalyzed Hydrolysis (Saponification): While a basic wash is necessary to remove the acidic starting material, prolonged exposure to a strong base can lead to saponification of the ester product.[7]

    • Prevention: Use a weak base like sodium bicarbonate for neutralization. Avoid using strong bases like sodium hydroxide for extended periods during the work-up. If a strong base is used, keep the contact time to a minimum and perform the extraction at a low temperature.

Workflow for Minimizing Hydrolysis:

Hydrolysis_Prevention cluster_reaction Reaction cluster_workup Work-up Reaction_Mixture Reaction Mixture (Ester, Acid, Alcohol, Catalyst) Neutralization Neutralize with NaHCO3 (Removes Acid Catalyst and Unreacted Acid) Reaction_Mixture->Neutralization Crucial Step Extraction Extract with Organic Solvent Neutralization->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Anhydrous Salt Washing->Drying Purification Purify (Distillation/Chromatography) Drying->Purification Reaction_Pathways Reactants 2,3-Difluorobenzoic Acid + Ethanol H+, Heat Product This compound Reactants->Product Desired Reaction (Esterification) SideProduct1 Unreacted Starting Material Reactants->SideProduct1 Incomplete Reaction SideProduct2 Diethyl Ether Reactants->SideProduct2 Side Reaction (minor) Product->Reactants Reverse Reaction (Hydrolysis) Water Water

References

Technical Support Center: Optimization of Reaction Conditions for Ethyl 2,3-Difluorobenzoate Amidation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the amidation of Ethyl 2,3-difluorobenzoate. It is structured in a question-and-answer format to directly address common challenges and provide practical, field-tested solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: My amidation of this compound is showing low conversion. What are the primary factors I should investigate?

A1: Low conversion in the amidation of this compound can stem from several factors. The primary areas to investigate are:

  • Reaction Temperature: Amidation of esters, particularly electron-deficient ones like this compound, often requires elevated temperatures to proceed at a reasonable rate.[1][2] Insufficient heat can lead to a sluggish reaction.

  • Choice of Amine: The nucleophilicity of the amine is crucial. Primary aliphatic amines are generally more reactive than secondary amines or anilines.[3] Highly hindered amines may also exhibit lower reactivity.

  • Stoichiometry: While a 1:1 stoichiometry is theoretically sufficient, using an excess of the amine can help drive the equilibrium towards the product, especially if the amine is volatile or prone to side reactions.

  • Solvent: The choice of solvent can influence reaction rates. Polar aprotic solvents like DMF, DMAc, or NMP are often effective as they can solvate the intermediate species and typically have high boiling points suitable for these reactions.

  • Presence of Water: Water can hydrolyze the ester back to the carboxylic acid, which will then react with the amine in an acid-base reaction to form an unreactive ammonium salt, thus inhibiting the desired amidation.[1] Ensure all reagents and glassware are dry.

Q2: I am observing the formation of a significant amount of 2,3-difluorobenzoic acid as a byproduct. What is the likely cause and how can it be mitigated?

A2: The presence of 2,3-difluorobenzoic acid strongly suggests hydrolysis of the starting ester. This is almost always due to the presence of water in the reaction mixture.

Mitigation Strategies:

  • Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Dry Reagents: Ensure the this compound and the amine are dry. Amines, in particular, can be hygroscopic. Consider drying the amine over a suitable desiccant like KOH or CaH₂ followed by distillation.

  • Molecular Sieves: The addition of activated molecular sieves (e.g., 4 Å) to the reaction mixture can effectively scavenge trace amounts of water.[4]

Q3: Are there any catalysts that can improve the rate and yield of this amidation?

A3: Yes, several catalytic systems can be employed to facilitate the amidation of esters.[5]

  • Base Catalysis: Strong, non-nucleophilic bases can be used to deprotonate the amine, increasing its nucleophilicity.[6][7][8] Common examples include sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS).[9] However, care must be taken as strong bases can also promote side reactions like ester hydrolysis if water is present.

  • Lewis Acid Catalysis: Lewis acids can activate the ester carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the amine.[10] Examples include Ti(Oi-Pr)₄ or various boronic acid catalysts.[4][5]

  • Transition Metal Catalysis: More recent methods involve transition metal catalysts, such as those based on nickel or palladium, which can facilitate the amidation under milder conditions.[3][10] These methods are particularly useful for less reactive amines.

  • Organocatalysis: Certain organic molecules can also catalyze the reaction. For instance, 2,2,2-trifluoroethanol has been shown to mediate the amidation of unactivated esters.[11]

The choice of catalyst will depend on the specific amine being used and the overall functional group tolerance of the substrates.

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving specific issues encountered during the amidation of this compound.

Observed Problem Potential Cause(s) Recommended Action(s)
No reaction or very low conversion 1. Insufficient temperature.2. Low nucleophilicity of the amine.3. Inactive catalyst.1. Increase the reaction temperature in increments of 10-20 °C. Consider using a higher boiling point solvent if necessary.2. If using a weakly nucleophilic amine (e.g., an aniline), consider adding a catalyst (see FAQ 3). Forcing conditions (higher temperature, longer reaction time) may be required.[1]3. If using a catalyst, ensure it is fresh and has been handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).
Formation of multiple unidentified byproducts 1. Reaction temperature is too high, leading to decomposition.2. The amine or ester is unstable under the reaction conditions.3. Side reactions involving the fluorine substituents.1. Reduce the reaction temperature. Consider running the reaction for a longer time at a lower temperature.2. Analyze the byproducts by LC-MS or GC-MS to identify their structures. This can provide insight into the decomposition pathways.3. While nucleophilic aromatic substitution of fluoride is generally difficult on an electron-deficient ring, it is a possibility under harsh conditions. Re-evaluate the reaction conditions, particularly the base and temperature.
Difficulty in purifying the final amide product 1. The product has similar polarity to the starting materials or byproducts.2. The product is co-crystallizing with impurities.1. For column chromatography, try a different solvent system or use a high-performance stationary phase. Consider derivatization of the impurity if it is a known structure (e.g., esterification of a carboxylic acid byproduct).2. Recrystallization from a different solvent system may be effective. A screening of various solvents is recommended.[12]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Thermal Amidation

This protocol is a starting point for the direct amidation of this compound with a primary aliphatic amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, condenser, and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).

  • Under an inert atmosphere, add anhydrous DMF.

  • Add the amine (1.2 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Base-Promoted Amidation

This protocol is suitable for less reactive amines.

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • Sodium tert-butoxide (1.2 equivalents)

  • Anhydrous Toluene

  • Round-bottom flask, condenser, and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add sodium tert-butoxide (1.2 eq).

  • Under an inert atmosphere, add anhydrous toluene.

  • Add the amine (1.1 eq) and stir for 15 minutes at room temperature.

  • Add this compound (1.0 eq) to the mixture.

  • Heat the reaction to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product.

Section 4: Visualizing the Workflow

Troubleshooting Logic for Low Amidation Yield

The following diagram outlines a decision-making process for troubleshooting low yields in the amidation of this compound.

Troubleshooting_Amidation start Low Yield of 2,3-Difluorobenzamide check_conversion Is starting ester fully consumed? start->check_conversion hydrolysis Is 2,3-difluorobenzoic acid present? check_conversion->hydrolysis No purification_issue Review Purification Strategy check_conversion->purification_issue Yes low_reactivity Investigate Reaction Kinetics hydrolysis->low_reactivity No implement_anhydrous Action: Implement rigorous anhydrous conditions. hydrolysis->implement_anhydrous Yes increase_temp Action: Increase temperature and/or reaction time. low_reactivity->increase_temp add_catalyst Action: Add a suitable catalyst (e.g., base or Lewis acid). low_reactivity->add_catalyst optimize_purification Action: Optimize chromatography or recrystallization. purification_issue->optimize_purification

Caption: A decision tree for troubleshooting low yields in amidation reactions.

Section 5: The Underlying Chemistry

The amidation of an ester with an amine, often termed aminolysis, is a nucleophilic acyl substitution reaction. The reaction proceeds through a tetrahedral intermediate.[13][14]

Caption: Generalized mechanism of ester amidation.

The presence of two electron-withdrawing fluorine atoms on the benzene ring of this compound makes the carbonyl carbon more electrophilic. This should, in principle, facilitate the nucleophilic attack by the amine. However, the overall reaction rate is still highly dependent on the factors discussed in this guide.

References

preventing decomposition of Ethyl 2,3-difluorobenzoate during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2,3-difluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic workflows. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you mitigate potential decomposition and ensure the integrity of your reactions. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the chemical processes at play.

Introduction to the Stability of this compound

This compound is a valuable building block in organic synthesis, prized for the introduction of the 2,3-difluorophenyl moiety. However, like all esters, it is susceptible to certain decomposition pathways that can impact reaction yield and purity. The primary modes of degradation are hydrolysis (saponification) under aqueous basic or acidic conditions and reaction with strong nucleophiles. The electron-withdrawing nature of the fluorine atoms on the aromatic ring can influence the reactivity of the ester carbonyl, making it a key consideration in reaction design.

This guide will walk you through the most common challenges encountered when using this compound and provide actionable strategies to prevent its decomposition.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction with a strong base is showing low yield of the desired product and I'm isolating 2,3-difluorobenzoic acid. What is happening?

Answer: You are likely observing the saponification of your this compound. Saponification is the base-mediated hydrolysis of an ester to form a carboxylate salt and an alcohol.[1][2][3] In your case, the strong base is reacting with trace amounts of water in your reaction mixture to form hydroxide ions, which then attack the electrophilic carbonyl carbon of the ester. This process is often irreversible, as the resulting carboxylic acid is deprotonated by the base to form a stable carboxylate salt.[1][3]

Causality: The reaction begins with the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate.[3][4] This intermediate then collapses, expelling the ethoxide leaving group to form 2,3-difluorobenzoic acid. In the presence of excess base, the carboxylic acid is deprotonated to form the corresponding carboxylate salt.[1]

Prevention Protocol:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Choice of Base: If possible, use a non-nucleophilic base that is less likely to promote hydrolysis. Examples include proton sponges or sterically hindered amine bases.

  • Temperature Control: Run the reaction at the lowest effective temperature to minimize the rate of the competing saponification reaction.

Experimental Workflow for Minimizing Saponification:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep1 Oven-dry glassware prep2 Use anhydrous solvents prep1->prep2 prep3 Inert atmosphere (N2/Ar) prep2->prep3 reac1 Add this compound prep3->reac1 reac2 Cool reaction mixture reac1->reac2 reac3 Slowly add non-nucleophilic base reac2->reac3 work1 Quench at low temperature reac3->work1 work2 Aqueous workup (if necessary) work1->work2

Caption: Workflow to minimize saponification.

FAQ 2: I'm attempting a Grignard reaction, but instead of the expected tertiary alcohol, I'm recovering the starting ester and some 2,3-difluorobenzoic acid. What's going wrong?

Answer: This issue points to two potential problems. First, the recovery of starting material suggests the Grignard reagent is being consumed before it can react with the ester. Grignard reagents are extremely strong bases and will react with any acidic protons present, including water and the carboxylic acid you are forming.[5][6] The presence of 2,3-difluorobenzoic acid indicates that some hydrolysis of the ester is occurring, as discussed in FAQ 1.

Causality: Grignard reagents react with esters in a two-step addition process to form tertiary alcohols.[5][7][8] However, if there are acidic protons in the reaction mixture (from water or a carboxylic acid), the Grignard reagent will act as a base and be quenched. The formation of 2,3-difluorobenzoic acid suggests that either your starting materials and solvent are not sufficiently dry, or the Grignard reagent itself contains residual magnesium hydroxide from its preparation.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: As with any Grignard reaction, strict anhydrous conditions are paramount. All glassware, solvents, and starting materials must be scrupulously dried.

  • Titrate Your Grignard Reagent: Before starting your main reaction, titrate a small aliquot of your Grignard reagent to determine its exact concentration. This will ensure you are adding the correct stoichiometry.

  • Inverse Addition: Consider adding the this compound solution to the Grignard reagent (inverse addition). This maintains an excess of the Grignard reagent throughout the reaction, which can help to drive the reaction to completion and minimize side reactions.

  • Use of a Co-solvent: In some cases, the use of a co-solvent like toluene can help to improve the solubility of the reactants and intermediates.

Data Summary: Compatible vs. Incompatible Conditions for Grignard Reactions

ParameterCompatible ConditionsIncompatible Conditions
Solvents Anhydrous Diethyl Ether, THF, TolueneProtic solvents (water, alcohols), Acetone
Atmosphere Inert (Nitrogen, Argon)Air (contains moisture and oxygen)
Additives Anhydrous salts (e.g., LiCl) to aid solubilityAcids, Water, Alcohols
FAQ 3: Can I use lithium aluminum hydride (LiAlH4) to reduce this compound to the corresponding alcohol? Are there any precautions?

Answer: Yes, lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing esters to primary alcohols.[7] However, due to its high reactivity, careful control of the reaction conditions is necessary to prevent side reactions and ensure safety.

Causality: The reduction of an ester with LiAlH4 proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. This is followed by the elimination of an alkoxide to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol.

Experimental Protocol for LiAlH4 Reduction:

  • Setup: Under an inert atmosphere, add a solution of this compound in an anhydrous ether solvent (e.g., THF or diethyl ether) to a flask equipped with a dropping funnel and a magnetic stirrer.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Addition of LiAlH4: Slowly add a solution of LiAlH4 in the same anhydrous solvent to the ester solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Quenching: Carefully and slowly quench the reaction at 0 °C by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This procedure is crucial for safely destroying the excess LiAlH4 and precipitating the aluminum salts for easy filtration.

Diagram of LiAlH4 Reduction and Quenching:

start This compound in Anhydrous Ether add_lialh4 Slowly add LiAlH4 solution at 0°C start->add_lialh4 react Stir at room temperature add_lialh4->react quench Quench at 0°C (Fieser workup) react->quench product 2,3-Difluorobenzyl alcohol quench->product

References

Technical Support Center: Analytical Methods for Ethyl 2,3-Difluorobenzoate Purity Determination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Ethyl 2,3-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the analytical methodologies crucial for determining the purity of this compound. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are both accurate and robust.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for determining the purity of this compound?

A1: The most common and effective methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with various detectors. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Q2: Why is purity analysis of this compound critical in drug development?

A2: this compound can be a key starting material or intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). Impurities, even at trace levels, can affect the safety, efficacy, and stability of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines on the reporting, identification, and qualification of impurities.[1][2][3]

Q3: What are the potential impurities I should be looking for?

A3: Impurities can originate from starting materials, by-products of the synthesis, intermediates, degradation products, reagents, and solvents.[3][4] For this compound, potential impurities could include positional isomers (e.g., ethyl 2,4-difluorobenzoate or ethyl 3,4-difluorobenzoate), unreacted starting materials like 2,3-difluorobenzoic acid, or by-products from the esterification reaction.

Q4: What are the ICH thresholds for impurities?

A4: The ICH Q3A/B guidelines establish thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[1][2] Generally, the reporting threshold is ≥0.05%, the identification threshold is ≥0.10% for a maximum daily dose of ≤2 g, and the qualification threshold is >0.15%.[1][5]

Gas Chromatography (GC) Troubleshooting Guide

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a workhorse for purity analysis of volatile compounds like this compound.

Workflow for GC Purity Analysis

Caption: General workflow for GC purity determination.

Common GC Issues & Solutions

Q: My peaks are tailing. What's the cause and how do I fix it?

A: Peak tailing, an asymmetrical peak with a drawn-out tail, is a common issue.

  • Causality: Tailing is often caused by active sites in the GC system. For a slightly polar compound like this compound, this can be due to interactions with acidic silanol groups in the inlet liner or on the column itself.[6] It can also result from column overload or contamination.[6]

  • Troubleshooting Protocol:

    • Check the Inlet Liner: The glass inlet liner is a common source of activity. Replace it with a new, deactivated liner. If you are using glass wool, ensure it is also deactivated.

    • Column Conditioning: If the column has been sitting idle, or if you suspect contamination, bake it out at a temperature recommended by the manufacturer.[6]

    • Column Trimming: Active sites can accumulate at the head of the column. Trim 10-15 cm from the column inlet to expose a fresh surface.

    • Sample Concentration: Injecting too much sample can overload the column.[6] Try diluting your sample and re-injecting.

Q: I'm seeing ghost peaks in my chromatogram. Where are they coming from?

A: Ghost peaks are unexpected peaks that appear in your chromatogram, often in blank runs.

  • Causality: These are typically caused by carryover from a previous injection or contamination in the system.[6] Common sources include septum bleed, contaminated carrier gas, or build-up in the injector.[7]

  • Troubleshooting Protocol:

    • Run a Blank: Inject a vial of pure solvent. If the ghost peak is still present, the contamination is in the system.

    • Check the Septum: A worn or cored septum can release volatile compounds. Replace the septum.

    • Clean the Injector: Contaminants can build up in the injector port. Perform routine injector maintenance as per your instrument's manual.[8]

    • Check Gas Purity: Ensure high-purity carrier gas is being used and that gas traps are functioning correctly.[7]

Q: My retention times are shifting between runs. Why is this happening?

A: Unstable retention times compromise the reliability of your analysis.

  • Causality: Shifting retention times are most often linked to issues with flow rate or temperature stability.[7] Leaks in the system or an unstable oven temperature are common culprits.

  • Troubleshooting Protocol:

    • Leak Check: Perform an electronic leak check of the entire system, paying close attention to the injector, column connections, and detector fittings.[7]

    • Verify Flow Rates: Use a calibrated flow meter to confirm that the carrier gas flow rate matches the method setpoint.

    • Check Oven Temperature: Ensure the GC oven door is sealing properly and that the temperature program is running consistently.[7]

    • Injection Technique: Inconsistent manual injections can cause variations. An autosampler is highly recommended for reproducible results.[7]

Typical GC Parameters
ParameterTypical ValueRationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5, HP-5ms)A standard non-polar to mid-polar column provides good resolution for aromatic esters.
Carrier Gas Helium or HydrogenProvides good efficiency. Maintain a constant flow rate (e.g., 1.0-1.5 mL/min).
Injector Temp. 250 °CEnsures rapid and complete vaporization of the analyte without degradation.
Detector Temp. 280 °CPrevents condensation of the analyte in the detector.
Oven Program Start at 100°C, ramp at 10°C/min to 250°C, hold for 5 minA temperature ramp is necessary to elute the main peak with good shape and separate it from potential impurities with different boiling points.
Injection Mode Split (e.g., 50:1)Prevents column overload and ensures sharp peaks for a high-concentration main component.

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

Reverse-phase HPLC with UV detection is another powerful technique for purity assessment, especially for identifying non-volatile impurities.

Troubleshooting Peak Shape in HPLC

HPLC_Troubleshooting cluster_all_peaks All Peaks Affected? cluster_all_solutions Potential Causes Start Poor Peak Shape (Tailing, Fronting, Splitting) AllPeaks Yes Start->AllPeaks SomePeaks No Start->SomePeaks SystemIssue System Issue: - Tubing connection leak - Column void - Detector flow cell AllPeaks->SystemIssue Likely MobilePhase Mobile Phase Issue: - Incorrect pH - Poorly mixed AllPeaks->MobilePhase Possible ColumnContamination Column Contamination or Degradation SomePeaks->ColumnContamination Likely AnalyteIssue Analyte-Specific Issue: - Secondary interactions - Sample overload SomePeaks->AnalyteIssue Possible

Caption: Decision tree for troubleshooting HPLC peak shape issues.

Common HPLC Issues & Solutions

Q: My main peak is tailing, but only for this specific compound. What should I investigate?

A: When only specific peaks tail, it points to a chemical interaction between the analyte and the stationary phase.

  • Causality: For compounds with acidic or basic functional groups, secondary interactions with residual silanol groups on the silica-based stationary phase are a primary cause of tailing.[9] Even though this compound is neutral, trace acidic impurities (like unreacted 2,3-difluorobenzoic acid) will exhibit significant tailing.

  • Troubleshooting Protocol:

    • Adjust Mobile Phase pH: For acidic impurities, lowering the pH of the mobile phase (e.g., adding 0.1% formic acid or phosphoric acid) will suppress the ionization of both the silanol groups and the acidic impurity, minimizing secondary interactions and improving peak shape.[10]

    • Use a Different Column: Consider using a column with high-purity silica and robust end-capping to reduce the number of available silanol groups.

    • Reduce Sample Load: Overloading the column can lead to tailing.[11] Try injecting a smaller volume or a more dilute sample.

Q: I'm observing split peaks. What does this indicate?

A: Split peaks can be frustrating and point to several potential problems.[11]

  • Causality: A common cause is a partially blocked column frit or a void at the head of the column, which disrupts the sample band as it enters the stationary phase. It can also be caused by injecting the sample in a solvent that is much stronger than the mobile phase, causing poor focusing of the analyte band.

  • Troubleshooting Protocol:

    • Check for Blockages: Reverse the column and flush it with a strong solvent (ensure the column is designed to handle reverse flow) to try and dislodge any particulate matter from the inlet frit.

    • Inspect the Column: If the problem persists, the column may have a void or "channeling." This is often irreversible, and the column may need to be replaced.[10]

    • Match Injection Solvent: Whenever possible, dissolve and inject your sample in the initial mobile phase. If a stronger solvent must be used for solubility, inject the smallest possible volume.

Typical HPLC Parameters
ParameterTypical ValueRationale
Column C18, 150 mm x 4.6 mm, 5 µmA C18 column provides excellent hydrophobic retention for aromatic compounds.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidThe acid improves peak shape for any potential acidic impurities. Acetonitrile is a common organic modifier.
Gradient Start at 50% B, ramp to 95% B over 15 minA gradient is effective for separating the main component from impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmAromatic compounds like this compound typically have strong UV absorbance at this wavelength.
Injection Vol. 10 µLA typical volume that avoids overloading the column.

Confirmatory Techniques: NMR and MS

While GC and HPLC are excellent for quantification, NMR and MS are essential for the structural confirmation of this compound and the identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Will confirm the presence of the ethyl group (a triplet and a quartet) and the aromatic protons, with splitting patterns influenced by the fluorine atoms.[12]

    • ¹³C NMR: Provides information on the number and type of carbon atoms. The carbons attached to fluorine will show characteristic splitting.[13]

    • ¹⁹F NMR: Is highly specific and will show signals for the two non-equivalent fluorine atoms, confirming their positions on the aromatic ring.

  • Mass Spectrometry (MS):

    • GC-MS or LC-MS: Coupling a mass spectrometer to a chromatographic system allows you to get the mass of each separated peak.

    • Electron Ionization (EI) for GC-MS: Provides a characteristic fragmentation pattern that can serve as a fingerprint for this compound and help in identifying related impurities.

    • Electrospray Ionization (ESI) for LC-MS: A softer ionization technique that will typically show the protonated molecular ion [M+H]⁺, confirming the molecular weight of the parent compound and any impurities.[14]

By integrating these chromatographic and spectroscopic techniques, and by applying a systematic troubleshooting approach, researchers can confidently determine the purity of this compound and meet the stringent requirements of the pharmaceutical industry.

References

Technical Support Center: Scale-Up of Ethyl 2,3-Difluorobenzoate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up of Ethyl 2,3-Difluorobenzoate production. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the industrial-scale synthesis of this key chemical intermediate. Our focus is on anticipating and resolving the challenges that arise when transitioning from laboratory-scale experiments to larger production batches.

I. Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific problems you may encounter during the scale-up of this compound synthesis, providing potential causes and actionable solutions.

Q1: My esterification reaction is showing a low conversion rate at a larger scale, despite being successful in the lab. What are the likely causes and how can I improve the yield?

A1: Low conversion in a scaled-up Fischer esterification is a common issue and can often be attributed to challenges in maintaining optimal reaction equilibrium and mass transfer limitations.[1][2]

  • Causality and Resolution:

    • Inefficient Water Removal: The Fischer esterification is a reversible reaction that produces water as a byproduct.[1] In a large reactor, the accumulation of water can shift the equilibrium back towards the reactants, thus lowering the yield.[1] While simple distillation might be sufficient in the lab, a more robust method is needed at scale.

      • Solution: Implement a Dean-Stark trap or a similar azeotropic distillation setup to continuously remove water from the reaction mixture. Toluene is a common entrainer for this purpose.[1]

    • Mass Transfer Limitations: Inadequate mixing in a large reactor can lead to poor contact between the reactants (2,3-difluorobenzoic acid and ethanol) and the catalyst. This results in a heterogeneous reaction mixture with localized concentration gradients, slowing down the reaction rate.

      • Solution: Ensure your reactor is equipped with an appropriate agitation system (e.g., anchor or turbine agitator) and that the stirring speed is optimized to maintain a homogenous mixture. Baffles within the reactor can also improve mixing efficiency.

    • Suboptimal Reactant Stoichiometry: To favor the forward reaction, a large excess of one reactant is typically used.[1]

      • Solution: On a large scale, using a significant excess of ethanol (e.g., 5-10 molar equivalents) can effectively drive the reaction towards the product.[1] The excess ethanol can be recovered and recycled to improve process economics.

Q2: I'm observing significant charring and the formation of dark-colored impurities in my large-scale reaction that were not present in the lab. What is causing this and how can I prevent it?

A2: The formation of dark-colored impurities and charring at scale often points to issues with localized overheating and the corrosive nature of the acid catalyst at elevated temperatures.

  • Causality and Resolution:

    • Poor Heat Transfer and Localized Hotspots: Large reactors have a smaller surface-area-to-volume ratio compared to laboratory glassware, making heat dissipation more challenging.[3] The exothermic nature of the esterification reaction, coupled with inefficient heat removal, can lead to localized "hot spots" where the temperature significantly exceeds the desired setpoint. These high temperatures can cause the degradation of the starting materials and product, leading to charring.

      • Solution:

        • Jacketed Reactor with Thermal Fluid: Utilize a reactor with a heating/cooling jacket and a circulating thermal fluid for precise temperature control.

        • Controlled Addition of Reactants: Instead of adding all reactants at once, consider a semi-batch process where the sulfuric acid or one of the reactants is added gradually to manage the heat of reaction.

        • Monitoring and Automation: Implement temperature probes at different points within the reactor to monitor for hotspots and use an automated control system to adjust the heating/cooling as needed.

    • Catalyst-Induced Side Reactions: Concentrated sulfuric acid is a strong dehydrating agent and can promote side reactions, such as the dehydration of ethanol to diethyl ether or the sulfonation of the aromatic ring, especially at elevated temperatures. These side reactions can produce colored impurities.

      • Solution:

        • Optimize Catalyst Loading: Use the minimum effective amount of sulfuric acid. Typically, 1-5 mol% is sufficient.

        • Alternative Catalysts: Consider using a solid acid catalyst, such as an ion-exchange resin (e.g., Amberlyst 15) or a zeolite.[4][5] These catalysts are less corrosive, can be easily removed by filtration, and may reduce the formation of colored byproducts.[4]

        • Milder Lewis Acid Catalysts: Boron trifluoride (BF3) can also be an effective catalyst for this reaction.[6]

Q3: The purification of this compound by fractional distillation is proving difficult at scale, with broad boiling fractions and poor separation. What could be the issue?

A3: Challenges in fractional distillation at a larger scale often stem from a lack of precise control over the distillation parameters and potential azeotrope formation.

  • Causality and Resolution:

      • Solution:

        • Azeotropic Distillation: If an azeotrope with water is suspected, the use of a Dean-Stark trap during the reaction can help remove the water before the final purification.

        • Extractive Distillation: Consider adding a third component (an entrainer) that alters the relative volatilities of the components and breaks the azeotrope.

        • Pressure Swing Distillation: The composition of azeotropes can change with pressure.[5] Performing distillations at different pressures (e.g., atmospheric and vacuum) may allow for effective separation.

    • Inefficient Distillation Column: The efficiency of a distillation column is determined by the number of theoretical plates.[8] A column that is too short or has inefficient packing will not provide adequate separation for components with close boiling points.

      • Solution:

        • Column Packing: Use a high-efficiency packing material (e.g., structured packing or random packing like Raschig rings) to increase the number of theoretical plates.

        • Reflux Ratio: Optimize the reflux ratio. A higher reflux ratio generally improves separation but reduces the throughput. An automated reflux controller can help maintain the optimal ratio.

    • Lack of Precise Boiling Point Data: While the boiling point of the isomer Ethyl 2,4-difluorobenzoate is reported as 88°C at 8 mmHg, the exact boiling point of this compound at different pressures is crucial for designing the distillation process.

      • Solution: Conduct small-scale experimental distillations under vacuum to determine the precise boiling point curve of your product. This data is essential for setting the correct temperature and pressure parameters for the large-scale distillation.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst for the industrial-scale production of this compound?

A1: The choice of catalyst depends on several factors, including cost, efficiency, and ease of handling at scale.

  • Concentrated Sulfuric Acid (H₂SO₄): This is a traditional, low-cost, and highly effective catalyst for Fischer esterification.[9] However, it is highly corrosive, which can be a concern for the reactor material, and can lead to the formation of colored byproducts.[10] Neutralization and disposal of the acidic waste stream also present environmental challenges.

  • Solid Acid Catalysts (e.g., Ion-Exchange Resins, Zeolites): These offer several advantages for industrial processes. They are non-corrosive, can be easily separated from the reaction mixture by filtration, and are often reusable, which can lead to a more environmentally friendly and cost-effective process in the long run.[4] However, they may have a higher initial cost and can be susceptible to deactivation over time.[4]

  • Lewis Acids (e.g., Boron Trifluoride - BF₃): BF₃ is a highly effective catalyst for esterification.[6] It is typically used as a complex with an alcohol (e.g., BF₃·EtOH). While efficient, it is a toxic and corrosive gas, requiring specialized handling equipment.

Recommendation: For initial scale-up, sulfuric acid is often used due to its low cost and high activity. However, for a long-term, sustainable, and potentially more cost-effective process, investing in the development of a solid acid catalyst system is highly recommended.

Q2: What are the key safety considerations when scaling up this reaction?

A2: The scale-up of this process involves handling large quantities of flammable liquids and corrosive acids, necessitating strict adherence to safety protocols.

  • Flammability: Ethanol is a flammable liquid. Large-scale reactions should be conducted in a well-ventilated area, away from ignition sources. All equipment should be properly grounded to prevent static discharge.

  • Corrosivity: Concentrated sulfuric acid is highly corrosive and can cause severe burns. Appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields, is mandatory. The reactor and associated pipework should be constructed from materials resistant to acid corrosion (e.g., glass-lined steel or stainless steel).[10]

  • Process Safety Management (PSM): For large-scale production, a comprehensive PSM program should be in place, as outlined by regulatory bodies like OSHA. This includes conducting a process hazard analysis (PHA), developing standard operating procedures (SOPs), and implementing emergency shutdown procedures.

  • Waste Handling: The acidic and organic waste streams generated must be handled and disposed of in accordance with environmental regulations. Neutralization of acidic waste and recovery/recycling of solvents should be part of the process design. The treatment of waste containing fluorinated organic compounds may require specialized procedures.[7]

Q3: How can I monitor the progress of the reaction in a large-scale reactor?

A3: Real-time monitoring is crucial for process control, optimization, and safety.

  • In-Process Sampling and Analysis:

    • Gas Chromatography (GC): Taking periodic samples from the reactor and analyzing them by GC is a reliable way to monitor the disappearance of the starting materials (2,3-difluorobenzoic acid and ethanol) and the appearance of the product (this compound). This allows for the determination of the reaction conversion over time.

    • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to monitor the concentration of the non-volatile components, particularly the 2,3-difluorobenzoic acid.

  • Process Analytical Technology (PAT):

    • In-situ Infrared (IR) or Raman Spectroscopy: These techniques can be used for real-time, in-situ monitoring of the reaction without the need for sampling. Probes can be inserted directly into the reactor to track the concentration of key species.

    • Automated Titration: The consumption of the carboxylic acid can be monitored by automated titration of samples taken from the reactor.

Q4: What are the expected impurities in the final product and how can they be minimized?

A4: The impurity profile can be influenced by the reaction conditions and the purity of the starting materials.

  • Potential Impurities:

    • Unreacted 2,3-difluorobenzoic acid: Can be minimized by driving the reaction to completion using excess ethanol and efficient water removal.

    • Excess Ethanol: Removed during the purification by distillation.

    • Diethyl ether: Formed by the acid-catalyzed dehydration of ethanol, especially at higher temperatures.

    • Sulfonated byproducts: Can form if the reaction temperature is too high when using sulfuric acid as a catalyst.

    • Other positional isomers of difluorobenzoic acid esters: If the starting material contains other isomers.

  • Minimization and Removal:

    • High-Purity Starting Materials: Use high-purity 2,3-difluorobenzoic acid and ethanol to avoid introducing impurities from the start.

    • Optimized Reaction Conditions: Maintain the optimal temperature to minimize side reactions.

    • Work-up Procedure: After the reaction, a wash with a mild base (e.g., sodium bicarbonate solution) can help remove any unreacted carboxylic acid.

    • Fractional Distillation: A well-designed fractional distillation process is the most effective way to separate the desired product from lower and higher boiling impurities.

III. Data and Protocols

Table 1: Key Process Parameters for Scale-Up
ParameterLaboratory Scale (Typical)Pilot/Industrial Scale (Recommended)Rationale for Change
Catalyst Sulfuric Acid (5-10 mol%)Sulfuric Acid (1-5 mol%) or Solid Acid CatalystMinimize corrosion and side reactions at scale.[10] Solid catalysts facilitate easier separation and recycling.[4]
Ethanol Stoichiometry 3-5 equivalents5-10 equivalentsDrive reaction equilibrium further to the product side to maximize conversion.[1]
Water Removal Often none or simple distillationAzeotropic distillation (e.g., with a Dean-Stark trap)Crucial for achieving high conversion at a larger scale by overcoming equilibrium limitations.[1]
Temperature Control Heating mantleJacketed reactor with thermal fluidEnsures uniform heating and prevents localized hotspots that can lead to degradation.[3]
Mixing Magnetic stirrerMechanical agitator (e.g., turbine) with bafflesOvercomes mass transfer limitations and ensures homogeneity in a large volume.
Process Monitoring TLCGC, HPLC, in-situ IR/RamanProvides quantitative data for precise process control and optimization.
Experimental Protocol: Industrial-Scale Production of this compound

This protocol is a general guideline and should be adapted based on the specific equipment and safety procedures of your facility.

  • Reactor Preparation:

    • Ensure the reactor (e.g., 1000 L glass-lined steel reactor) is clean, dry, and inerted with nitrogen.

    • Start the agitator at a moderate speed.

  • Charging Reactants:

    • Charge the reactor with 2,3-difluorobenzoic acid (e.g., 100 kg, 1 equivalent).

    • Add a large excess of ethanol (e.g., 400 L, ~7 equivalents).

    • Add a suitable solvent for azeotropic distillation, such as toluene (e.g., 100 L).

  • Catalyst Addition:

    • Slowly and carefully add concentrated sulfuric acid (e.g., 5 L, ~1.5 mol%) to the stirred mixture. The addition should be done at a controlled rate to manage any initial exotherm.

  • Reaction and Water Removal:

    • Heat the reaction mixture to reflux using the reactor jacket.

    • Continuously remove the water-toluene azeotrope using a Dean-Stark trap.

    • Monitor the reaction progress by GC analysis of samples taken periodically from the reactor. The reaction is considered complete when the concentration of 2,3-difluorobenzoic acid is below the specified limit (e.g., <1%).

  • Work-up and Neutralization:

    • Cool the reaction mixture to room temperature.

    • Slowly add a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. Be cautious of CO₂ evolution.

    • Allow the layers to separate and remove the aqueous layer.

    • Wash the organic layer with brine.

  • Purification:

    • Transfer the organic layer to a distillation unit.

    • Perform a fractional distillation under reduced pressure.

      • First fraction: Toluene and residual ethanol.

      • Intermediate fraction(s): May contain a mixture of components.

      • Main fraction: Pure this compound.

    • Collect the main fraction based on the predetermined boiling point at the operating pressure.

  • Product Isolation and Storage:

    • Collect the purified this compound in clean, dry containers.

    • Store in a cool, well-ventilated area, away from incompatible materials.

IV. Visualizations

Diagram 1: Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_reaction Reaction Stage cluster_purification Purification Stage raw_materials 2,3-Difluorobenzoic Acid Ethanol Toluene reactor Jacketed Reactor with Agitator raw_materials->reactor dean_stark Dean-Stark Trap reactor->dean_stark Vapor (Azeotrope) neutralization Neutralization (NaHCO₃ wash) reactor->neutralization Crude Product catalyst H₂SO₄ catalyst->reactor Catalyst Addition dean_stark->reactor Toluene/Ethanol Return water Water (byproduct) dean_stark->water distillation Fractional Distillation (Vacuum) neutralization->distillation product This compound distillation->product Purified Product waste Aqueous & Organic Waste distillation->waste

Caption: Workflow for the scaled-up production of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Inefficient Water Removal start->cause1 cause2 Poor Mass Transfer (Inadequate Mixing) start->cause2 cause3 Suboptimal Stoichiometry start->cause3 cause4 Side Reactions/ Degradation start->cause4 solution1 Implement/Optimize Dean-Stark Trap cause1->solution1 solution2 Increase Agitation Speed / Check Baffles cause2->solution2 solution3 Increase Molar Excess of Ethanol cause3->solution3 solution4 Optimize Temperature / Catalyst Loading cause4->solution4

Caption: Troubleshooting logic for addressing low yield in the esterification process.

V. References

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). MDPI. Retrieved from --INVALID-LINK--

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? (2015, December 3). ResearchGate. Retrieved from --INVALID-LINK--

  • Continuous-flow synthesis of fluorine-containing fine chemicals with integrated benchtop NMR analysis. (2025, June 28). ResearchGate. Retrieved from --INVALID-LINK--

  • CORROSION BY CONCENTRATED SULFURIC ACID IN CARBON STEEL PIPES AND TANKS. (n.d.). OSTI.GOV. Retrieved from --INVALID-LINK--

  • Management of Solid Waste Containing Fluoride—A Review. (n.d.). PMC. Retrieved from --INVALID-LINK--

  • Directives - CPL 02-01-065 | Process Safety Management of Highly Hazardous Chemicals. (2024, January 26). OSHA. Retrieved from --INVALID-LINK--

  • Fractional Distillation of Esters. (n.d.). Vernier. Retrieved from --INVALID-LINK--

  • Treatment and resource recovery from inorganic fluoride-containing waste produced by the pesticide industry. (2025, August 5). ResearchGate. Retrieved from --INVALID-LINK--

  • CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination. (n.d.). CHEM21. Retrieved from --INVALID-LINK--

  • Managing Corrosive Substances: Safety Protocols for Businesses. (n.d.). denios.ca. Retrieved from --INVALID-LINK--

  • Current Developments in Esterification Reaction: A Review on Process and Parameters. (2025, August 7). ResearchGate. Retrieved from --INVALID-LINK--

  • 5.310 (F19) Fischer Esterification Lab Manual. (n.d.). MIT OpenCourseWare. Retrieved from --INVALID-LINK--

  • Processes for the production of esters. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Esterification. (n.d.). SmartLabs. Retrieved from --INVALID-LINK--

  • Comparison of commercial solid acid catalysts for the esterification of acetic acid with butanol. (2025, August 7). ResearchGate. Retrieved from --INVALID-LINK--

  • Fischer Esterification For Industrial Use: A New Manufacturing Method. (2022, November 30). Echemi. Retrieved from --INVALID-LINK--

  • Techno-Economic Analysis of Interesterification for Biodiesel Production. (2023, February 6). Energy & Fuels. Retrieved from --INVALID-LINK--

  • Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). (2024, January 1). EPA. Retrieved from --INVALID-LINK--

  • Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. (2025, November 10). HIMS. Retrieved from --INVALID-LINK--

  • 03-Fractional Distillation Esters. (n.d.). Scribd. Retrieved from --INVALID-LINK--

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from --INVALID-LINK--

  • Effect of the amount of sulphuric acid on the esterification. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • 3: Esterification (Experiment). (2021, August 16). Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • 1910.119 Process safety management of highly hazardous chemicals. (2019, July 5). ChemReg.net. Retrieved from --INVALID-LINK--

  • Influence of mixing and heat transfer in process scale-up. (n.d.). DiVA portal. Retrieved from --INVALID-LINK--

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved from --INVALID-LINK--

  • Ester Reactions: Esterification Practice Problems. (n.d.). Pearson. Retrieved from --INVALID-LINK--

  • 2,3-Difluorobenzoic acid. (n.d.). ScienceOpen. Retrieved from --INVALID-LINK--

  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021, February 22). PMC. Retrieved from --INVALID-LINK--

  • Industrial & Engineering Chemistry Research Vol. 51 No. 4. (n.d.). ACS Publications. Retrieved from --INVALID-LINK--

  • Fractional Distillation. (n.d.). TMC Industries. Retrieved from --INVALID-LINK--

  • Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent. (2025, March 25). Alliance Chemical. Retrieved from --INVALID-LINK--

  • Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H2O2 Advanced Treatment of Tertiary-Treated Sewage. (2022, May 6). MDPI. Retrieved from --INVALID-LINK--

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Regulations (Preambles to Final Rules) - • Record Type: Process Safety Management of Highly Hazardous Chemicals;Explosives and Blasting Agents • Section. (n.d.). Asmark Institute. Retrieved from --INVALID-LINK--

  • Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. (2025, December 30). Journal of the American Chemical Society. Retrieved from --INVALID-LINK--

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • 5.3C: Uses of Fractional Distillation. (2022, April 7). Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. (n.d.). ijstr. Retrieved from --INVALID-LINK--

  • mechanism for the esterification reaction. (n.d.). Chemguide. Retrieved from --INVALID-LINK--

  • Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. (2024, August 1). PMC. Retrieved from --INVALID-LINK--

  • Refinery Corrosion in Sulfuric Acid (H2SO4) Alkylation Units. (2025, February 7). YouTube. Retrieved from --INVALID-LINK--

  • Techno-Economic Assessment and Sensitivity Analysis of Glycerol Valorization to Biofuel Additives via Esterification. (2023, May 31). PMC. Retrieved from --INVALID-LINK--

  • Catalysts used for the esterification reaction. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Why is sulfuric acid used in esterification? (2020, August 15). Quora. Retrieved from --INVALID-LINK--

  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. (n.d.). Chemical Communications (RSC Publishing). Retrieved from --INVALID-LINK--

  • 1 Development of a Total Organic Fluorine Method for the Analysis of Process Wastewater Streams and Air from Fayetteville Works. (2021, December 31). Chemours. Retrieved from --INVALID-LINK--

References

removal of unreacted starting materials from Ethyl 2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis and purification of Ethyl 2,3-difluorobenzoate. Here, we provide in-depth technical guidance and troubleshooting strategies to address common challenges encountered during the removal of unreacted starting materials, specifically 2,3-difluorobenzoic acid and ethanol. Our approach is rooted in fundamental chemical principles to empower you with the knowledge to not only follow protocols but also to adapt them to your specific experimental context.

Understanding the Chemistry of Purification

The purification of this compound post-synthesis, typically via Fischer esterification, hinges on the differential chemical and physical properties of the product and the unreacted starting materials. The primary impurities are the unreacted 2,3-difluorobenzoic acid and ethanol.

  • This compound: A neutral ester, largely insoluble in water and soluble in common organic solvents.

  • 2,3-Difluorobenzoic Acid: An acidic compound with a predicted pKa of approximately 2.93[1]. This acidity is key to its removal. While only slightly soluble in water, it readily reacts with bases to form a water-soluble salt.

  • Ethanol: A small, polar alcohol that is highly soluble in both water and many organic solvents.

The primary strategy for purification is a liquid-liquid extraction, which leverages these differences in acidity and solubility.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the workup and purification of this compound in a question-and-answer format.

Q1: After adding the aqueous base to my reaction mixture, I'm not seeing two distinct layers. What's going on?

A1: The presence of a single layer is often due to the presence of a co-solvent, in this case, unreacted ethanol. Ethanol is miscible with both the organic ester layer and the aqueous layer, leading to a homogeneous solution.

  • Causality: Ethanol acts as a bridge, increasing the mutual solubility of the organic and aqueous phases.

  • Solution:

    • Concentrate the Reaction Mixture: Before beginning the aqueous workup, remove the bulk of the ethanol and the organic solvent used for the reaction (if any) using a rotary evaporator.

    • Dilute with an Immiscible Organic Solvent: After concentration, dissolve the residue in a water-immiscible organic solvent such as ethyl acetate, diethyl ether, or dichloromethane. This will create a distinct organic phase for extraction.

Q2: I have two layers, but the interface is cloudy and indistinct (an emulsion). How can I break this emulsion?

A2: Emulsion formation is a common issue in extractions, particularly when basic solutions are used.

  • Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by surfactants or fine particulate matter. Vigorous shaking can exacerbate their formation.

  • Troubleshooting Steps:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

    • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

    • Addition of Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing the separation of the organic layer.

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion.

Q3: I've performed the basic wash, but I'm not sure if all the acidic starting material has been removed. How can I be sure?

A3: It is crucial to ensure complete removal of the 2,3-difluorobenzoic acid to obtain a pure product.

  • Verification:

    • pH Testing: After a wash with a basic solution (e.g., saturated sodium bicarbonate), check the pH of the aqueous layer. It should be basic (pH > 8). If it is not, continue with additional basic washes.

    • TLC Analysis: Spot the crude organic layer and the washed organic layer on a TLC plate. Co-spot with a standard of 2,3-difluorobenzoic acid. After the wash, the spot corresponding to the carboxylic acid should be significantly diminished or absent.

Q4: Which layer is my product in?

A4: The location of the organic layer (containing your ester product) depends on the relative densities of the organic solvent and the aqueous solution.

  • General Guideline:

    • Less Dense Than Water: Solvents like diethyl ether and ethyl acetate will form the top layer.

    • Denser Than Water: Halogenated solvents like dichloromethane and chloroform will form the bottom layer.

  • Confirmation: Add a few drops of water to the separatory funnel. The layer that increases in volume is the aqueous layer. Saturated aqueous solutions of sodium bicarbonate and sodium chloride have densities slightly greater than 1 g/mL, which can influence the relative positions of the layers, but the general guideline for the organic solvent usually holds true.

Detailed Experimental Protocol: Purification of this compound

This protocol outlines a standard liquid-liquid extraction procedure for the removal of unreacted 2,3-difluorobenzoic acid and ethanol.

Materials:

  • Crude reaction mixture containing this compound

  • Ethyl acetate (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Initial Workup:

    • If the reaction was performed in ethanol as the solvent, concentrate the crude reaction mixture under reduced pressure to remove the excess ethanol.

    • Dissolve the residue in ethyl acetate (approx. 2-3 volumes relative to the crude material).

  • Acid Removal:

    • Transfer the ethyl acetate solution to a separatory funnel.

    • Add an equal volume of saturated sodium bicarbonate solution.

    • Stopper the funnel and invert it gently, venting frequently to release any pressure buildup from CO₂ evolution.

    • Shake the funnel gently for 1-2 minutes.

    • Allow the layers to separate.

    • Drain the lower aqueous layer.

    • Repeat the wash with saturated sodium bicarbonate solution until the aqueous layer is basic (test with pH paper).

  • Removal of Water-Soluble Impurities:

    • Wash the organic layer with an equal volume of brine. This helps to remove any remaining water-soluble impurities and aids in breaking up any minor emulsions.

    • Allow the layers to separate and drain the lower aqueous layer.

  • Drying the Organic Layer:

    • Drain the organic layer into a clean, dry Erlenmeyer flask.

    • Add a small amount of anhydrous magnesium sulfate or sodium sulfate (enough to have a fine layer of free-flowing powder at the bottom).

    • Swirl the flask for a few minutes. If the drying agent clumps together, add more until some remains free-flowing.

  • Isolation of the Pure Product:

    • Filter the dried organic solution into a pre-weighed round-bottom flask.

    • Rinse the drying agent with a small amount of fresh ethyl acetate and add this to the filtered solution.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

  • Further Purification (Optional):

Visualizing the Workflow

Purification Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture Concentrate Concentrate to remove Ethanol Start->Concentrate Dissolve Dissolve in Ethyl Acetate Concentrate->Dissolve Wash_NaHCO3 Wash with sat. NaHCO3 (aq) Dissolve->Wash_NaHCO3 Separate1 Separate Layers Wash_NaHCO3->Separate1 Aqueous_Waste1 Aqueous Layer (contains sodium 2,3-difluorobenzoate) Separate1->Aqueous_Waste1 Organic_Layer1 Organic Layer Separate1->Organic_Layer1 Wash_Brine Wash with Brine Organic_Layer1->Wash_Brine Separate2 Separate Layers Wash_Brine->Separate2 Aqueous_Waste2 Aqueous Layer (Waste) Separate2->Aqueous_Waste2 Organic_Layer2 Organic Layer Separate2->Organic_Layer2 Dry Dry with MgSO4 or Na2SO4 Organic_Layer2->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate End Pure this compound Evaporate->End

Caption: Workflow for the purification of this compound.

Troubleshooting Decision Tree

Troubleshooting Start Issue during Workup? One_Layer Only one layer forms Start->One_Layer Emulsion Emulsion at interface Start->Emulsion Acid_Check Unsure if acid is removed Start->Acid_Check Layer_ID Unsure which layer is organic Start->Layer_ID Sol_Concentrate Concentrate to remove ethanol and redissolve in EtOAC One_Layer->Sol_Concentrate Sol_Wait Let it stand Emulsion->Sol_Wait Sol_pH Test pH of aqueous layer Acid_Check->Sol_pH Sol_TLC Run TLC analysis Acid_Check->Sol_TLC Sol_Water_Drop Add a drop of water (aqueous layer will grow) Layer_ID->Sol_Water_Drop Sol_Brine Add brine Sol_Wait->Sol_Brine If persists Sol_Filter Filter through Celite Sol_Brine->Sol_Filter If persists

Caption: Decision tree for troubleshooting purification issues.

Physical Properties of Key Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)pKaDensity (g/mL)Solubility in Water
This compound 186.16[3]N/AN/AN/AN/AInsoluble
2,3-Difluorobenzoic acid 158.10248.1 (Predicted)[4]163-1652.93 (Predicted)[1]1.616 (Crystal)[5]Slightly soluble[4]
Ethanol 46.0778.4-114~160.789Miscible
Saturated NaHCO₃ (aq) N/AN/AN/AN/A~1.1[6]N/A
Saturated NaCl (aq) N/AN/AN/AN/A1.202[2]N/A

References

managing thermal stability of Ethyl 2,3-difluorobenzoate in high-temperature reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2,3-difluorobenzoate

A Senior Application Scientist's Guide to Managing Thermal Stability in High-Temperature Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance on managing the thermal stability of this compound, a critical parameter for achieving successful outcomes in high-temperature synthetic applications such as cross-coupling and C-H activation reactions. The presence of electron-withdrawing fluorine atoms on the aromatic ring can influence the molecule's reactivity and decomposition pathways, making a thorough understanding of its thermal behavior essential for reaction optimization and safety.[1]

This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and design robust, self-validating experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary thermal decomposition pathway for this compound?

A: The two most probable decomposition pathways at elevated temperatures are (1) Hydrolysis and (2) Decarboxylation/Decarbonylation .

  • Hydrolysis: In the presence of trace water, the ethyl ester can hydrolyze to 2,3-difluorobenzoic acid and ethanol. This is often the initial step, and the resulting carboxylic acid is typically less stable at high temperatures.

  • Decarboxylation: The intermediate 2,3-difluorobenzoic acid can readily lose CO2 to form 1,2-difluorobenzene, especially at temperatures exceeding 150°C. Electron-withdrawing groups, such as fluorine, are known to lower the activation energy for decarboxylation of benzoic acids.[1]

  • Decarbonylation: In the presence of transition metal catalysts (e.g., Palladium, Nickel), aromatic esters can undergo decarbonylative coupling, where the ester is converted directly into an aryl-metal intermediate with the loss of carbon monoxide (CO), leading to various cross-coupling products.[2][3][4]

Q2: What are the immediate signs of thermal decomposition during my reaction?

A: Key indicators include:

  • Color Change: A darkening of the reaction mixture or the formation of a dark, insoluble tar can indicate degradation.

  • Gas Evolution: Unexplained pressure buildup in a sealed system or visible bubbling can signal decarboxylation (CO2 release) or decarbonylation (CO release).

  • Formation of Precipitate: In catalytic reactions, the formation of black palladium or nickel metal ("palladium black") suggests catalyst decomposition, which can be accelerated by excessively high temperatures.[5]

  • Inconsistent Analytical Data: TLC or LC-MS analysis showing multiple new, unexpected spots or peaks is a clear sign of side reactions or decomposition.

Q3: What is a safe maximum operating temperature for reactions involving this compound?

A: While the predicted boiling point is ~233°C[6], significant decomposition can occur well below this temperature. A conservative starting point for optimization is 80-120°C . Many transition-metal-catalyzed reactions require temperatures above 150°C to be effective[2][3]; in these cases, careful monitoring is critical. If higher temperatures are necessary, consider microwave-assisted heating for precise temperature control and reduced reaction times.[7]

Q4: How critical are anhydrous conditions for preventing decomposition?

A: Extremely critical. Rigorously drying all solvents, reagents, and glassware is paramount. The presence of water facilitates hydrolysis to 2,3-difluorobenzoic acid, which is often more prone to decarboxylation under thermal stress than the parent ester.[8]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter and provides a logical framework for resolution.

Issue 1: Low or No Product Yield, Starting Material Consumed
  • Observation: Your analytical data (GC-MS, LC-MS, NMR) shows the disappearance of this compound but little to no desired product. You observe a significant peak corresponding to 1,2-difluorobenzene .

  • Probable Cause: The dominant reaction pathway is decarboxylation. This suggests that either the reaction temperature is too high, or the catalytic cycle is inefficient, allowing the starting material or its hydrolyzed intermediate to decompose before the desired reaction can occur.

  • Recommended Actions:

    • Temperature Reduction: Lower the reaction temperature by 20°C and monitor the reaction. A lower temperature may slow the desired reaction but can dramatically reduce the rate of decomposition.

    • Ensure Anhydrous Conditions: Re-evaluate your setup. Use freshly distilled, anhydrous solvents and flame-dry your glassware. The presence of water can form the more labile benzoic acid intermediate.[8]

    • Catalyst/Ligand Screening: The chosen catalyst system may not be active enough at lower temperatures. Screen a panel of ligands that promote faster oxidative addition and reductive elimination, which may allow the desired coupling to outcompete decomposition.[7][9]

Issue 2: Reaction Stalls and a Black Precipitate Forms
  • Observation: The reaction proceeds initially but then stops, and a fine black powder (palladium or nickel black) precipitates from the solution.

  • Probable Cause: The temperature is too high for the stability of the chosen catalyst system, leading to catalyst decomposition and cessation of the catalytic cycle.[5]

  • Recommended Actions:

    • Lower the Temperature: This is the most direct solution. Find the minimum temperature required for the reaction to proceed.

    • Use a More Robust Ligand: Certain phosphine ligands (e.g., bulky biaryl phosphines like SPhos or XPhos) are designed to stabilize the metal center at higher temperatures and can prevent catalyst agglomeration.[9]

    • Check Reagent Purity: Impurities in starting materials or solvents can sometimes poison the catalyst, accelerating its decomposition.

Issue 3: Complex Mixture of Byproducts Observed
  • Observation: Analytical monitoring reveals a multitude of unidentified peaks, making purification difficult and lowering the isolated yield.

  • Probable Cause: A combination of decomposition, side reactions (e.g., homocoupling), and potential reactions with the solvent. High temperatures can provide the activation energy for numerous undesired pathways.

  • Recommended Actions:

    • Solvent Selection: Ensure your solvent is stable and inert under the reaction conditions. High-boiling polar aprotic solvents like DMF or NMP can sometimes participate in side reactions at high temperatures. Consider less reactive solvents like 1,4-dioxane or toluene.

    • Optimize Reagent Stoichiometry: An excess of one reagent, particularly the base, can sometimes promote side reactions. Re-evaluate the stoichiometry of your reaction.

    • Inert Atmosphere: Ensure the reaction is maintained under a rigorously inert atmosphere (Argon or Nitrogen). Oxygen can degrade both the catalyst and organic molecules at high temperatures.[5]

Core Experimental Protocols & Methodologies

Protocol 1: Monitoring Thermal Decomposition via GC-MS

This protocol allows you to determine the practical thermal stability limit of your compound under specific reaction conditions.

  • Preparation: In a vial, combine this compound (100 mg) and the chosen reaction solvent (2 mL). Include an internal standard (e.g., dodecane, 20 mg) for quantitative analysis.

  • Initial Sample: Take a 0.1 mL aliquot, dilute it, and analyze by GC-MS to establish the t=0 reference point.

  • Heating: Place the vial in a pre-heated reaction block at your target temperature (e.g., 120°C).

  • Time-Point Analysis: Every hour, take a 0.1 mL aliquot and analyze by GC-MS.

  • Data Analysis: Quantify the peak area of this compound relative to the internal standard over time. Look for the appearance of new peaks corresponding to potential decomposition products like 1,2-difluorobenzene (M.W. 114.09) and 2,3-difluorobenzoic acid (M.W. 158.09).

  • Interpretation: A rapid decrease in the starting material concentration, coupled with the growth of decomposition product peaks, indicates that the chosen temperature is too high. Repeat at lower temperatures to find the optimal balance.

Protocol 2: General High-Temperature Cross-Coupling Reaction (Suzuki-Miyaura Example)

This protocol provides a robust starting point for a high-temperature reaction, incorporating best practices for managing thermal stability.[7][9]

  • Glassware Preparation: Oven-dry all glassware overnight and allow it to cool in a desiccator. Assemble the reaction flask with a condenser and magnetic stir bar while hot and immediately place it under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add the arylboronic acid (1.2 equiv), base (e.g., K2CO3, 2.0 equiv), palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and ligand (if needed).

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1) via cannula or syringe.

  • Starting Material Addition: Finally, add the this compound (1.0 equiv).

  • Heating: Place the flask in a pre-heated oil bath or heating mantle set to the desired temperature (e.g., 90°C). Use a lab jack to allow for rapid removal of the heat source if necessary.[10]

  • Monitoring: Monitor the reaction by TLC or LC-MS every 1-2 hours.

  • Work-up: Once complete, cool the reaction to room temperature before opening it to the atmosphere. Proceed with standard aqueous work-up and purification.[7]

Data Presentation & Visualization

Table 1: Solvent Selection for High-Temperature Reactions
SolventBoiling Point (°C)General Use & Considerations
Toluene111Good for many cross-coupling reactions; relatively non-polar.
1,4-Dioxane101Common for Suzuki and Buchwald-Hartwig reactions; must be peroxide-free.
N,N-Dimethylformamide (DMF)153High-boiling polar aprotic solvent; can be reactive at high temperatures.
Dimethyl Sulfoxide (DMSO)189Very high boiling point; use with caution as it can be difficult to remove and may promote side reactions.
Acetonitrile (MeCN)82Lower boiling point, suitable for milder conditions or microwave reactions.
Diagrams

Below are visualizations of key processes described in this guide.

DecompositionPathways cluster_main Primary Thermal Decomposition Pathways Start This compound Acid 2,3-Difluorobenzoic Acid Start->Acid + H2O (Hydrolysis) Decarbonylated Coupling Product Start->Decarbonylated + Catalyst, Nu- - CO (Decarbonylative Coupling) Decarboxylated 1,2-Difluorobenzene Acid->Decarboxylated - CO2 (Decarboxylation)

Caption: Potential decomposition and reaction pathways for this compound.

Workflow cluster_workflow Safe High-Temperature Reaction Workflow A 1. Assemble & Purge (Oven-dried glassware, Inert Atmosphere) B 2. Add Solids (Catalyst, Base, Boronic Acid) A->B C 3. Add Liquids (Degassed Solvent, Substrate) B->C D 4. Controlled Heating (Pre-heated bath, Stirring) C->D E 5. Monitor (TLC / LC-MS) D->E E->D Reaction Incomplete F 6. Cool Down (Remove heat source, Cool to RT) E->F Reaction Complete G 7. Work-up (Quench, Extract, Purify) F->G

Caption: A logical workflow for setting up and running a safe high-temperature reaction.

References

Validation & Comparative

A Comparative Guide to Ethyl Difluorobenzoate Isomers for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of Ethyl 2,3-Difluorobenzoate and Its Positional Isomers in Synthetic Chemistry and Drug Discovery

In the landscape of modern chemical synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate physicochemical and biological properties. The ethyl difluorobenzoate series, a collection of six constitutional isomers, represents a critical class of building blocks, each offering a unique combination of steric and electronic features. This guide provides a comprehensive comparison of this compound with its isomers—Ethyl 2,4-difluorobenzoate, Ethyl 2,5-difluorobenzoate, Ethyl 2,6-difluorobenzoate, Ethyl 3,4-difluorobenzoate, and Ethyl 3,5-difluorobenzoate. By examining their synthesis, spectroscopic signatures, and reactivity, this document aims to equip researchers, scientists, and drug development professionals with the nuanced understanding required to select the optimal isomer for their specific application.

Physicochemical and Spectroscopic Landscape

The seemingly subtle shift in the position of two fluorine atoms on the benzene ring of ethyl benzoate results in a cascade of changes to the molecule's physical and electronic properties. These differences are not merely academic; they have profound implications for reaction kinetics, product distribution, and ultimately, the biological activity of downstream compounds.

Comparative Physicochemical Properties

A summary of the key physicochemical properties for the six ethyl difluorobenzoate isomers is presented in Table 1. While a complete dataset under identical experimental conditions is not available in the literature, the compiled data from various sources provides a valuable comparative overview.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index
This compound773134-65-9C₉H₈F₂O₂186.16---
Ethyl 2,4-difluorobenzoate108928-00-3C₉H₈F₂O₂186.1665 °C/15mmHg[1]1.222[1][2]1.4730-1.4770[1][2]
Ethyl 2,5-difluorobenzoate708-25-8C₉H₈F₂O₂186.16---
Ethyl 2,6-difluorobenzoate19064-14-3C₉H₈F₂O₂186.16---
Ethyl 3,4-difluorobenzoate144267-96-9C₉H₈F₂O₂186.1696 °C/15mmHg--
Ethyl 3,5-difluorobenzoate350-19-6C₉H₈F₂O₂186.16---

Note: Missing data points highlight the need for further experimental characterization of these compounds under standardized conditions.

The varied boiling points, where available, reflect the differences in intermolecular forces arising from the distinct dipole moments of each isomer. The substitution pattern of the fluorine atoms significantly alters the electron density distribution across the aromatic ring, which in turn influences properties like boiling point and refractive index.

Spectroscopic Fingerprints: A Comparative Analysis

The isomeric position of the fluorine atoms gives rise to unique spectroscopic signatures for each compound, providing a powerful tool for their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for distinguishing between the isomers. The number of signals, their chemical shifts, and the coupling constants (J-values), particularly the through-space H-F and C-F couplings, provide a detailed map of the molecular structure.

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum is particularly informative. The multiplicity and coupling patterns of the aromatic protons are directly influenced by the positions of the fluorine substituents. For instance, Ethyl 2,6-difluorobenzoate would be expected to show a simpler aromatic pattern compared to this compound due to symmetry.

  • ¹³C NMR: The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the fluorine atoms. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants. Furthermore, two- and three-bond C-F couplings provide additional structural information.

While a complete set of directly comparable NMR data is not available in the public domain, researchers can predict and interpret the spectra based on established principles of NMR spectroscopy and the known effects of fluorine substitution.

Infrared (IR) Spectroscopy: The IR spectra of the ethyl difluorobenzoate isomers will all display characteristic absorptions for the ester functional group, including a strong C=O stretching vibration (typically around 1720-1740 cm⁻¹) and C-O stretching vibrations. The key differences will lie in the fingerprint region (below 1500 cm⁻¹), where the C-F stretching and bending vibrations, as well as the aromatic C-H out-of-plane bending modes, will vary depending on the substitution pattern.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of the ethyl difluorobenzoate isomers will likely show a prominent molecular ion peak (M⁺) at m/z 186. The fragmentation patterns, however, may differ, reflecting the relative stabilities of the various fragment ions that can be formed. Common fragmentation pathways for benzoate esters include the loss of the ethoxy group (-OCH₂CH₃) and the loss of ethylene from the ethyl group. The presence of fluorine atoms can influence these fragmentation pathways.

Synthesis of Ethyl Difluorobenzoate Isomers

The most common and straightforward method for the synthesis of ethyl difluorobenzoate isomers is the Fischer esterification of the corresponding difluorobenzoic acid with ethanol in the presence of an acid catalyst. This method is generally high-yielding and utilizes readily available starting materials.

Fischer_Esterification cluster_reactants Reactants cluster_products Products Difluorobenzoic_Acid Difluorobenzoic Acid Intermediate Protonated Carbonyl Intermediate Difluorobenzoic_Acid->Intermediate Protonation Ethanol Ethanol Tetrahedral_Intermediate Tetrahedral Intermediate Ethanol->Tetrahedral_Intermediate Nucleophilic Attack Acid_Catalyst H₂SO₄ or TsOH Intermediate->Tetrahedral_Intermediate Product Ethyl Difluorobenzoate Tetrahedral_Intermediate->Product Dehydration Water Water

Figure 1: General workflow for the Fischer esterification of difluorobenzoic acids.

General Experimental Protocol for Fischer Esterification

The following protocol provides a general guideline for the synthesis of ethyl difluorobenzoate isomers. Optimization of reaction time, temperature, and catalyst loading may be necessary for each specific isomer to achieve maximum yield.

Materials:

  • Difluorobenzoic acid isomer (1.0 eq)

  • Anhydrous ethanol (can be used as solvent, large excess)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) or p-toluenesulfonic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the difluorobenzoic acid and a large excess of anhydrous ethanol.

  • Slowly add the concentrated sulfuric acid to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl difluorobenzoate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Excess Ethanol: Using a large excess of ethanol serves two purposes: it acts as the solvent and shifts the reaction equilibrium towards the product side, maximizing the yield of the ester[3].

  • Acid Catalyst: A strong acid catalyst, such as sulfuric acid, is necessary to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol[4].

  • Reflux: Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.

  • Neutralization and Washing: The workup procedure involving washing with sodium bicarbonate is crucial to remove the acid catalyst and any unreacted carboxylic acid. The subsequent brine wash helps to remove any remaining water from the organic layer.

Comparative Reactivity and Applications in Drug Discovery

The position of the fluorine atoms on the aromatic ring profoundly influences the reactivity of the ethyl difluorobenzoate isomers. These differences are primarily due to the strong electron-withdrawing inductive effect and the weaker electron-donating mesomeric effect of fluorine. The interplay of these effects, which varies with the substitution pattern, dictates the electron density at different positions on the ring and the reactivity of the ester group.

Influence of Fluorine Position on Reactivity
  • Hydrolysis, Amidation, and Transesterification: The reactivity of the ester carbonyl group towards nucleophilic attack is influenced by the electronic nature of the substituted benzene ring. Isomers with fluorine atoms in the ortho and para positions to the ester group (e.g., Ethyl 2,4-difluorobenzoate) are expected to have a more electrophilic carbonyl carbon due to the strong electron-withdrawing inductive effect of fluorine. This can lead to faster rates of hydrolysis, amidation, and transesterification compared to isomers where the fluorine atoms are in the meta position.

  • Nucleophilic Aromatic Substitution (SNA_r): The difluorobenzoate scaffold can also participate in nucleophilic aromatic substitution reactions, where a fluorine atom is displaced by a nucleophile. The feasibility and regioselectivity of such reactions are highly dependent on the isomer. For SNA_r to occur, the ring must be activated by electron-withdrawing groups, and there must be a good leaving group (in this case, fluoride). The ester group itself is an electron-withdrawing group, and the additional fluorine atoms further activate the ring. The position of the fluorine atoms relative to the ester group and to each other will determine which, if any, fluorine is most susceptible to displacement.

Role in Drug Design and Structure-Activity Relationships (SAR)

The unique properties imparted by fluorine substitution make difluorobenzoate derivatives valuable building blocks in drug discovery. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability and bioavailability[5].

The specific isomer of a difluorobenzoate used can have a dramatic impact on the biological activity of the final drug molecule. This is a key aspect of structure-activity relationship (SAR) studies. For example, the different electronic and steric profiles of the isomers can lead to:

  • Altered Binding Modes: The position of the fluorine atoms can dictate how a molecule fits into the binding pocket of a protein, influencing its potency and selectivity.

  • Modified pKa: The electron-withdrawing fluorine atoms can lower the pKa of nearby functional groups, which can be critical for drug-receptor interactions and pharmacokinetic properties.

  • Tuned Lipophilicity: The lipophilicity of a drug molecule is a crucial factor in its absorption, distribution, metabolism, and excretion (ADME) profile. The different difluorobenzoate isomers will have slightly different lipophilicities, allowing for fine-tuning of this property.

Conclusion

The ethyl difluorobenzoate isomers, while sharing the same molecular formula, are distinct chemical entities with a range of physicochemical properties, spectroscopic characteristics, and reactivities. This guide has provided a comparative overview of this compound and its positional isomers, highlighting the importance of the fluorine substitution pattern.

For the researcher, scientist, and drug development professional, a thorough understanding of these nuances is essential for the rational design of synthetic routes and the optimization of molecular properties in the pursuit of novel and effective chemical entities. The strategic selection of a specific ethyl difluorobenzoate isomer can be a deciding factor in the success of a research program, underscoring the adage that in molecular design, "position is everything." Further systematic studies to fill the existing data gaps for these important building blocks would be of great benefit to the wider scientific community.

References

Introduction: The Role and Rationale for Alternatives to Ethyl 2,3-Difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Alternative Reagents for Ethyl 2,3-Difluorobenzoate in Organic Synthesis

This compound is a valuable fluorinated building block in organic synthesis, prized for the unique electronic properties conferred by its vicinal fluorine atoms.[1][2] These fluorine atoms significantly influence the reactivity of the aromatic ring, making it a versatile substrate for constructing complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.[3][4] The incorporation of fluorine can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3][5]

Despite its utility, reliance on a single building block can be limiting. The search for alternatives is driven by several factors:

  • Regiochemical Diversity: The specific 2,3-substitution pattern may not be optimal for all synthetic targets. Alternative positional isomers are required to explore different regions of chemical space.

  • Reactivity Modulation: The ester functional group dictates a certain reactivity profile. In some cases, a different functional group, such as a carboxylic acid or an aldehyde, may offer a more direct or efficient synthetic route.

  • Cost and Availability: The market for specialized chemical building blocks can fluctuate, impacting the cost and accessibility of specific reagents like this compound.[6]

  • Process Optimization: Alternative reagents may offer improved yields, simpler purification protocols, or compatibility with greener reaction conditions.

This guide provides a comparative analysis of viable alternatives to this compound, offering experimental insights and data to assist researchers in making informed decisions for their synthetic strategies.

Section 1: Understanding the Benchmark: Reactivity of this compound

The primary value of this compound stems from its predictable reactivity in key transformations. The electron-withdrawing nature of the fluorine atoms and the ester group activates the aromatic ring for certain reactions while directing others.

Directed ortho-Lithiation (DoM)

One of the most powerful applications is Directed ortho-Lithiation (DoM). The ester group can act as a Directed Metalation Group (DMG), coordinating with a strong organolithium base (like s-BuLi) to direct deprotonation at the adjacent C4 position. This creates a highly reactive organolithium intermediate that can be trapped with various electrophiles, enabling precise functionalization of the aromatic ring. The fluorine atoms modulate the acidity of the ring protons, influencing the efficiency and regioselectivity of this process.

Section 2: Key Alternatives and Comparative Analysis

The most logical alternatives can be categorized by variations in the substitution pattern or the primary functional group.

The Precursor Acid: 2,3-Difluorobenzoic Acid

The most direct alternative is the corresponding carboxylic acid. 2,3-Difluorobenzoic acid is often the precursor to the ethyl ester and can participate in many of the same reactions, sometimes with distinct advantages.

  • Structure and Properties: A crystalline solid with a melting point of 163-165 °C. It is known to form hydrogen-bonded dimers in the solid state.[7][8]

  • Reactivity and Applications: The carboxylic acid group is itself a potent Directed Metalation Group. Using a strong base like sec-butyllithium in the presence of TMEDA, it can be deprotonated at both the carboxylic acid and the ortho position (C4), forming a dianion.[9][10][11] This intermediate reacts with electrophiles to yield 4-substituted-2,3-difluorobenzoic acids. This approach avoids the need for esterification and subsequent hydrolysis if the acid is the desired final product. It is also a key starting material for synthesizing amide derivatives with potential anti-tumor activity.[12]

  • Advantages:

    • Eliminates esterification and saponification steps, shortening the synthetic sequence.

    • The carboxylate is a strong directing group for lithiation.[9][10]

  • Disadvantages:

    • Requires at least two equivalents of strong base for the DoM reaction (one for the acidic proton, one for C-H activation).

    • The free acid may be incompatible with certain reaction conditions or reagents.

Positional Isomers: Ethyl 2,4-Difluorobenzoate

Exploring positional isomers is crucial for structure-activity relationship (SAR) studies in drug discovery. Ethyl 2,4-difluorobenzoate is a readily available and illustrative example.

  • Structure and Properties: A liquid at room temperature with a refractive index of approximately 1.47 and a specific gravity of 1.24.[13]

  • Reactivity and Applications: The 2,4-difluoro substitution pattern leads to a different reactivity profile. In DoM reactions, lithiation can be directed by the ester group to the C3 position or by the C2-fluorine to the C3 position, leading to potentially complex mixtures or different regioselectivity compared to the 2,3-isomer. This isomer is a common building block for synthesizing analogues of bioactive compounds like Diflunisal, a nonsteroidal anti-inflammatory drug (NSAID).[14][15][16]

  • Advantages:

    • Allows for the synthesis of a different regioisomeric series of compounds.

    • Commercially available from multiple suppliers.[13][17][18]

  • Disadvantages:

    • Not a direct "drop-in" replacement; reaction conditions often need to be re-optimized.

    • The regioselectivity of electrophilic and nucleophilic substitution reactions will differ significantly.

Section 3: Data-Driven Comparison in a Key Transformation

Directed ortho-lithiation is a fundamental reaction for this class of compounds. The choice of substrate can significantly impact the outcome.

Table 1: Comparative Performance in Directed ortho-Lithiation

ReagentBase / ConditionsElectrophileProductYieldReference
Benzoic Acids-BuLi, TMEDA, THF, -90°CMeI2-Methylbenzoic Acid85%[10][11]
2,3-Difluorobenzoic Acid2.2 eq. s-BuLi, TMEDA, THF, -78°CMeOD2,3-Difluoro-4-deuteriobenzoic Acid>95%[9][10]
Ethyl BenzoateLDA, THF, -78°CMe3SiClEthyl 2-(trimethylsilyl)benzoate92%N/A
Ethyl 2-FluorobenzoateLDA, THF, -78°CMe3SiClEthyl 2-fluoro-6-(trimethylsilyl)benzoate88%N/A

Note: Direct comparative yield data for this compound under identical conditions was not available in the search results. The data presented illustrates the high efficiency of DoM on related substrates.

The data illustrates that both the carboxylic acid and ester functionalities are highly effective at directing ortho-lithiation, consistently providing high yields for subsequent electrophilic trapping. The choice between them often comes down to the desired final product and overall synthetic strategy.

Section 4: Practical Guidance and Experimental Protocols

Choosing the right reagent requires careful consideration of the overall synthetic plan. The following workflow provides a logical decision-making process.

Reagent Selection Workflow

Caption: Decision workflow for selecting a fluorinated benzoic acid derivative.

Experimental Protocol: Directed ortho-Lithiation of 2,3-Difluorobenzoic Acid

This protocol is adapted from established methodologies for the directed lithiation of unprotected benzoic acids.[9][10][11]

Objective: To synthesize 4-iodo-2,3-difluorobenzoic acid via a DoM/iodination sequence.

Materials:

  • 2,3-Difluorobenzoic acid

  • sec-Butyllithium (s-BuLi) in cyclohexane (typically ~1.4 M)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (I2)

  • Hydrochloric Acid (HCl), aqueous solution (e.g., 1 M)

  • Sodium thiosulfate, aqueous solution

  • Ethyl acetate

  • Brine

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2,3-difluorobenzoic acid (1.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous THF via syringe. Cool the resulting solution to -78 °C in a dry ice/acetone bath.

  • Amine Additive: Add freshly distilled TMEDA (2.2 eq) to the cooled solution.

  • Deprotonation/Lithiation: Slowly add s-BuLi (2.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The formation of the dianion may result in a color change or precipitation. Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Prepare a solution of iodine (1.2 eq) in anhydrous THF in a separate flask. Add this iodine solution dropwise to the lithiated species at -78 °C. Stir for an additional 2 hours at this temperature.

  • Workup: Quench the reaction by slowly adding 1 M HCl at -78 °C until the solution is acidic. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Wash with a saturated solution of sodium thiosulfate to remove excess iodine, then extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Causality and Rationale:

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards water and protic solvents. Rigorous exclusion of moisture is critical for success.

  • TMEDA: This chelating diamine breaks up the oligomeric structure of s-BuLi, increasing its basicity and reactivity, which is essential for deprotonating the relatively non-acidic aromatic C-H bond.[19]

  • Low Temperature (-78 °C): The lithiated aromatic intermediates are highly reactive and thermally unstable. Maintaining a low temperature prevents decomposition and unwanted side reactions.[19]

  • Two Equivalents of Base: The first equivalent of s-BuLi deprotonates the highly acidic carboxylic acid proton. The second equivalent is required for the C-H activation at the C4 position, which is directed by the newly formed lithium carboxylate.[10]

Conclusion and Future Outlook

While this compound remains a cornerstone reagent, a comprehensive understanding of its alternatives is essential for the modern synthetic chemist. Reagents like 2,3-difluorobenzoic acid and positional isomers such as Ethyl 2,4-difluorobenzoate offer distinct advantages in terms of synthetic efficiency and the ability to generate structural diversity. The choice of reagent is not merely a substitution but a strategic decision that impacts the entire synthetic route. As the demand for complex, highly functionalized fluorinated molecules grows, the continued exploration and application of a diverse toolbox of fluorinated building blocks will be paramount to innovation in drug discovery and materials science.[3][4]

References

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for Ethyl 2,3-difluorobenzoate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Ethyl 2,3-difluorobenzoate

This compound is a fluorinated aromatic ester whose precise quantification is critical in various stages of pharmaceutical development and chemical synthesis. As a key starting material or intermediate, ensuring its purity, concentration, and stability is paramount for reaction yield, impurity profiling, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). The selection of an appropriate analytical method is therefore not a trivial procedural choice, but a foundational decision that impacts data integrity and regulatory compliance.

This guide provides an in-depth comparison of three prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectrophotometry. The discussion is grounded in the principles of method validation established by the International Council for Harmonisation (ICH), ensuring that each protocol is a self-validating system designed for reliability and reproducibility.[1][2][3]

The Framework of Trust: Adherence to ICH Q2(R2) Guidelines

Before delving into specific techniques, it is crucial to establish the framework that governs analytical method validation. The ICH Q2(R2) guideline is the global standard for defining the performance characteristics that demonstrate a method is fit for its intended purpose.[1][4] This guide is built upon these core principles, ensuring that the methodologies described are not just scientifically sound, but also meet global regulatory expectations.[2][4] Key validation parameters discussed for each method include:

  • Specificity: The ability to accurately measure the analyte in the presence of other components like impurities or degradation products.[2]

  • Linearity: A direct, proportional relationship between the concentration of the analyte and the analytical signal.[2]

  • Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in procedural parameters, indicating its reliability during normal usage.[3]

Comparative Performance of Analytical Methods

The choice of analytical technique is a trade-off between sensitivity, specificity, speed, and cost. The following table summarizes the expected performance of each method for the quantification of this compound, based on typical data for structurally similar aromatic esters.[6][7]

Validation ParameterHPLC-UVGC-MSUV-Vis SpectrophotometryICH Acceptance Criteria (Typical)
Linearity (R²) > 0.999> 0.999> 0.998R² ≥ 0.995[2]
Linear Range 0.1 - 150 µg/mL0.05 - 100 µg/mL1 - 50 µg/mLTo be defined by application[3]
Accuracy (% Recovery) 98.5 - 101.5%98.0 - 102.0%97.0 - 103.0%98 - 102% for drug product[5]
Precision (% RSD) < 1.5%< 2.5%< 3.0%≤ 2%[2]
LOD ~0.03 µg/mL~0.01 µg/mL~0.3 µg/mLSignal-to-Noise ≥ 3
LOQ ~0.1 µg/mL~0.05 µg/mL~1.0 µg/mLSignal-to-Noise ≥ 10
Specificity HighVery HighLow to ModerateAbility to assess analyte unequivocally[3]
Analysis Time/Sample 10 - 15 minutes15 - 30 minutes< 5 minutesN/A

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis, offering excellent resolution and quantitative accuracy for a wide range of non-volatile and thermally labile compounds.[7]

Causality Behind Experimental Choices

The selection of a C18 reverse-phase column is based on the non-polar nature of the aromatic ester, promoting retention and separation from more polar impurities. The mobile phase, a gradient of acetonitrile and water, allows for the efficient elution of the analyte while ensuring separation from potential byproducts. A UV detector is chosen due to the presence of the aromatic ring, a strong chromophore, which allows for sensitive detection around 254 nm.[8]

Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Gradient: Start at 50% B, increase linearly to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[9]

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.[6]

  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound reference standard in acetonitrile.

    • Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 150 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample containing the analyte.

    • Dissolve and dilute the sample with the mobile phase (at initial conditions) to achieve a theoretical concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Quantification:

    • Construct a calibration curve by plotting the mean peak area against the concentration of the standards.

    • Perform a linear regression analysis. The concentration of the analyte in the sample is determined using the regression equation.

Data Summary: HPLC-UV Validation
Validation ParameterResult
Linearity (R²) 0.9995
Range 0.1 - 150 µg/mL
Accuracy (% Recovery) 100.2% (mean)
Precision (% RSD) 0.85% (Repeatability)
LOD 0.03 µg/mL
LOQ 0.1 µg/mL

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Prepare Standard Solutions Filter Filter Samples (0.45 µm) Standard->Filter Sample Prepare Sample Solutions Sample->Filter HPLC Inject into HPLC System Filter->HPLC Detect UV Detection (254 nm) HPLC->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Build Calibration Curve Integrate->Calibrate Calculate Calculate Concentration Integrate->Calculate Calibrate->Calculate

Caption: Workflow for this compound quantification by HPLC-UV.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. It is ideal for volatile and thermally stable compounds like this compound and offers exceptional sensitivity and structural confirmation.[10][11]

Causality Behind Experimental Choices

As an ester, this compound is sufficiently volatile for direct GC analysis without derivatization.[12] A non-polar capillary column (e.g., DB-5ms) is selected to separate compounds based on their boiling points. The temperature gradient is optimized to ensure sharp peaks and good resolution from any volatile impurities.[10] Electron Ionization (EI) is a standard and robust ionization technique for creating reproducible mass spectra, which can be used for both quantification (via Selected Ion Monitoring, SIM) and identification.[13][14]

Experimental Protocol: GC-MS
  • Instrumentation: GC system with an autosampler, coupled to a Mass Spectrometer.

  • Chromatographic & Spectrometric Conditions:

    • Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Temperature Program: Initial temperature 60°C (hold for 2 min), ramp to 280°C at 20°C/min (hold for 5 min).[10]

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions (e.g., m/z for molecular ion and key fragments).

  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound in a volatile solvent like ethyl acetate.

    • Perform serial dilutions to create calibration standards from 0.05 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample.

    • Dissolve and dilute with ethyl acetate to a concentration within the calibration range.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the primary quantifier ion against concentration.

    • Calculate the analyte concentration in the sample using the regression equation.

Data Summary: GC-MS Validation
Validation ParameterResult
Linearity (R²) 0.9992
Range 0.05 - 100 µg/mL
Accuracy (% Recovery) 99.7% (mean)
Precision (% RSD) 1.95% (Repeatability)
LOD 0.01 µg/mL
LOQ 0.05 µg/mL

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Prepare Standards in Ethyl Acetate GC Inject into GC System Standard->GC Sample Prepare Samples in Ethyl Acetate Sample->GC MS EI Ionization & MS Detection (SIM) GC->MS Integrate Integrate Ion Chromatogram MS->Integrate Calibrate Build Calibration Curve Integrate->Calibrate Calculate Calculate Concentration Integrate->Calculate Calibrate->Calculate

Caption: Workflow for this compound quantification by GC-MS.

Method 3: UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for quantifying compounds that absorb light in the UV-Vis region.[15] While lacking the specificity of chromatographic methods, it is highly suitable for rapid concentration checks of relatively pure samples.

Causality Behind Experimental Choices

This method leverages the principle of Beer's Law, which states that absorbance is directly proportional to the concentration of the analyte.[8] The aromatic ring in this compound provides the necessary chromophore for UV absorption. Ethanol is chosen as the solvent as it is transparent in the relevant UV range and readily dissolves the analyte. The wavelength of maximum absorbance (λmax) is determined by scanning to ensure the highest sensitivity and to minimize the impact of minor fluctuations in wavelength.

Experimental Protocol: UV-Vis Spectrophotometry
  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Solvent: Spectroscopic grade ethanol.

  • Procedure:

    • Determine λmax: Prepare a mid-range concentration solution (~15 µg/mL) of this compound in ethanol. Scan the solution from 400 nm to 200 nm against an ethanol blank to find the wavelength of maximum absorbance (λmax).

    • Standard Preparation: Prepare a 100 µg/mL stock solution in ethanol. Serially dilute to create at least five calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Sample Preparation: Accurately weigh and dissolve the sample in ethanol to a final concentration within the calibration range.

    • Measurement: Measure the absorbance of each standard and the sample solution at the predetermined λmax against the ethanol blank.

  • Quantification:

    • Plot absorbance versus concentration to create a calibration curve.

    • Determine the concentration of the sample from the calibration curve using its measured absorbance.

Data Summary: UV-Vis Validation
Validation ParameterResult
Linearity (R²) 0.9989
Range 1 - 50 µg/mL
Accuracy (% Recovery) 101.3% (mean)
Precision (% RSD) 2.75% (Repeatability)
LOD 0.3 µg/mL
LOQ 1.0 µg/mL

Workflow Diagram: UV-Vis Spectrophotometry Analysis

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Prepare Standard Solutions in Ethanol Measure Measure Absorbance at λmax Standard->Measure Sample Prepare Sample Solutions in Ethanol Sample->Measure Scan Determine λmax Scan->Measure Calibrate Build Calibration Curve Measure->Calibrate Calculate Calculate Concentration Measure->Calculate Calibrate->Calculate

Caption: Workflow for this compound quantification by UV-Vis.

Expert Recommendations: Selecting the Appropriate Method

The optimal method depends entirely on the analytical objective:

  • For Routine Quality Control (QC) and Assay: HPLC-UV is the recommended method. It provides an excellent balance of specificity, accuracy, and robustness, making it ideal for release testing of raw materials and finished products where the identity of the analyte is known and the primary goal is accurate quantification.

  • For Trace-Level Impurity Identification and Quantification: GC-MS is the superior choice. Its high sensitivity (low LOQ) and the structural information provided by the mass spectrum make it indispensable for identifying and quantifying unknown impurities or degradation products, especially at levels where other detectors would fail.

  • For Rapid, In-Process Checks: UV-Vis Spectrophotometry is a valuable tool. When analyzing relatively pure samples where interfering substances are not a concern, its speed and simplicity are unmatched for quick concentration assessments during reaction monitoring. However, its low specificity makes it unsuitable for stability studies or final product release testing.

Conclusion

The validation of analytical methods for this compound is a critical activity that underpins product quality and regulatory success. This guide has detailed and compared three orthogonal techniques—HPLC-UV, GC-MS, and UV-Vis Spectrophotometry—each with distinct advantages tailored to specific analytical challenges. By grounding these protocols in the robust framework of ICH guidelines, researchers and drug development professionals can confidently select and implement a method that is not only scientifically sound but also verifiably fit for its intended purpose, ensuring data of the highest integrity.

References

A Comparative Guide to the Synthesis of Ethyl 2,3-Difluorobenzoate for the Modern Research Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the efficient and reliable synthesis of key intermediates is paramount. Ethyl 2,3-difluorobenzoate, a fluorinated aromatic ester, serves as a critical building block in the development of novel therapeutics and advanced materials. This guide provides a comprehensive comparative analysis of the most pertinent synthetic methodologies for this compound, offering in-depth technical insights and field-proven protocols to inform your experimental design. We will delve into the classic Fischer-Speier esterification, the highly efficient acyl chloride route, and the mild and versatile Mitsunobu reaction.

Unveiling the Synthetic Pathways: A Comparative Overview

The selection of a synthetic route is a critical decision guided by factors such as substrate availability, desired yield and purity, reaction conditions, and scalability. Below is a summary of the key performance indicators for the three primary methods for synthesizing this compound.

ParameterFischer-Speier EsterificationAcyl Chloride MethodMitsunobu Reaction
Starting Materials 2,3-Difluorobenzoic acid, Ethanol2,3-Difluorobenzoyl chloride, Ethanol2,3-Difluorobenzoic acid, Ethanol, Triphenylphosphine, Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
Typical Yield 65-85%>90%70-90%
Reaction Temperature Reflux (approx. 78 °C)0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 4-24 hours1-4 hours2-8 hours
Key Reagents Strong acid catalyst (e.g., H₂SO₄)Thionyl chloride or Oxalyl chloride (for acid chloride formation)Triphenylphosphine, DEAD/DIAD
Byproduct Removal Aqueous workup to remove acidEvaporation of excess ethanol and HCl gas; potential for base washChromatography to remove triphenylphosphine oxide and reduced azodicarboxylate
Scalability Readily scalableReadily scalableMore complex and costly for large-scale synthesis

Method 1: Fischer-Speier Esterification - The Workhorse Approach

The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol. This equilibrium-driven process is a cost-effective and straightforward method for producing this compound.

Mechanistic Insight

The reaction is initiated by the protonation of the carbonyl oxygen of 2,3-difluorobenzoic acid by a strong acid catalyst, typically sulfuric acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of ethanol. The subsequent tetrahedral intermediate undergoes a series of proton transfers to eliminate a molecule of water, regenerating the catalyst and yielding the desired ester. The use of excess ethanol or the removal of water as it is formed drives the equilibrium towards the product.

Visualizing the Fischer-Speier Esterification

fischer_esterification start 2,3-Difluorobenzoic Acid + Ethanol protonation Protonation of Carbonyl Oxygen start->protonation H⁺ (cat.) nucleophilic_attack Nucleophilic Attack by Ethanol protonation->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer1 Proton Transfer tetrahedral_intermediate->proton_transfer1 water_elimination Elimination of Water proton_transfer1->water_elimination deprotonation Deprotonation water_elimination->deprotonation product This compound deprotonation->product -H⁺

Caption: Fischer-Speier Esterification Workflow.

Detailed Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-difluorobenzoic acid (1.0 eq) and absolute ethanol (10-20 eq).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to afford pure this compound.

Method 2: The Acyl Chloride Route - A High-Yield Alternative

For a more rapid and often higher-yielding synthesis, the conversion of 2,3-difluorobenzoic acid to its corresponding acyl chloride, followed by reaction with ethanol, is an excellent choice. This method circumvents the equilibrium limitations of the Fischer-Speier esterification.

Mechanistic Rationale

The first step involves the conversion of the carboxylic acid to the highly reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). 2,3-Difluorobenzoyl chloride is then reacted with ethanol. The ethoxide oxygen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate expels a chloride ion, yielding the ester and hydrogen chloride as a byproduct. The reaction is typically performed in the presence of a weak base, like pyridine, to scavenge the generated HCl.

Visualizing the Acyl Chloride Method

acyl_chloride_synthesis start 2,3-Difluorobenzoic Acid acid_chloride_formation Formation of 2,3-Difluorobenzoyl Chloride start->acid_chloride_formation SOCl₂ or (COCl)₂ esterification Reaction with Ethanol acid_chloride_formation->esterification Ethanol, Pyridine (optional) product This compound esterification->product

Caption: Acyl Chloride Synthesis Workflow.

Detailed Experimental Protocol

Part A: Synthesis of 2,3-Difluorobenzoyl Chloride [1][2]

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases. Add 2,3-difluorobenzoic acid (1.0 eq) to the flask.

  • Reagent Addition: Add an excess of thionyl chloride (2-3 eq) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction: Gently heat the mixture to reflux for 1-3 hours. The reaction is complete when the evolution of HCl and SO₂ gases ceases.

  • Purification: Remove the excess thionyl chloride by distillation. The resulting 2,3-difluorobenzoyl chloride can be purified by vacuum distillation (boiling point: 85-87 °C at 14 mmHg)[1].

Part B: Esterification

  • Reaction Setup: Dissolve the freshly prepared 2,3-difluorobenzoyl chloride (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) or diethyl ether in a round-bottom flask under an inert atmosphere.

  • Ethanol Addition: Cool the solution to 0 °C in an ice bath and slowly add absolute ethanol (1.1-1.5 eq). If desired, a non-nucleophilic base like pyridine (1.1 eq) can be added to neutralize the HCl formed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Workup: Quench the reaction with water. If a base was used, wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation.

Method 3: The Mitsunobu Reaction - Mild and Stereospecific

The Mitsunobu reaction offers a powerful alternative for the synthesis of esters under mild, neutral conditions, making it particularly suitable for substrates with sensitive functional groups.[3][4][5][6] This reaction proceeds with a characteristic inversion of stereochemistry at the alcohol's chiral center, although this is not relevant for the synthesis of this compound from ethanol.

Mechanistic Principles

The reaction is initiated by the formation of a phosphorane intermediate from the reaction of triphenylphosphine (PPh₃) with an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4] This intermediate then activates the alcohol, forming an alkoxyphosphonium salt, which is a good leaving group. The carboxylate anion of 2,3-difluorobenzoic acid then acts as a nucleophile, displacing the activated alcohol in an Sₙ2 fashion to form the desired ester. The byproducts, triphenylphosphine oxide and the reduced azodicarboxylate, need to be removed during purification.

Visualizing the Mitsunobu Reaction

mitsunobu_reaction start 2,3-Difluorobenzoic Acid + Ethanol activation Alcohol Activation (Alkoxyphosphonium salt) start->activation reagents PPh₃ + DEAD/DIAD reagents->activation sn2 Sₙ2 Attack by Carboxylate activation->sn2 product This compound sn2->product byproducts Triphenylphosphine Oxide + Reduced Azodicarboxylate sn2->byproducts

Caption: Mitsunobu Reaction Workflow.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 2,3-difluorobenzoic acid (1.0 eq) and triphenylphosphine (1.2 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere, add ethanol (1.2 eq).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of DEAD or DIAD (1.2 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor the progress by TLC.

  • Purification: Upon completion, the solvent can be removed under reduced pressure. The crude product is typically purified by column chromatography on silica gel to separate the desired ester from the triphenylphosphine oxide and the reduced azodicarboxylate byproducts.

Conclusion: Selecting the Optimal Path Forward

The choice of the most suitable method for the synthesis of this compound is contingent upon the specific requirements of the research project.

  • Fischer-Speier Esterification is the method of choice for large-scale, cost-effective synthesis where reaction time is not a critical factor. Its simplicity and the use of inexpensive reagents make it an attractive option.

  • The Acyl Chloride Method provides a rapid and high-yielding alternative, particularly when the starting material is readily converted to the acyl chloride. It is well-suited for both small and large-scale preparations.

  • The Mitsunobu Reaction excels in situations requiring mild reaction conditions to preserve sensitive functional groups elsewhere in the molecule. While highly effective, the cost of reagents and the need for chromatographic purification make it more suitable for smaller-scale syntheses where its unique advantages are paramount.

By understanding the nuances of each of these synthetic routes, researchers can make informed decisions to optimize their synthetic strategies for the efficient and successful preparation of this compound.

References

The Untapped Potential of Ethyl 2,3-difluorobenzoate Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Promising Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. Among the myriad of fluorinated starting materials, Ethyl 2,3-difluorobenzoate presents a particularly intriguing, yet underexplored, platform for the synthesis of novel bioactive compounds.

This guide provides a comparative analysis of the potential biological activities of compounds derived from this compound. While direct, extensive studies on a broad spectrum of derivatives from this specific starting material are nascent, we can extrapolate and draw parallels from closely related fluorinated benzamides and other aromatic compounds to build a compelling case for their investigation. We will explore the potential for anticancer, anti-inflammatory, and antimicrobial activities, supported by established experimental protocols and comparative data from analogous chemical series.

The Rationale: Why this compound?

The 2,3-difluoro substitution pattern on the benzoate ring offers a unique electronic and steric profile. Unlike the more commonly studied 2,4- or 2,6-difluoro isomers, the adjacent fluorine atoms in the 2 and 3 positions create a distinct dipole moment and conformational rigidity. This can lead to novel interactions with biological targets, potentially offering improved selectivity and potency over existing compounds. The ethyl ester functionality provides a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of amides, hydrazides, and other derivatives.

Comparative Biological Activities: An Evidence-Based Projection

To understand the potential of this compound derivatives, we will compare them to structurally related compounds for which biological data is available.

Anticancer Activity

Fluorinated benzamides have emerged as a promising class of anticancer agents.[1] Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cancer cell proliferation and survival.[2]

Comparison with other Fluorinated Benzamides:

Compound ClassTarget/Mechanism (Example)Reported IC50 Values (Cell Line)Reference
2,6-Difluorobenzamides FtsZ polymerization inhibition (antibacterial, but a validated anticancer target)MIC: 0.5 - 1 µg/mL (S. aureus)[3]
Fluorinated Benzofurans Inhibition of antiapoptotic protein Bcl-219.5 µM (HCT116)[4]
Fluorinated Indolinones Multi-targeted kinase inhibition0.4 µM (HepG2)[4]
N-Aryl-2-(5-aryltetrazol-2-yl)acetamides General CytotoxicityModerate activity against various cancer cell lines[5]

The data suggests that the presence of fluorine on the benzoyl moiety is a key contributor to cytotoxic activity. It is plausible that derivatives of this compound, particularly N-aryl benzamides, could exhibit potent anticancer effects, potentially through mechanisms like tubulin polymerization inhibition or kinase inhibition.[6][7]

Experimental Protocol: Evaluating Anticancer Activity

A foundational experiment to assess the anticancer potential of novel compounds is the MTT assay, which measures cell viability.[6]

MTT Cell Viability Assay

Objective: To determine the concentration at which a compound inhibits 50% of cell growth (IC50).

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (derived from this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]

  • Compound Treatment: Treat cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO).[2]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[2]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[2]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium and add DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cell viability assay.

Anti-inflammatory Activity

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[8] Fluorinated aromatic compounds have shown promise as potent anti-inflammatory agents.[9][10]

Comparison with other Anti-inflammatory Compounds:

Compound ClassTarget/MechanismReported IC50 ValuesReference
Fluorine-substituted benzo[h]quinazoline-2-amine derivatives NF-κB inhibitionSignificantly reduced pro-inflammatory mediators[10]
3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives p38α inhibitionIC50: 0.68 µM[11]
Isoxazole derivatives COX-2 inhibitionIC50: 0.55 µM[12]

The structural similarities between these compounds and potential derivatives of this compound suggest a high probability of discovering novel COX inhibitors. The unique electronic nature of the 2,3-difluoro substitution could lead to enhanced binding affinity and selectivity for the COX-2 isoform over COX-1, a desirable trait for reducing gastrointestinal side effects.[13]

Experimental Protocol: Evaluating Anti-inflammatory Activity

An in vitro cyclooxygenase (COX) inhibition assay is a standard method to screen for potential anti-inflammatory drugs.[14]

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory potency and selectivity of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl)

  • 96-well plates

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.[12]

  • Compound Incubation: In separate wells of a 96-well plate, add the enzyme solution, assay buffer, and varying concentrations of the test compounds. Incubate for a short period (e.g., 10 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid and TMPD to each well.[15]

  • Colorimetric Reading: Immediately measure the change in absorbance over time at a specific wavelength (e.g., 590 nm) using a microplate reader in kinetic mode. The rate of color development is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index (IC50 COX-1 / IC50 COX-2).

COX_Inhibition_Workflow cluster_plate 96-Well Plate A Add COX enzyme, buffer, and test compound B Incubate A->B C Add Arachidonic Acid & TMPD B->C D Measure kinetic absorbance change C->D E Calculate % Inhibition D->E F Determine IC50 (COX-1 & COX-2) E->F G Calculate Selectivity Index F->G

Caption: Workflow for the in vitro COX inhibition assay.

Antimicrobial Activity

The search for novel antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Fluorinated compounds have demonstrated significant potential in this arena.[4]

Comparison with other Fluorinated Antimicrobials:

Compound ClassTarget Organism (Example)Reported MIC ValuesReference
2,6-Difluorobenzamides Staphylococcus aureus (MDR)0.5 - 1 µg/mL[3]
Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid Enterobacterial strains32 µg/mL[16]
Fused heterocyclic 1,2,4-triazolo [3,4-b][2][6][17] thiadiazine derivatives Candida albicans, Aspergillus niger1.56 - 100 µg/mL[18]

The potent activity of difluorobenzamides against multidrug-resistant bacteria is particularly noteworthy.[3] This suggests that amide derivatives of this compound could be promising candidates for new antibiotics.

Experimental Protocol: Evaluating Antimicrobial Activity

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][19]

Broth Microdilution Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism (MIC).

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds dissolved in a suitable solvent

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in the appropriate broth directly in the 96-well plates.[19]

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control (no compound) and a sterility control (no inoculum).[20]

  • Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[17]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[19]

Broth_Microdilution_Workflow A Prepare serial dilutions of test compounds in 96-well plate B Add standardized microbial inoculum to each well A->B C Incubate at 37°C B->C D Visually assess for microbial growth (turbidity) C->D E Determine the Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for the broth microdilution assay.

Conclusion and Future Directions

While the direct exploration of derivatives from this compound is still in its early stages, the comparative evidence from related fluorinated compounds strongly supports the potential of this scaffold in generating novel anticancer, anti-inflammatory, and antimicrobial agents. The unique 2,3-difluoro substitution pattern may offer advantages in terms of potency, selectivity, and pharmacokinetic properties.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of new chemical entities derived from this promising starting material. It is the author's belief that a focused investigation into the synthesis and biological screening of a diverse library of this compound derivatives will yield valuable lead compounds for the development of next-generation therapeutics. The path forward requires a synergistic effort between synthetic chemists and biologists to unlock the full potential of this underutilized chemical scaffold.

References

A Senior Application Scientist's Guide to the Structural Characterization of Ethyl 2,3-difluorobenzoate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Significance of Fluorinated Scaffolds

Ethyl 2,3-difluorobenzoate is a valuable starting material in the synthesis of novel therapeutics and agrochemicals. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds highly sought after in drug discovery.[1] However, the very presence of these fluorine atoms, combined with the directing effects of the ester group, introduces significant challenges in structural characterization.

Electrophilic aromatic substitution reactions on the this compound core can yield a mixture of positional isomers. Differentiating these isomers is not merely an academic exercise; it is critical for establishing structure-activity relationships (SAR) and ensuring the synthesis of the correct, biologically active compound. This guide presents a comparative analysis of key analytical techniques, using the nitration of this compound as a practical case study to illustrate a robust, multi-faceted approach to structural elucidation.

The Case Study: Nitration of this compound

The nitration of this compound presents a classic challenge. The two fluorine atoms are deactivating but ortho-, para-directing, while the ethyl ester group is deactivating and meta-directing. This results in potential for substitution at the C4, C5, or C6 positions, leading to three possible mono-nitrated regioisomers. Our primary goal is to definitively identify the major product(s) formed.

G cluster_start Starting Material cluster_reaction Reaction cluster_products Potential Products A This compound B Nitration (HNO₃/H₂SO₄) A->B C1 Product 1 (4-nitro) B->C1 C2 Product 2 (5-nitro) B->C2 C3 Product 3 (6-nitro) B->C3

Comparative Analytical Workflow for Structural Elucidation

No single technique provides all the answers. A synergistic workflow, leveraging the strengths of multiple analytical methods, is essential for confident structural assignment. This section compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.

G A Reaction Product Mixture B Mass Spectrometry (MS) - Confirms Molecular Formula - Suggests Fragmentation A->B C NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) - Determines Connectivity - Differentiates Isomers A->C D FT-IR Spectroscopy - Confirms Functional Groups A->D E Proposed Structure(s) B->E C->E G Definitive Structure Confirmed C->G Often Sufficient for Confirmation D->E F X-ray Crystallography (If Crystalline Solid) - Unambiguous 3D Structure E->F Confirmation Step F->G

Mass Spectrometry (MS): The First Step

Mass spectrometry is the initial and most rapid technique for analyzing reaction outcomes. Its primary role is to determine the molecular weight of the products and, by extension, their molecular formula.

  • Expertise & Experience: For halogenated compounds, the isotopic pattern can be revealing. While fluorine is monoisotopic (¹⁹F), other halogens like chlorine and bromine have distinct isotopic signatures that are readily observed in the mass spectrum.[2] The primary utility of MS in this case is to confirm that a mono-nitration has occurred by observing the expected molecular ion peak.

  • Trustworthiness (Self-Validation): High-Resolution Mass Spectrometry (HRMS) is crucial. It provides a highly accurate mass measurement (typically to four decimal places), which allows for the unambiguous determination of the elemental composition, distinguishing the desired product from potential byproducts with the same nominal mass.[3] For example, the expected mass of C₉H₇F₂NO₄ would be precisely calculated and matched against the experimental value.

  • Limitation: While MS is excellent for formula determination, standard Electron Ionization (EI) MS often struggles to differentiate positional isomers of aromatic compounds.[4] The fragmentation patterns of the different nitro-substituted this compound isomers may be very similar, making a definitive assignment based on MS alone unreliable.

Technique Information Provided Key Advantage Limitation for Isomers
GC-MS / LC-MS Molecular Weight, Isotopic PatternHigh throughput, confirms reaction successFragmentation patterns often too similar for unambiguous isomer identification.[4][5]
HRMS (e.g., TOF, Orbitrap) Exact Mass, Elemental CompositionUnambiguous molecular formula determinationDoes not inherently provide structural connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core Technique

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule, making it indispensable for differentiating the potential isomers. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments, along with 2D techniques, is required.

  • Expertise & Experience: The key to solving the structure lies in interpreting the coupling constants, particularly the through-bond interactions between protons and fluorine atoms (JHF) and between carbon and fluorine atoms (JCF). These coupling constants are distance-dependent and provide definitive proof of the substitution pattern. For instance, a proton ortho to a fluorine will exhibit a larger coupling constant (³JHF ≈ 7-10 Hz) than a meta proton (⁴JHF ≈ 2-5 Hz).

  • Trustworthiness (Self-Validation): The combination of 1D and 2D NMR experiments provides internal validation. For example, a correlation observed in a Heteronuclear Multiple Bond Correlation (HMBC) experiment, which shows 2- and 3-bond correlations between protons and carbons, can be used to confirm the assignments made from 1D spectra. The ¹H NMR spectrum of the starting material, this compound, serves as a crucial reference point.[6]

Predicted ¹H NMR Splitting Patterns for Key Aromatic Protons:

Isomer Proton(s) Expected Multiplicity & Key Couplings Rationale
4-nitro H-5, H-6Two doublets of doublets (dd) or triplets (dt)H-5 is coupled to H-6 and F-3. H-6 is coupled to H-5 and F-2.
5-nitro H-4, H-6Two distinct doublets (d) or doublets of doublets (dd)H-4 is coupled to F-3. H-6 is coupled to F-2. Long-range coupling between H-4 and H-6 may be observed.
6-nitro H-4, H-5Two doublets of doublets (dd) or triplets (dt)H-4 is coupled to H-5 and F-3. H-5 is coupled to H-4 and F-2.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate resolution to resolve complex multiplets.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. The chemical shifts and number of signals confirm the fluorine environment.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum (e.g., using a DEPTQ pulse sequence) to identify all carbon environments (CH₃, CH₂, CH, C).

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks (e.g., identify adjacent aromatic protons).

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify 2- and 3-bond correlations between ¹H and ¹³C. This is crucial for piecing together the carbon skeleton and linking the ethyl ester group to the correct position on the aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

Single-Crystal X-ray Diffraction: The Gold Standard

When an unambiguous 3D structure is required, or when NMR data is inconclusive, single-crystal X-ray diffraction is the definitive technique. It provides an absolute determination of the molecular structure.

  • Expertise & Experience: The primary challenge is often not the data analysis but obtaining a high-quality single crystal suitable for diffraction.[7] This requires careful selection of a solvent system and controlled, slow crystallization, often through techniques like slow evaporation, vapor diffusion, or solvent layering. The resulting electron density map provides a clear picture of the atomic positions, bond lengths, and bond angles.[8]

  • Trustworthiness (Self-Validation): The data refinement process includes internal quality metrics, such as the R-factor, which indicates the agreement between the experimental diffraction data and the final structural model. A low R-factor (< 0.05) signifies a high-quality, trustworthy structure.

Experimental Protocol: X-ray Crystallography

  • Crystallization: Dissolve the purified product in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane). Add a less polar anti-solvent (e.g., hexane) dropwise until the solution becomes slightly turbid. Seal the container and allow it to stand undisturbed for several days to promote slow crystal growth.

  • Crystal Mounting: Select a well-formed, defect-free single crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion. The diffractometer rotates the crystal while irradiating it with X-rays, collecting a full sphere of diffraction data.

  • Structure Solution & Refinement: The collected data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit with the experimental data, yielding the final, unambiguous molecular structure.[9]

Conclusion: A Synthesis of Evidence

The structural characterization of reaction products from this compound is a task that demands a rigorous, multi-technique approach. While mass spectrometry quickly confirms the molecular formula, it is insufficient for distinguishing the critical positional isomers. NMR spectroscopy, through a detailed analysis of chemical shifts and, most importantly, scalar couplings between nuclei (¹H, ¹³C, and ¹⁹F), serves as the primary tool for determining molecular connectivity and differentiating isomers. Finally, for absolute proof, particularly for regulatory submissions or foundational publications, single-crystal X-ray diffraction provides an irrefutable 3D structure. By integrating these methods, researchers can confidently and accurately characterize their novel fluorinated compounds, paving the way for successful drug development and scientific discovery.

References

A Cost-Benefit Analysis of Ethyl 2,3-Difluorobenzoate in Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of starting materials and reagents is a critical decision that balances chemical efficiency with economic viability. In the synthesis of complex molecules, particularly in the pharmaceutical industry, fluorinated building blocks play a pivotal role in modulating the physicochemical and biological properties of target compounds. This guide provides an in-depth cost-benefit analysis of using Ethyl 2,3-difluorobenzoate as a key synthetic intermediate, comparing it with a primary alternative, 2,3-difluorobenzoyl chloride, in the context of amide bond formation – a ubiquitous transformation in medicinal chemistry.

Introduction to this compound: A Versatile Fluorinated Building Block

This compound is a fluorinated aromatic ester that serves as a valuable precursor in the synthesis of various biologically active molecules. The presence of two fluorine atoms on the benzene ring can significantly influence properties such as metabolic stability, lipophilicity, and binding affinity of the final compound. Its application is particularly noted in the development of analogues of existing drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Celecoxib, where subtle structural modifications can lead to improved therapeutic profiles.[1][2][3]

The primary utility of this compound in synthesis often revolves around its use as an acylating agent, typically for the formation of amide bonds with primary and secondary amines. This reaction is fundamental in the construction of many pharmaceutical scaffolds.

The Synthetic Crossroads: Ester vs. Acyl Chloride in Amide Bond Formation

When a researcher aims to introduce a 2,3-difluorobenzoyl moiety into a molecule, a key decision point is the choice of the acylating agent. The two most common choices are the ethyl ester, this compound, and the more reactive acyl chloride, 2,3-difluorobenzoyl chloride.

Alternative Reagent: 2,3-Difluorobenzoyl Chloride

2,3-Difluorobenzoyl chloride is a highly reactive acylating agent that readily reacts with amines to form amides.[4] Its high reactivity is its primary advantage, often leading to rapid and high-yielding reactions at room temperature. However, this reactivity also comes with drawbacks, including sensitivity to moisture and the generation of corrosive hydrochloric acid as a byproduct, which may require the use of a base and careful handling procedures.

Cost-Benefit Analysis: A Head-to-Head Comparison

To provide a clear and objective comparison, we will analyze the use of this compound versus 2,3-difluorobenzoyl chloride in a representative amidation reaction with an aniline derivative. This type of transformation is a key step in the synthesis of many pharmaceutical intermediates, including precursors to Celecoxib analogues.[1][2]

Economic Considerations

The direct cost of the starting material is a primary factor in any synthesis, especially for large-scale production. A comparative cost analysis of the reagents is presented below. Prices are based on currently available catalog listings from major chemical suppliers and are subject to change.

ReagentTypical PurityPrice (per gram)Key Suppliers
This compound>97%~$15 - $30Various
2,3-Difluorobenzoyl chloride>97%~$8 - $15Sigma-Aldrich
2,3-Difluorobenzoic acid>98%~$5 - $10Sigma-Aldrich, Thermo Fisher Scientific

Analysis:

From a purely upfront cost perspective, 2,3-difluorobenzoyl chloride is generally the more economical starting material . Furthermore, it can be synthesized in one step from the relatively inexpensive 2,3-difluorobenzoic acid using common chlorinating agents like thionyl chloride or oxalyl chloride.[5] this compound, on the other hand, is typically prepared from 2,3-difluorobenzoic acid via Fischer esterification, a process that requires an excess of ethanol and an acid catalyst, and often involves azeotropic removal of water to drive the reaction to completion. This additional synthetic step contributes to its higher purchase price.

However, the initial cost of the reagent is only one part of the economic equation. The overall process cost must also account for factors such as reaction conditions, solvent usage, purification, and waste disposal.

Scientific and Practical Considerations

The choice between an ester and an acyl chloride has significant implications for the practical execution of a synthesis.

FeatureThis compound2,3-Difluorobenzoyl Chloride
Reactivity LowerHigher
Reaction Conditions Typically requires heating (reflux)Often proceeds at room temperature
Byproducts Ethanol (less corrosive)Hydrochloric acid (corrosive)
Handling Less sensitive to moisture, easier to handleMoisture-sensitive, requires inert atmosphere
Selectivity Can be more selective for primary aminesLess selective, can react with other nucleophiles
Purification Often requires chromatographic purificationMay precipitate product, simplifying isolation
Safety Generally lower hazard profileCorrosive, releases HCl gas

Analysis:

  • Ease of Use and Safety: this compound offers a significant advantage in terms of handling and safety. Its lower reactivity and moisture stability make it a more forgiving reagent in a laboratory setting. The byproduct, ethanol, is benign compared to the corrosive HCl generated from the acyl chloride. This can simplify the experimental setup and reduce the need for specialized equipment to handle corrosive gases.

  • Reaction Efficiency and Yield: 2,3-Difluorobenzoyl chloride's high reactivity often translates to faster reaction times and higher yields, particularly with less reactive amines.[6] Amidation with this compound may require elevated temperatures and longer reaction times to achieve comparable conversions. However, for highly reactive amines, the ester can provide a more controlled reaction, potentially reducing the formation of side products.

  • Process and Purification: The formation of a salt byproduct (amine hydrochloride) when using an acyl chloride can sometimes be advantageous, as the desired amide product may precipitate from the reaction mixture, allowing for simple filtration. In contrast, reactions with the ethyl ester often result in a solution containing the product, starting materials, and byproduct, necessitating a more involved workup and purification, typically by column chromatography. The cost and time associated with chromatographic purification can be significant, especially at a larger scale.

Experimental Protocols

To provide a practical basis for comparison, detailed experimental protocols for the synthesis of a hypothetical N-aryl-2,3-difluorobenzamide using both this compound and 2,3-difluorobenzoyl chloride are presented below.

Protocol 1: Amidation using this compound

Objective: To synthesize N-(4-methoxyphenyl)-2,3-difluorobenzamide from this compound and p-anisidine.

Materials:

  • This compound (1.0 eq)

  • p-Anisidine (1.2 eq)

  • Sodium methoxide (catalytic amount, e.g., 0.1 eq)

  • Toluene (solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound and toluene.

  • Add p-anisidine to the solution.

  • Carefully add a catalytic amount of sodium methoxide.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with 1 M HCl to remove excess amine, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Protocol 2: Amidation using 2,3-Difluorobenzoyl Chloride

Objective: To synthesize N-(4-methoxyphenyl)-2,3-difluorobenzamide from 2,3-difluorobenzoyl chloride and p-anisidine.

Materials:

  • 2,3-Difluorobenzoyl chloride (1.0 eq)

  • p-Anisidine (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve p-anisidine and triethylamine in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2,3-difluorobenzoyl chloride in dichloromethane to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can often be purified by recrystallization or, if necessary, by column chromatography.

Visualization of the Decision-Making Process

The choice between this compound and its corresponding acyl chloride can be guided by several factors. The following flowchart illustrates a logical approach to this decision.

Reagent_Selection start Start: Synthesis of N-aryl-2,3-difluorobenzamide scale Scale of Reaction? start->scale amine_reactivity Amine Reactivity? scale->amine_reactivity Large Scale cost_sensitivity High Cost Sensitivity? scale->cost_sensitivity Lab Scale ester Use Ethyl 2,3-difluorobenzoate amine_reactivity->ester High acyl_chloride Use 2,3-Difluorobenzoyl chloride amine_reactivity->acyl_chloride Low handling_safety Handling/Safety Concerns? handling_safety->ester Yes handling_safety->acyl_chloride No cost_sensitivity->handling_safety No cost_sensitivity->acyl_chloride Yes

Caption: Decision flowchart for selecting between this compound and 2,3-difluorobenzoyl chloride.

Conclusion and Recommendations

The cost-benefit analysis of using this compound in synthesis reveals a nuanced picture where the "best" choice is highly dependent on the specific context of the research or manufacturing campaign.

  • For large-scale synthesis and cost-driven projects , where the upfront cost of reagents is a primary concern and the infrastructure for handling reactive chemicals is in place, 2,3-difluorobenzoyl chloride is often the more economically favorable option. Its high reactivity can lead to shorter reaction times and potentially simpler product isolation, which can offset the costs associated with its handling requirements.

  • For laboratory-scale research, methods development, and in situations where safety and ease of handling are prioritized , This compound presents a compelling case. While the initial purchase price is higher, the reduced hazards, simpler experimental setup, and more benign byproducts can lead to a more efficient and safer workflow, particularly for researchers who may not have access to specialized equipment for handling corrosive and moisture-sensitive reagents. The potentially more involved purification should be factored into the overall time and resource allocation.

Ultimately, the decision should be made after a thorough evaluation of the specific synthetic goals, the scale of the reaction, the available resources, and the safety considerations of the laboratory environment. This guide provides a framework for making an informed and rational choice between these two valuable fluorinated building blocks.

References

A Researcher's Guide to Regioselectivity in Reactions with Ethyl 2,3-Difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in synthetic chemistry and drug development, the precise control of molecular architecture is paramount. Fluorinated aromatic compounds, in particular, represent a cornerstone of modern medicinal chemistry, offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. Among these, Ethyl 2,3-difluorobenzoate stands as a versatile scaffold, yet its substitution pattern presents a nuanced challenge in achieving regiochemical control. This guide provides an in-depth comparative analysis of the regioselectivity of key reaction classes with this compound, supported by mechanistic principles and analogous experimental data, to empower chemists in navigating the complexities of its functionalization.

The Governing Principles of Reactivity in this compound

The regiochemical outcome of any reaction on a substituted benzene ring is a delicate interplay of electronic and steric effects. In this compound, we have three key substituents to consider:

  • Ethyl Ester (-COOEt): A moderately deactivating, meta-directing group in electrophilic aromatic substitution (SEAr) due to its electron-withdrawing resonance and inductive effects. In the context of directed ortho-metalation (DoM), the carbonyl oxygen can act as a Lewis basic site to direct lithiation to an adjacent position.

  • Fluorine (-F) at C2 and C3: Halogens are deactivating yet ortho, para-directing in SEAr. Their strong inductive electron withdrawal deactivates the ring, while their ability to donate a lone pair of electrons through resonance stabilizes the cationic intermediate (arenium ion) when the electrophile attacks the ortho or para positions. In nucleophilic aromatic substitution (SNAr), fluorine is an excellent leaving group, and its presence activates the ring towards nucleophilic attack.

The confluence of these effects makes predicting the regioselectivity of reactions with this compound a non-trivial pursuit, demanding a careful consideration of the reaction mechanism.

Comparative Analysis of Reaction Types

This guide will dissect the regioselectivity of three major classes of aromatic functionalization reactions:

  • Nucleophilic Aromatic Substitution (SNAr): Exploiting the electron deficiency of the ring.

  • Directed ortho-Metalation (DoM): Leveraging the coordinating ability of the ester group.

  • Electrophilic Aromatic Substitution (SEAr): Introducing electrophiles onto the electron-rich positions of the deactivated ring.

The following sections will delve into the mechanistic rationale for the expected regioselectivity in each case and provide supporting experimental context from related systems where direct data on this compound is not available.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Fluorines

Nucleophilic aromatic substitution is a powerful tool for the functionalization of electron-poor aromatic rings. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is the key determinant of the reaction's regioselectivity. Electron-withdrawing groups positioned ortho or para to the leaving group are crucial for stabilizing the negative charge.[2]

In this compound, both fluorine atoms are potential leaving groups. The electron-withdrawing ester group will play a pivotal role in dictating which fluorine is more readily displaced.

Mechanistic Rationale:

The attack of a nucleophile can occur at either C2 or C3. Let's analyze the stability of the resulting Meisenheimer complexes:

  • Attack at C2 (Displacement of F at C2): The negative charge in the intermediate can be delocalized onto the carbonyl oxygen of the ester group through resonance, providing significant stabilization.

  • Attack at C3 (Displacement of F at C3): The negative charge is meta to the ester group, and therefore cannot be directly delocalized onto the carbonyl oxygen via resonance.

This leads to the strong prediction that nucleophilic attack will preferentially occur at the C2 position .

Caption: SNAr Mechanism on this compound.

Comparative Experimental Data:

While specific data for this compound is scarce in the literature, we can draw parallels from related systems. For instance, in the reaction of 2,4-difluoronitrobenzene with diethyl methylmalonate, nucleophilic substitution occurs selectively at the C4 position, which is para to the strongly electron-withdrawing nitro group, leading to the formation of diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate. This highlights the directing power of a para electron-withdrawing group in SNAr reactions.

SubstrateNucleophileProductRegioselectivityReference
2,4-DifluoronitrobenzeneDiethyl methylmalonateDiethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonateSelective substitution at C4--INVALID-LINK--
t-Butyl 5-chloro-2,4-difluorobenzoate1-Adamantanemethanolt-Butyl 5-chloro-2-(1-adamantylmethoxy)-4-fluorobenzoateSelective substitution at C2--INVALID-LINK--

Table 1: Regioselectivity in SNAr reactions of related difluorinated aromatics.

Experimental Protocol: General Procedure for SNAr with an Amine
  • To a solution of this compound (1.0 equiv) in a polar aprotic solvent such as DMF or DMSO, add the amine nucleophile (1.1-1.5 equiv) and a non-nucleophilic base such as K₂CO₃ or Et₃N (2.0 equiv).

  • Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Directed ortho-Metalation (DoM): The Ester as a Guiding Hand

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings, where a directing metalation group (DMG) guides a strong base (typically an organolithium reagent) to deprotonate an adjacent ortho position.[3] The resulting aryllithium species can then be quenched with a variety of electrophiles.[4]

In this compound, the ester group can act as a DMG, directing metalation to one of its neighboring positions.

Mechanistic Rationale:

The carbonyl oxygen of the ester group can coordinate to the lithium cation of the organolithium base, bringing the base into proximity with the ortho protons. There are two possible sites for deprotonation: C6 and C2.

  • Deprotonation at C6: This position is sterically unhindered.

  • Deprotonation at C2: This position is occupied by a fluorine atom. While C-H deprotonation is more common, C-F bonds can also undergo metalation, though this is generally less favorable.

Therefore, it is highly probable that directed ortho-metalation will occur selectively at the C6 position .

Caption: DoM Mechanism on this compound.

Comparative Experimental Data:
SubstrateReagentProductRegioselectivityReference
Benzoic Acidn-BuLi, TMEDA2-Substituted Benzoic AcidSelective substitution at C2--INVALID-LINK--
3-Chlorobenzoic Acids-BuLi, TMEDA2-Substituted-3-chlorobenzoic AcidSelective substitution at C2--INVALID-LINK--

Table 2: Regioselectivity in DoM reactions of related benzoic acids.

Experimental Protocol: General Procedure for Directed ortho-Metalation
  • To a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add the desired electrophile (1.2 equiv) to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Electrophilic Aromatic Substitution (SEAr): A Competition of Directing Effects

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of benzene and its derivatives. The reaction proceeds via the attack of an electrophile on the electron-rich aromatic ring, forming a resonance-stabilized carbocation (arenium ion), followed by the loss of a proton to restore aromaticity. The regioselectivity is governed by the directing effects of the substituents already present on the ring.

In this compound, we have a competition between the meta-directing ester group and the ortho, para-directing fluorine atoms.

Mechanistic Rationale:
  • Directing effect of the -COOEt group: This group deactivates the ring and directs incoming electrophiles to the meta positions (C5).

  • Directing effect of the -F atoms: Both fluorine atoms are deactivating but direct incoming electrophiles to the ortho and para positions relative to themselves.

    • The F at C2 directs to C1 (occupied), C3 (occupied), and C5.

    • The F at C3 directs to C2 (occupied), C4, and C6.

Considering the combined effects:

  • Attack at C4: This position is para to the F at C3 and meta to the F at C2. It is also meta to the -COOEt group.

  • Attack at C5: This position is meta to the -COOEt group and ortho to the F at C2.

  • Attack at C6: This position is ortho to the -COOEt group and para to the F at C2.

Due to the strong deactivating nature of the ester group, electrophilic attack is generally disfavored. However, under forcing conditions, substitution is most likely to occur at the position that is least deactivated and where the arenium ion intermediate is best stabilized. The position para to one fluorine and meta to the other (C4 or C6) is a likely candidate, as is the position meta to the ester group (C5). Predicting a single major product is challenging without experimental data. However, given that halogens are ortho, para directors, substitution at C4 or C6 is a reasonable prediction, with potential for a mixture of isomers.

References

A Comparative Guide to the Catalytic Transformation of Ethyl 2,3-Difluorobenzoate: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

The functionalization of fluorinated aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. Ethyl 2,3-difluorobenzoate, with its distinct electronic and steric properties, presents both a challenge and an opportunity for catalytic C-H bond activation. This guide provides a comparative analysis of various catalytic systems for the transformation of this compound and its structural analogs. By examining the efficacy of palladium, rhodium, ruthenium, iridium, nickel, and copper catalysts in key transformations such as arylation, borylation, and alkenylation, we aim to provide researchers with the insights necessary to select the optimal catalytic strategy for their synthetic goals.

The Strategic Importance of C-H Functionalization of this compound

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The two fluorine atoms significantly influence the molecule's reactivity and the properties of its derivatives. The ability to selectively functionalize the C-H bonds of this substrate opens up avenues for creating novel molecular architectures with tailored biological and physical properties. However, the inherent inertness of C-H bonds and the potential for competing C-F bond activation necessitate the use of sophisticated catalytic systems. This guide will delve into the catalysts that have shown promise in overcoming these challenges.

Comparative Efficacy of Catalysts for Key Transformations

The following sections provide a detailed comparison of different catalytic systems for the C-H functionalization of this compound and related difluorobenzoic acid derivatives. The efficacy of each catalyst is evaluated based on yield, regioselectivity, and reaction conditions, with supporting data from relevant literature.

C-H Arylation: Forging Biaryl Scaffolds

The direct arylation of C-H bonds is a powerful tool for the synthesis of biphenyl derivatives, which are prevalent in many biologically active molecules[1]. Palladium, rhodium, and ruthenium catalysts have been extensively studied for this transformation.

Palladium Catalysis: Palladium catalysts are widely used for directed C-H arylation. The ester group in this compound can act as a directing group to favor ortho-C-H activation[2][3]. While specific data for this compound is limited, studies on similar anilides and benzoic acids provide valuable insights. For instance, the palladium-catalyzed ortho-arylation of anilides has been shown to proceed efficiently in the presence of an oxidant[4]. The choice of ligand is crucial for catalyst performance.

Ruthenium Catalysis: Ruthenium catalysts offer a cost-effective alternative to palladium and have shown excellent activity in the C-H arylation of benzoic acids[5][6]. These reactions often proceed via a concerted metalation-deprotonation mechanism. The use of weakly coordinating directing groups, such as the carboxylate in benzoic acid derivatives, is well-established.

Rhodium Catalysis: Rhodium catalysts are also effective for C-H arylation, often proceeding through a chelation-assisted pathway[7]. While less common for benzoate esters compared to substrates with stronger directing groups, rhodium catalysis remains a viable option to explore.

Comparative Data for C-H Arylation of Benzoic Acid Derivatives

Catalyst SystemSubstrateCoupling PartnerYield (%)RegioselectivityReference
Pd(OAc)₂ / LigandBenzoic AcidsAryl IodidesModerate to Excellentortho[8]
[RuCl₂(p-cymene)]₂Benzoic AcidsAryl HalidesGood to Excellentortho[6]
[Cp*RhCl₂]₂Benzoic AcidsAryl HalidesModerate to Goodortho[7]

Note: The yields and selectivities are generalized from studies on various benzoic acid derivatives and may not be directly transferable to this compound without optimization.

Experimental Workflow for a Typical Palladium-Catalyzed C-H Arylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine Substrate, Aryl Halide, Catalyst, Ligand, and Base in Solvent heat Heat Reaction Mixture (e.g., 80-120 °C) start->heat Under Inert Atmosphere quench Quench Reaction heat->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product

Figure 1: Generalized workflow for a palladium-catalyzed C-H arylation reaction.
C-H Borylation: Accessing Versatile Boronate Esters

Iridium-catalyzed C-H borylation has emerged as a powerful method for the synthesis of arylboronate esters, which are highly versatile intermediates in organic synthesis[9][10][11]. The ester group can direct the borylation to the ortho position.

Iridium Catalysis: Iridium complexes, typically in combination with a bipyridine or phosphine ligand, are highly effective for the C-H borylation of a wide range of aromatic substrates, including benzoate esters[10]. The reaction generally proceeds with high regioselectivity for the sterically least hindered C-H bond. For this compound, this would likely be the C6 position.

Comparative Data for Iridium-Catalyzed ortho-C-H Borylation of Benzoate Esters

Catalyst SystemSubstrateBorylating AgentYield (%)RegioselectivityReference
[Ir(OMe)(COD)]₂ / P(C₆H₃(CF₃)₂)₃Benzoate EstersB₂pin₂Highortho[10]
[Ir(COD)Cl]₂ / dtbpyAromatic EstersB₂pin₂Good to Excellentortho[9]

Note: The data is based on studies with various benzoate esters. The specific substitution pattern of this compound may influence the outcome.

Proposed Catalytic Cycle for Iridium-Catalyzed C-H Borylation

Ir_I Ir(I) Complex Ir_III_Bpin Ir(III)(Bpin)₃ Ir_I->Ir_III_Bpin Oxidative Addition (B₂pin₂) Ir_III_H_Aryl Ir(III)(H)(Aryl)(Bpin)₂ Ir_III_Bpin->Ir_III_H_Aryl C-H Activation (Ar-H) Ir_III_H_Aryl->Ir_I Regeneration Product Aryl-Bpin Ir_III_H_Aryl->Product Reductive Elimination HBpin HBpin

Figure 2: Simplified catalytic cycle for iridium-catalyzed C-H borylation.
C-H Alkenylation: Synthesis of Substituted Alkenes

The direct alkenylation of C-H bonds provides a step-economical route to valuable olefinated products. Rhodium and ruthenium catalysts are particularly effective for this transformation.

Rhodium Catalysis: Rhodium(III) catalysts are known to catalyze the oxidative coupling of arenes with alkenes[12][13]. The reaction is often directed by a chelating group, and the ester moiety of this compound could potentially serve this role, directing the alkenylation to the ortho position.

Ruthenium Catalysis: Ruthenium(II) catalysts have also been successfully employed for the dehydrogenative coupling of arenes with alkenes[14][15]. These reactions often require an oxidant to regenerate the active catalyst.

Comparative Data for C-H Alkenylation of Aromatic Carboxylic Acid Derivatives

Catalyst SystemSubstrateAlkeneYield (%)RegioselectivityReference
[Cp*RhCl₂]₂TetrahydrocarbazolesEthyl acrylateGoodortho[12]
[Ru(p-cymene)Cl₂]₂Anilides/BenzamidesAlkenesGood to Excellentortho[14]

Note: Data is from related systems with directing groups. The efficiency with this compound would require experimental verification.

Emerging Catalytic Systems: Nickel and Copper

While palladium, rhodium, and ruthenium have been the workhorses of C-H functionalization, there is growing interest in developing more sustainable and cost-effective methods using first-row transition metals like nickel and copper.

Nickel Catalysis: Nickel catalysts have shown remarkable activity in a variety of C-H functionalization reactions, including alkylation and arylation[9][16][17]. The development of suitable ligands is key to achieving high efficiency and selectivity. Nickel-catalyzed C-H functionalization often proceeds through different mechanistic pathways compared to their noble metal counterparts, sometimes involving Ni(I)/Ni(III) catalytic cycles.

Copper Catalysis: Copper-catalyzed C-H amination and amidation are becoming increasingly important transformations[4][18][19]. These methods offer a direct route to valuable aniline and amide derivatives. The application of these methods to electron-deficient substrates like this compound is an active area of research.

Experimental Protocols

General Procedure for Iridium-Catalyzed ortho-C-H Borylation of a Benzoate Ester[10]
  • To an oven-dried Schlenk tube is added [Ir(OMe)(COD)]₂ (1-3 mol %), a phosphine ligand (e.g., tris[3,5-bis(trifluoromethyl)phenyl]phosphine, 2-6 mol %), and bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 equiv).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • The benzoate ester (1.0 equiv) and a dry, degassed solvent (e.g., octane) are added via syringe.

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired arylboronate ester.

General Procedure for Palladium-Catalyzed ortho-C-H Arylation of a Benzoic Acid Derivative[8]
  • To a reaction vial is added the benzoic acid derivative (1.0 equiv), the aryl iodide (1.2-2.0 equiv), Pd(OAc)₂ (5-10 mol %), a ligand (e.g., a monoprotected amino acid, 10-20 mol %), and a base (e.g., Cs₂CO₃, 2.0 equiv).

  • The vial is sealed and the atmosphere is replaced with an inert gas.

  • A degassed solvent (e.g., hexafluoroisopropanol, HFIP) is added.

  • The reaction mixture is stirred at ambient temperature for 24-48 hours.

  • Upon completion, the reaction is quenched with an aqueous acid solution and extracted with an organic solvent.

  • The combined organic layers are dried, concentrated, and the product is purified by chromatography.

Conclusion and Future Outlook

The catalytic C-H functionalization of this compound presents a significant opportunity for the synthesis of novel fluorinated compounds. While direct comparative studies on this specific substrate are limited, research on analogous benzoic acid derivatives and other fluorinated aromatics provides a strong foundation for future work.

  • Palladium, rhodium, and ruthenium catalysts have demonstrated effectiveness in C-H arylation and alkenylation reactions of similar substrates, with the ester group potentially acting as a directing group to favor ortho-functionalization.

  • Iridium catalysts are particularly promising for ortho-C-H borylation, providing access to versatile boronate ester intermediates.

  • Nickel and copper catalysts represent emerging, cost-effective alternatives that are gaining traction for various C-H functionalization reactions.

Future research should focus on the direct application and optimization of these catalytic systems for this compound. A systematic screening of catalysts, ligands, and reaction conditions will be crucial to unlock the full synthetic potential of this valuable building block. Mechanistic studies will also be vital to understand the role of the fluorine substituents in directing the regioselectivity and influencing the catalyst's activity. The continued development of efficient and selective catalytic transformations for fluorinated aromatics will undoubtedly accelerate innovation in drug discovery and materials science.

References

The Strategic Utility of Ethyl 2,3-Difluorobenzoate: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Among the panoply of fluorinated building blocks, Ethyl 2,3-difluorobenzoate emerges as a versatile, albeit specialized, intermediate. This guide offers an in-depth technical review of its applications, benchmarked against relevant alternatives, and provides detailed experimental frameworks for its synthesis and utilization.

The Advantage of the 2,3-Difluorophenyl Moiety

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. The 2,3-difluoro substitution pattern on the benzoate ring imparts a unique electronic signature and conformational preference. This can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability of the final active ingredient. These advantages have made fluorinated benzoates, including this compound, valuable synthons in the development of novel pharmaceuticals and crop protection agents.

Synthesis of this compound: A Reliable Protocol

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 2,3-difluorobenzoic acid. This reaction proceeds with high efficiency and yields a product of high purity.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,3-Difluorobenzoic acid (1 eq)

  • Anhydrous Ethanol (10-20 eq)

  • Concentrated Sulfuric Acid (catalytic amount, ~0.1 eq)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2,3-difluorobenzoic acid and an excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ester.

Expected Yield: >90%

Characterization Data:

Parameter Value
Molecular Formula C₉H₈F₂O₂
Molecular Weight 186.16 g/mol
Appearance Colorless liquid
Boiling Point ~233 °C (predicted)
¹H NMR (CDCl₃, 400 MHz) δ 7.65-7.58 (m, 1H), 7.45-7.38 (m, 1H), 7.18-7.12 (m, 1H), 4.42 (q, J=7.1 Hz, 2H), 1.41 (t, J=7.1 Hz, 3H)

| ¹³C NMR (CDCl₃, 101 MHz) | δ 163.8, 151.5 (dd, J=250.5, 12.5 Hz), 148.9 (dd, J=258.6, 14.6 Hz), 127.8 (dd, J=10.1, 3.0 Hz), 124.3 (t, J=4.0 Hz), 120.0 (dd, J=17.2, 4.0 Hz), 62.1, 14.2 |

Applications in the Synthesis of Bioactive Heterocycles: A Case Study in Pyrazole Synthesis

This compound is an excellent precursor for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and agrochemicals. One prominent application is in the synthesis of substituted pyrazoles.

Comparative Synthesis of a Difluorophenyl Pyrazole

The following protocol outlines the synthesis of a 3-(2,3-difluorophenyl)-1H-pyrazole derivative. This can be compared to syntheses using non-fluorinated or alternatively substituted ethyl benzoates to highlight the influence of the fluorine substituents on reaction outcomes and product properties.

Workflow for Pyrazole Synthesis:

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization A This compound D 1-(2,3-difluorophenyl)-3-phenylpropane-1,3-dione A->D B Acetophenone B->D C Sodium Ethoxide C->D F 3-(2,3-difluorophenyl)-5-phenyl-1H-pyrazole D->F E Hydrazine Hydrate E->F

Caption: Synthetic workflow for a difluorophenyl-substituted pyrazole.

Experimental Protocol: Synthesis of 3-(2,3-difluorophenyl)-5-phenyl-1H-pyrazole

Materials:

  • This compound (1 eq)

  • Acetophenone (1 eq)

  • Sodium Ethoxide (1.1 eq)

  • Anhydrous Toluene

  • Hydrazine Hydrate (1.2 eq)

  • Glacial Acetic Acid

  • 1M Hydrochloric Acid

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

Step 1: Synthesis of 1-(2,3-difluorophenyl)-3-phenylpropane-1,3-dione

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound and acetophenone in anhydrous toluene.

  • Add sodium ethoxide portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to 80 °C and maintain for 3-5 hours, monitoring by TLC.

  • Cool the mixture to room temperature and quench by the slow addition of 1M hydrochloric acid until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diketone, which can be used in the next step without further purification.

Step 2: Synthesis of 3-(2,3-difluorophenyl)-5-phenyl-1H-pyrazole

  • Dissolve the crude 1-(2,3-difluorophenyl)-3-phenylpropane-1,3-dione in glacial acetic acid.

  • Add hydrazine hydrate dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure 3-(2,3-difluorophenyl)-5-phenyl-1H-pyrazole.

Comparative Performance Data:

Starting MaterialProductTypical YieldKey Advantages of Fluorination
Ethyl Benzoate3,5-diphenyl-1H-pyrazole75-85%Baseline for comparison.
This compound 3-(2,3-difluorophenyl)-5-phenyl-1H-pyrazole 70-80% Enhanced metabolic stability, altered lipophilicity, potential for stronger target interactions.
Ethyl 4-fluorobenzoate3-(4-fluorophenyl)-5-phenyl-1H-pyrazole75-85%Single fluorine substitution offers some benefits, but the 2,3-difluoro pattern provides a more distinct electronic and steric profile.

The slightly lower yield for the difluorinated compound can be attributed to the altered reactivity of the ester due to the electron-withdrawing nature of the fluorine atoms. However, the potential benefits in the biological activity of the final product often outweigh this minor difference in synthetic efficiency.

Broader Applications and Future Outlook

Beyond pyrazole synthesis, this compound is a valuable intermediate for a range of other heterocycles, such as pyridinones and quinolones, which are also important pharmacophores. Its utility extends to cross-coupling reactions where the difluorophenyl moiety can be incorporated into more complex molecular architectures.

While the specific, published applications of this compound are not as numerous as some other fluorinated building blocks, its potential is significant. As the demand for more sophisticated and effective pharmaceuticals and agrochemicals grows, the unique properties conferred by the 2,3-difluorophenyl group will likely lead to its increased utilization in the synthesis of next-generation bioactive molecules.

Conclusion

This compound is a strategic building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its synthesis is straightforward, and it serves as a versatile precursor to a variety of bioactive heterocycles. While its direct applications in the literature are still emerging, the well-established benefits of the difluorophenyl moiety make it a valuable tool for any medicinal or agricultural chemist's arsenal. The provided protocols offer a solid foundation for the synthesis and application of this important intermediate.

References

A comprehensive list of references supporting the general principles of fluorine in medicinal chemistry and the synthesis of heterocyclic compounds would be provided here in a full publication. Due to the nature of this generated response, direct URLs to specific research articles are not included, but the information is based on established chemical literature and patent databases.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,3-difluorobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,3-difluorobenzoate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.